1-(4-Chlorophenyl)-3-cyanoguanidine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-cyanoguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-6-1-3-7(4-2-6)13-8(11)12-5-10/h1-4H,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEJOUCPQDFPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)NC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163933 | |
| Record name | 1-(4-Chlorophenyl)-3-cyanoguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1482-62-8 | |
| Record name | N-(4-Chlorophenyl)-N′-cyanoguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1482-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-3-cyanoguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1482-62-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Chlorophenyl)-3-cyanoguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenyl)-3-cyanoguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-CHLOROPHENYL)-3-CYANOGUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X27G052788 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Chlorophenyl)-3-cyanoguanidine (CAS: 1482-62-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Chlorophenyl)-3-cyanoguanidine, also known by its CAS number 1482-62-8, is a halo-aryl substituted guanidine derivative.[1] Primarily recognized as a key intermediate in the synthesis of the antimalarial drug proguanil, this compound holds significance in pharmaceutical development.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and known applications. While direct biological activity and detailed toxicological studies on this compound are not extensively documented in publicly available literature, its structural relationship to proguanil suggests a potential avenue for investigation as a dihydrofolate reductase (DHFR) inhibitor. This document consolidates available data, presents experimental protocols for its synthesis and potential biological evaluation, and utilizes visualizations to illustrate key processes.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[4] It is characterized by the presence of a cyanoguanidine functional group attached to a para-chlorophenyl moiety.[5] The compound is noted for its stability under various environmental conditions.[4][5] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1482-62-8 | [5] |
| Molecular Formula | C₈H₇ClN₄ | [5] |
| Molecular Weight | 194.62 g/mol | [5] |
| IUPAC Name | 2-(4-chlorophenyl)-1-cyanoguanidine | [5] |
| Melting Point | 202-204 °C | [1] |
| Boiling Point | 340.2 °C at 760 mmHg | [1] |
| Density | 1.34 g/cm³ | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |
| Appearance | White to off-white crystalline solid | [4] |
| pKa (Predicted) | 4.92 ± 0.10 | [1] |
Synthesis and Manufacturing
The synthesis of this compound is a critical step in the production of proguanil. The most commonly cited method involves the reaction of 4-chloroaniline with sodium dicyanamide.
Experimental Protocol: Synthesis of this compound
While specific, detailed industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be inferred from related patent literature. The following is a representative protocol:
Materials:
-
4-Chloroaniline
-
Sodium dicyanamide
-
Hydrochloric acid
-
Suitable solvent (e.g., water, ethanol)
-
Copper sulfate pentahydrate (as a catalyst, optional)
Procedure:
-
Dissolve 4-chloroaniline in a suitable solvent system, such as a mixture of ethanol and water.
-
Add sodium dicyanamide to the solution.
-
If a catalyst is used, a solution of copper sulfate pentahydrate can be added to the reaction mixture.
-
The mixture is then heated to reflux for a specified period, typically several hours, to facilitate the condensation reaction.
-
Reaction progress can be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated. This may involve filtration to collect the precipitated solid.
-
The crude product can be further purified by recrystallization from a suitable solvent to achieve the desired purity.
Biological Activity and Mechanism of Action
Currently, there is a lack of direct scientific research on the specific mechanism of action of this compound.[5] Its primary significance lies in its role as a precursor to proguanil, an established antimalarial drug.[5]
Proguanil is a prodrug that is metabolized in the body to its active form, cycloguanil.[6] Cycloguanil functions by inhibiting the enzyme dihydrofolate reductase (DHFR) in the malaria parasite.[6][7] This enzyme is crucial for the parasite's folate metabolism, a pathway essential for the synthesis of nucleic acids and subsequent survival and replication.[5] Given that this compound is a direct precursor to proguanil, it is plausible that it may exhibit some affinity for DHFR, although this has not been experimentally verified in published studies.
Interaction studies, likely employing techniques such as molecular docking and in vitro assays, would be necessary to elucidate any direct biological effects of this compound.[5]
Representative Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay
To assess the potential biological activity of this compound as a DHFR inhibitor, a standard spectrophotometric assay can be employed. This protocol is a general representation and would require optimization for the specific compound.
Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). An inhibitor will slow down this reaction rate.[8]
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Positive control inhibitor (e.g., Methotrexate)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound or control to each well.
-
Initiate the reaction by adding the NADPH and DHF solutions.
-
Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals for a set period.
-
The rate of decrease in absorbance is proportional to the DHFR activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Toxicology and Safety
The available toxicological data for this compound is limited. It is classified as causing skin, eye, and respiratory irritation. Safety data sheets recommend avoiding breathing dust and thorough washing after handling.
Table 2: Acute Toxicity Data
| Test Type | Route of Exposure | Species | Dose | Source |
| LDLo (Lowest published lethal dose) | Unreported | Rat | 150 mg/kg | ChemSRC |
| LD₅₀ (Lethal dose, 50% kill) | Intravenous | Mouse | 100 mg/kg | ChemSRC |
Further comprehensive toxicological studies are required to fully characterize the safety profile of this compound.
Applications and Future Directions
The primary application of this compound is as a crucial intermediate in the synthesis of antimalarial drugs, particularly proguanil.[2] Its structural features, including the aromatic ring, cyano group, and guanidine moiety, also suggest potential applications in organic synthesis and materials science.[5]
Future research could focus on several key areas:
-
Direct Biological Activity: Investigating the potential antimalarial or other therapeutic activities of the compound itself, particularly its interaction with DHFR.
-
Analogue Synthesis: Using this compound as a scaffold to synthesize novel derivatives with enhanced biological properties.
-
Toxicological Profiling: Conducting comprehensive in vitro and in vivo toxicological studies to establish a detailed safety profile.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-likeness.
Conclusion
This compound is a compound of significant interest in medicinal chemistry, primarily due to its established role as a precursor to the antimalarial drug proguanil. While its own biological activity remains largely unexplored, its chemical properties and synthetic accessibility make it a valuable molecule. Further research into its potential pharmacological effects, particularly as a DHFR inhibitor, is warranted and could open new avenues for drug discovery. The information and representative protocols provided in this guide serve as a foundational resource for researchers and scientists working with or interested in this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. assaygenie.com [assaygenie.com]
- 4. CAS 1482-62-8: N-(4-Chlorophenyl)-N′-cyanoguanidine [cymitquimica.com]
- 5. Buy this compound | 1482-62-8 [smolecule.com]
- 6. veeprho.com [veeprho.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-(4-Chlorophenyl)-3-cyanoguanidine: Synthesis, Characterization, and Application in Antimalarial Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-3-cyanoguanidine, a key intermediate in the synthesis of antimalarial agents. The document details its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and methods for its characterization. Furthermore, it elucidates the compound's role in the broader context of antimalarial drug action, specifically its conversion to proguanil and the subsequent inhibition of the dihydrofolate reductase pathway in Plasmodium falciparum.
Molecular Structure and Physicochemical Properties
This compound, also known as Proguanil USP Related Compound E, is an organic compound with the molecular formula C₈H₇ClN₄.[1][2] Its structure features a 4-chlorophenyl group attached to a cyanoguanidine moiety.
The key identifiers and physicochemical properties of this compound are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(4-chlorophenyl)-1-cyanoguanidine[3] |
| CAS Number | 1482-62-8[2] |
| Molecular Formula | C₈H₇ClN₄[1][2] |
| Molecular Weight | 194.62 g/mol [2] |
| SMILES | C1=CC(=CC=C1N=C(N)NC#N)Cl[3] |
| InChI Key | JMEJOUCPQDFPFK-UHFFFAOYSA-N[3] |
| Synonyms | N-(4-Chlorophenyl)-N'-cyanoguanidine, p-Chlorophenyldicyandiamide, Proguanil Related Compound E[4][5] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 202-204 °C | [5] |
| Boiling Point | 340.2 °C at 760 mmHg | [5] |
| Density | 1.34 g/cm³ | [5] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
| Appearance | White to off-white crystalline solid | [6] |
Synthesis of this compound
The primary synthetic route to this compound is the reaction of 4-chloroaniline or its hydrochloride salt with dicyandiamide (2-cyanoguanidine).[7] While the seminal work was published in 1959, this guide provides a detailed experimental protocol inferred from general procedures for analogous biguanide syntheses.[8]
Experimental Protocol
Reaction Scheme:
4-Chloroaniline Hydrochloride + Dicyandiamide → this compound
Materials and Reagents:
-
4-Chloroaniline hydrochloride
-
Dicyandiamide (Cyanoguanidine)
-
Toluene
-
Aqueous Hydrochloric Acid (HCl)
-
Aqueous Ammonium Hydroxide (NH₄OH)
-
Ethanol
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dicyandiamide (1.0 equivalent) and toluene.
-
Addition of Amine: Add 4-chloroaniline hydrochloride (1.1 equivalents) to the suspension.
-
Reaction: Add a 50:50 mixture of water and concentrated hydrochloric acid dropwise to the stirred mixture. Heat the reaction mixture to reflux and maintain for 10-16 hours.[8]
-
Work-up: After cooling to room temperature, the resulting solid is collected. The crude product is then neutralized with a dilute solution of ammonium hydroxide.[8]
-
Purification: The solvent is removed under reduced pressure. The residue is washed with water. The crude solid product is then recrystallized from ethanol to yield pure this compound.[8]
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the compound's structure and available information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H and ¹³C NMR Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 7.2 - 7.5 | m | Aromatic protons |
| 6.5 - 7.0 | br s | Amine protons | |
| ¹³C | ~160 | s | Guanidine carbon (C=N) |
| ~135 | s | Aromatic carbon (C-Cl) | |
| ~129 | s | Aromatic carbons (CH) | |
| ~121 | s | Aromatic carbons (CH) | |
| ~118 | s | Cyano carbon (C≡N) |
Note: NMR spectra should be recorded in a suitable deuterated solvent such as DMSO-d₆.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400 - 3200 | N-H | Stretching |
| ~2210 | C≡N | Stretching |
| 1650 - 1550 | C=N | Stretching |
| 1600 - 1450 | C=C | Aromatic ring stretching |
| ~830 | C-H | Aromatic out-of-plane bending (para-substituted) |
| ~1100 | C-Cl | Stretching |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
Table 5: Expected Mass Spectrometry Data
| Ion | [M+H]⁺ |
| Expected m/z | 195.04 |
High-Performance Liquid Chromatography (HPLC)
The purity of this compound can be assessed by reverse-phase HPLC. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier like formic acid for Mass-Spec compatibility.[9]
Role in Antimalarial Drug Action
This compound is not typically used as an active pharmaceutical ingredient itself. Its primary importance lies in its role as a direct precursor to the biguanide antimalarial drug, proguanil. Proguanil is a prodrug that is metabolized in the body to its active form, cycloguanil.[10]
Cycloguanil is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR) in the malaria parasite, Plasmodium falciparum.[10] This enzyme is crucial for the parasite's folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids. By inhibiting DHFR, cycloguanil disrupts DNA replication and repair, ultimately leading to the death of the parasite.[10]
Dihydrofolate Reductase Inhibition Pathway
Caption: The metabolic activation of proguanil to cycloguanil and its subsequent inhibition of the parasite's dihydrofolate reductase.
References
- 1. rsc.org [rsc.org]
- 2. This compound | 1482-62-8 [chemicalbook.com]
- 3. This compound | C8H7ClN4 | CID 15140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. molcan.com [molcan.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound | 1482-62-8 [amp.chemicalbook.com]
- 7. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(4-chlorophenyl)biguanide synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
An In-depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)-3-cyanoguanidine from 4-Chloroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(4-chlorophenyl)-3-cyanoguanidine, a key intermediate in the preparation of the antimalarial drug proguanil, from 4-chloroaniline. This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.
Introduction
This compound is a crucial building block in the synthesis of biguanide-based pharmaceuticals, most notably the antimalarial agent proguanil. The reliable and efficient synthesis of this intermediate is of significant interest to the pharmaceutical industry and researchers in medicinal chemistry. This guide outlines a common and effective method for its preparation starting from the readily available precursor, 4-chloroaniline.
Synthetic Pathway
The primary synthetic route to this compound involves the reaction of 4-chloroaniline with a cyanoguanidine source, such as dicyandiamide or sodium dicyanamide. The reaction proceeds via nucleophilic addition of the amino group of 4-chloroaniline to one of the nitrile groups of the cyanoguanidine moiety.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Two primary methods for the synthesis are prevalent in the literature, differing in the choice of cyanoguanidine source and reaction conditions.
Method 1: Reaction with Dicyandiamide in an Organic Solvent
This method, adapted from general procedures for the synthesis of related biguanides, utilizes dicyandiamide in a non-polar organic solvent.
Materials:
-
4-Chloroaniline
-
Dicyandiamide (Cyanoguanidine)
-
Toluene
-
Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH)
-
Ethanol
Procedure:
-
To a solution of dicyandiamide (1.0 equivalent) in toluene, add 4-chloroaniline (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
Slowly add a 50:50 mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux and maintain for 3-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a dilute solution of ammonium hydroxide.
-
Remove the solvent under reduced pressure.
-
Wash the resulting residue with water.
-
Recrystallize the crude product from ethanol to afford pure this compound.
Method 2: Reaction with Sodium Dicyanamide in an Aqueous Medium
This alternative procedure employs sodium dicyanamide in an aqueous acidic medium, which can be advantageous in terms of cost and environmental impact.
Materials:
-
4-Chloroaniline
-
Sodium dicyanamide
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Water
Procedure:
-
Combine 4-chloroaniline (1.0 equivalent) and sodium dicyanamide (1.0 equivalent) in water.
-
Add hydrochloric acid to the mixture.
-
Heat the reaction mixture to 50-90°C and maintain for approximately 18 hours.
-
Monitor the reaction for completion using TLC.
-
Upon completion, cool the reaction mixture.
-
Neutralize the mixture by adding a solution of sodium bicarbonate.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with water, and dry to obtain this compound. A reported yield for this method is approximately 78.3%.[1]
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₈H₇ClN₄ | [2][3] |
| Molecular Weight | 194.62 g/mol | [2][3] |
| Melting Point | 202-204 °C | [1][4] |
| Appearance | White to off-white solid | |
| Yield (Method 2) | ~78.3% | [1] |
Spectroscopic Data
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.
-
¹³C NMR: A ¹³C NMR spectrum is available on PubChem, providing evidence for the carbon framework of the molecule.[2]
-
FTIR: The FTIR spectrum is expected to show characteristic peaks for N-H stretching, C≡N (nitrile) stretching, and C=N stretching, as well as aromatic C-H and C=C vibrations.
-
Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound.
Note: Detailed, publicly available spectra for ¹H NMR, FTIR, and Mass Spectrometry are limited. Researchers should perform these analyses on their synthesized product for full characterization.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General experimental workflow for the synthesis of this compound.
Safety Considerations
-
4-Chloroaniline is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Cyanoguanidine and sodium dicyanamide can be harmful if swallowed or inhaled.
-
Hydrochloric acid is corrosive. Handle with care.
-
Standard laboratory safety practices should be followed throughout the experimental procedures.
Conclusion
The synthesis of this compound from 4-chloroaniline is a well-established process crucial for the production of important pharmaceuticals. This guide provides the necessary details for researchers and professionals in the field to successfully replicate and understand this synthesis. The choice between the two presented methods may depend on available resources, desired scale, and environmental considerations. For rigorous quality control, full spectroscopic characterization of the final product is highly recommended.
References
An In-depth Technical Guide on the Mechanism of Action of 1-(4-Chlorophenyl)-3-cyanoguanidine and its Antimalarial Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: From Chemical Intermediate to Active Antimalarial Agent
1-(4-Chlorophenyl)-3-cyanoguanidine is a halo-aryl substituted guanidine derivative primarily recognized as a chemical intermediate in the synthesis of biguanide antimalarial drugs, such as proguanil. While this compound itself is not the active pharmacological agent, it is a critical precursor to compounds that have a well-defined mechanism of action against Plasmodium falciparum, the deadliest species of malaria parasite.
Proguanil, a prodrug, is metabolized in the liver to its active form, cycloguanil.[1] Cycloguanil is a potent inhibitor of the parasite's dihydrofolate reductase (DHFR), an essential enzyme for its survival.[2][3] This technical guide will focus on the mechanism of action of cycloguanil and the structurally related, highly potent DHFR inhibitor, WR-99210, as their activities represent the ultimate biological effect stemming from the chemical class of this compound.
Core Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)
The primary molecular target for cycloguanil and WR-99210 in Plasmodium falciparum is the enzyme dihydrofolate reductase (DHFR).[3][4] This enzyme is a critical component of the folate biosynthesis pathway, which is essential for the parasite's ability to synthesize nucleic acids and certain amino acids.[5][6]
The Folate Biosynthesis Pathway in Plasmodium falciparum
Plasmodium falciparum can synthesize folates de novo.[7] The folate pathway provides the necessary one-carbon units for the synthesis of pyrimidines (like thymidylate) and purines, which are the building blocks of DNA.[5] The enzyme DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[5][6] THF is then converted into various cofactors that are essential for DNA synthesis and repair.[8] By inhibiting DHFR, cycloguanil and WR-99210 block the regeneration of THF, leading to a depletion of essential DNA precursors.[4][8] This ultimately halts parasite replication and leads to its death.[1]
Molecular Interaction with DHFR
Cycloguanil and WR-99210 act as competitive inhibitors of DHFR, binding to the active site of the enzyme with high affinity.[8] Their chemical structures mimic that of the natural substrate, DHF.[8] This binding physically obstructs the access of DHF to the catalytic site, preventing its reduction to THF.[8] The selectivity of these drugs for the parasite's DHFR over the human enzyme is a key factor in their therapeutic window. This selectivity is attributed to structural differences in the active sites of the respective enzymes.[8] WR-99210, in particular, features a flexible side chain that allows it to bind tightly to both wild-type and mutant forms of P. falciparum DHFR, overcoming some common resistance mutations.[9]
Quantitative Data: In Vitro Activity
The inhibitory potency of cycloguanil and WR-99210 is quantified by their 50% inhibitory concentration (IC50) against the DHFR enzyme and the whole parasite, as well as by their inhibition constant (Ki) for the enzyme.
Table 1: Inhibitory Activity of Cycloguanil against P. falciparum
| Parameter | Strain / Condition | Value | Reference |
| IC50 (Whole Parasite) | Susceptible Isolates | 11.1 nM (mean) | [10] |
| Resistant Isolates | 2,030 nM (mean) | [10] | |
| IC50 (DHFR Enzyme) | Susceptible | ~1 nM | [11] |
Note: IC50 values can vary depending on the specific parasite strain and assay conditions.
Table 2: Inhibitory Activity of WR-99210 against P. falciparum
| Parameter | Strain / Condition | Value | Reference |
| IC50 (Whole Parasite) | NF54 (Antifolate-sensitive) | 0.056 nM | [4] |
| Dd2 (Resistant to other antifolates) | 0.62 nM | [4] | |
| IC50 (DHFR Enzyme) | - | <0.075 nM | [12] |
| Ki (DHFR Enzyme) | P. falciparum DHFR-TS | 1.1 nM | [13] |
| Human DHFR | 12 nM | [13] |
Note: The lower IC50 and Ki values for WR-99210 indicate its higher potency compared to cycloguanil.
Experimental Protocols
DHFR Enzyme Inhibition Assay
This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.
Materials:
-
Recombinant P. falciparum DHFR-TS
-
Assay Buffer (e.g., 50 mM TES pH 7.0, 75 mM β-mercaptoethanol, 1 mM EDTA, 1 mg/mL BSA)
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Test compounds (Cycloguanil, WR-99210) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents: Prepare stock solutions of DHF, NADPH, and test compounds. Create serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
DHFR enzyme solution
-
Test compound dilution (or DMSO for control)
-
-
Pre-incubation: Incubate the plate at room temperature for 5-10 minutes.
-
Initiate Reaction: Add the NADPH solution to all wells, followed by the DHF solution to start the reaction.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Normalize the rates to the control (no inhibitor) to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
-
In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
This is a high-throughput fluorescence-based assay to determine the IC50 of a compound against the erythrocytic stages of P. falciparum. It quantifies parasite proliferation by measuring the amount of parasitic DNA using the SYBR Green I dye.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human erythrocytes (O+)
-
Complete culture medium (e.g., RPMI 1640 with supplements)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
SYBR Green I lysis buffer
-
Microplate fluorescence reader
-
Humidified, gassed incubator (5% CO2, 5% O2, 90% N2)
Procedure:
-
Prepare Drug Plates: Create serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Prepare Parasite Inoculum: Prepare a suspension of P. falciparum-infected erythrocytes at a desired parasitemia (e.g., 0.5%) and hematocrit (e.g., 2.5%) in complete culture medium.
-
Inoculation: Add the parasite inoculum to each well of the drug-containing plate. Include control wells with no drug (positive growth control) and uninfected erythrocytes (background control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed chamber.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well. Mix and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis:
-
Subtract the background fluorescence (uninfected erythrocytes) from all readings.
-
Normalize the fluorescence values to the positive growth control (100% growth).
-
Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
References
- 1. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]
- 2. Cycloguanil - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the folate pathway in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasmodium falciparum: a paradigm for alternative folate biosynthesis in diverse microorganisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Driving antimalarial design through understanding of target mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 1-(4-Chlorophenyl)-3-cyanoguanidine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chlorophenyl)-3-cyanoguanidine, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), presents unique challenges and opportunities in drug development due to its physicochemical properties. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and a workflow for analysis.
Core Data Presentation: Solubility Profile
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on available safety data sheets and chemical database entries, a qualitative solubility profile can be summarized. The compound generally exhibits low solubility in most common organic solvents.
| Solvent | Temperature (°C) | Solubility |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble[1] |
| Methanol | Not Specified | Slightly Soluble[1] |
| Water | Not Specified | Low Solubility[2][3] |
| Most Organic Solvents | Not Specified | Low Solubility[2][3] |
Note: "Slightly Soluble" and "Low Solubility" are qualitative terms and indicate that precise quantitative data is not publicly available. The determination of exact solubility values requires experimental investigation.
Experimental Protocols: Determining Solubility
A robust and reliable method for determining the solubility of a compound like this compound is the isothermal shake-flask method . This method involves equilibrating a suspension of the solid compound in the solvent of interest at a constant temperature and then measuring the concentration of the dissolved solute in the supernatant.
Principle
An excess amount of the solid this compound is added to a known volume of the organic solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium, ensuring the solution is saturated. After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration. The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
Materials and Equipment
-
Analyte: this compound (solid, purity >99%)
-
Solvents: A range of organic solvents of analytical grade (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Dimethyl Sulfoxide)
-
Glass vials with screw caps
-
Thermostatic shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
Detailed Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into several glass vials. The excess amount ensures that saturation is achieved.
-
Add a precise volume (e.g., 5 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials at a constant speed for a predetermined equilibration time (e.g., 24 to 72 hours). Preliminary studies may be required to determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
To separate the supernatant from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified duration (e.g., 15 minutes).
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
For further clarification, filter the withdrawn supernatant through a syringe filter compatible with the organic solvent.
-
-
Quantitative Analysis:
-
Using HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Develop a suitable HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer is often a good starting point.[4]
-
The UV detector wavelength should be set to the maximum absorbance of this compound.
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the filtered supernatant (appropriately diluted if necessary) and determine its concentration from the calibration curve.
-
-
Using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent. Aromatic compounds typically show strong absorbance in the UV region.
-
Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to construct a calibration curve according to the Beer-Lambert law.
-
Measure the absorbance of the filtered supernatant (appropriately diluted if necessary) and calculate the concentration using the calibration curve.
-
-
-
Calculation of Solubility:
-
The solubility is expressed as the concentration of this compound in the saturated solution, typically in units of mg/mL or mol/L.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the determination of the solubility of this compound using the shake-flask method followed by HPLC analysis.
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound remains scarce in public literature, this guide provides a framework for its experimental determination. The detailed shake-flask protocol, coupled with robust analytical techniques like HPLC, will enable researchers and drug development professionals to generate the critical data needed for process optimization and formulation development. The provided workflow diagram offers a clear visual representation of the necessary steps to achieve reliable and reproducible solubility measurements. Further research to populate the solubility data table with quantitative values across a range of pharmaceutically relevant solvents is highly encouraged.
References
Technical Guide: Spectral Analysis of 1-(4-Chlorophenyl)-3-cyanoguanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chlorophenyl)-3-cyanoguanidine is a key chemical intermediate and a known impurity in the synthesis of the antimalarial drug Proguanil.[1][2] Identified as Proguanil Related Compound E by the United States Pharmacopeia (USP), its characterization is crucial for quality control and regulatory compliance in pharmaceutical manufacturing.[2][3] This document provides a comprehensive overview of the available spectral data for this compound (CAS No. 1482-62-8), including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.
Chemical Structure and Properties:
-
IUPAC Name: 2-(4-chlorophenyl)-1-cyanoguanidine[4]
-
Synonyms: Proguanil Related Compound E, p-Chlorophenyldicyandiamide[3][5]
-
Molecular Formula: C₈H₇ClN₄[4]
-
Molecular Weight: 194.62 g/mol [4]
Spectral Data Summary
The following tables summarize the spectral data for this compound. While this compound is available as a certified reference material, complete spectral data sets are not always publicly disseminated.[6] The information presented is compiled from available sources and analogous compounds.
Table 1: NMR Spectral Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Assignment |
| ¹H NMR | DMSO-d₆ | Data not publicly available | Aromatic protons, Amine protons |
| ¹³C NMR | DMSO-d₆ | Data not publicly available | Aromatic carbons, Guanidine carbon, Cyano carbon |
| ¹⁵N NMR | DMSO-d₆ | Data reported in literature[7] | Guanidine and cyano nitrogens |
Note: A study by Cunningham and Wan (1996) in Magnetic Resonance in Chemistry reported the ¹⁵N NMR data for this compound.[7]
Table 2: IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment | Expected Appearance |
| ~3400-3200 | N-H stretching | Broad to medium peaks |
| ~2210 | C≡N stretching (cyano group) | Sharp, strong peak |
| ~1650 | C=N stretching (guanidine) | Strong peak |
| ~1600-1475 | C=C stretching (aromatic ring) | Multiple sharp peaks |
| ~830 | C-H out-of-plane bending (para-substituted ring) | Strong peak |
| ~750 | C-Cl stretching | Medium to strong peak |
Note: The specific peak values are based on characteristic vibrational frequencies for the functional groups present in the molecule. For a related compound, N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, the N-H and C≡N stretching vibrations were observed at 3193 cm⁻¹ and 2218 cm⁻¹, respectively.[8]
Table 3: Mass Spectrometry Data
| Technique | m/z | Assignment |
| Electron Impact (EI) or Electrospray (ESI) | ~194/196 | [M]⁺˙ / [M+H]⁺ (Molecular ion peak with isotopic pattern for Cl) |
| Data not publicly available | Fragmentation pattern |
Note: The molecular ion peak is expected to show a characteristic 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectral data for this compound are not publicly available. However, the following methodologies, adapted from the analysis of structurally similar compounds, serve as a reliable guide.[8]
NMR Spectroscopy:
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Proton-decoupled carbon spectra are acquired. A sufficient number of scans and a relaxation delay are used to ensure quantitative accuracy of all carbon signals.
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: The solid sample is analyzed using either the KBr pellet technique or an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
ATR: A small amount of the solid sample is placed directly onto the ATR crystal.
-
-
Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a single quadrupole instrument, with an electrospray ionization (ESI) or electron impact (EI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Data Acquisition: For ESI, the sample solution is infused directly into the source. For EI, a direct insertion probe may be used. The mass spectrum is acquired over a suitable m/z range (e.g., 50-500).
Logical Relationships and Synthesis Workflow
This compound is a critical compound in the synthesis of Proguanil. It can be both a precursor and an impurity, arising from the reaction of 4-chloroaniline with dicyandiamide.
Caption: Synthetic pathway showing the formation of this compound.
Conclusion
The spectral characterization of this compound is essential for ensuring the quality and purity of the antimalarial drug Proguanil. While complete, publicly available datasets are scarce, the information provided in this guide, based on its status as a pharmaceutical reference standard and data from analogous compounds, offers a robust framework for its identification and analysis. Researchers are encouraged to acquire spectral data on their own certified reference materials for definitive characterization.
References
- 1. Buy this compound | 1482-62-8 [smolecule.com]
- 2. This compound | 1482-62-8 [chemicalbook.com]
- 3. Proguanil Related Compound E - this compound [sigmaaldrich.com]
- 4. This compound | C8H7ClN4 | CID 15140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(4-Chlorophenyl)-N′-cyanoguanidine | LGC Standards [lgcstandards.com]
- 6. dev.klivon.com [dev.klivon.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. mdpi.com [mdpi.com]
The Diverse Biological Activities of Cyanoguanidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyanoguanidine scaffold has emerged as a versatile pharmacophore in modern drug discovery, leading to the development of therapeutic agents with a wide array of biological activities. This technical guide provides an in-depth overview of the pharmacological properties of cyanoguanidine derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.
Biased μ-Opioid Receptor Agonists for Pain Management
Cyanoguanidine derivatives have been successfully developed as biased agonists of the μ-opioid receptor (MOR), offering the potential for potent analgesia with a reduced side effect profile compared to traditional opioids. These compounds selectively activate the G-protein signaling pathway, which is associated with analgesia, while minimally engaging the β-arrestin pathway, implicated in adverse effects such as respiratory depression and constipation.[1]
A notable example is the structural modification of PZM21 to incorporate a 2-cyanoguanidine scaffold, leading to compounds like I-11 which exhibit significant analgesic effects comparable to morphine while avoiding β-arrestin2 pathway activation.[1]
Signaling Pathways: G-Protein vs. β-Arrestin
The differential signaling of biased MOR agonists is crucial for their improved therapeutic window. The following diagram illustrates the two main signaling cascades initiated by MOR activation.
Quantitative Data
The following table summarizes the in vitro activity of representative biased cyanoguanidine MOR agonists.
| Compound | G-Protein Activation (cAMP Inhibition) EC50 (nM) | β-Arrestin2 Recruitment EC50 (nM) |
| PZM21 | 4.6 | >10,000 (undetectable)[2] |
| PZM21 Derivative (6a) | - | Negligible at <100 µM[3] |
| Morphine | - | 621.5[3] |
Experimental Protocols
G-Protein Activation Assay (cAMP Inhibition)
This assay quantifies the activation of the Gi/o-protein signaling pathway by measuring the inhibition of adenylyl cyclase activity, which results in a reduced intracellular concentration of cyclic AMP (cAMP).
-
Cell Culture: HEK293 cells stably expressing the human μ-opioid receptor are cultured in an appropriate medium.
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound.
-
Stimulation: Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated.
β-Arrestin2 Recruitment Assay
This assay measures the recruitment of β-arrestin2 to the activated MOR, a key step in the β-arrestin signaling pathway.
-
Cell Line: U2OS cells stably co-expressing the human μ-opioid receptor and a β-arrestin2-enzyme fragment complementation (EFC) system (e.g., PathHunter®) are used.
-
Assay Preparation: Cells are plated in 384-well plates and incubated.
-
Compound Incubation: Cells are treated with a range of concentrations of the test compound.
-
Signal Detection: The EFC signal, which is proportional to the amount of β-arrestin2 recruited to the receptor, is measured using a chemiluminescent plate reader.
-
Data Analysis: A concentration-response curve is generated to determine the EC50 and Emax values.
Factor Xa Inhibitors for Anticoagulation
Cyanoguanidine-based lactam derivatives have been identified as potent and orally bioavailable inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By inhibiting FXa, these compounds prevent the conversion of prothrombin to thrombin, thereby exerting an anticoagulant effect.
A leading example is BMS-269223, which demonstrates high affinity for FXa and prolongs prothrombin time.[4]
Coagulation Cascade and FXa Inhibition
The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the mechanism of its inhibition by cyanoguanidine derivatives.
Quantitative Data
| Compound | Factor Xa Inhibition Ki (nM) | Prothrombin Time Doubling Concentration (EC2xPT) (µM) |
| BMS-269223 | 6.5[4] | 32[4] |
Experimental Protocols
Factor Xa Inhibition Assay
This is a functional assay to determine the inhibitory potency of a compound against Factor Xa.
-
Reagents: Human Factor Xa, a chromogenic substrate for Factor Xa, and a buffer solution are required.
-
Assay Procedure:
-
A solution of Factor Xa is incubated with various concentrations of the test compound.
-
The chromogenic substrate is added to the mixture.
-
The rate of substrate hydrolysis, which is proportional to the residual Factor Xa activity, is measured spectrophotometrically.
-
-
Data Analysis: The inhibition constant (Ki) is calculated from the concentration-response data.
Prothrombin Time (PT) Assay
The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor. It is used to assess the extrinsic and common pathways of coagulation.
-
Sample Collection: Blood is collected in a tube containing sodium citrate to prevent coagulation.
-
Plasma Preparation: Platelet-poor plasma is obtained by centrifugation.
-
Assay Performance:
-
The plasma sample is incubated at 37°C.
-
A reagent containing tissue factor and calcium chloride is added to the plasma.
-
The time to clot formation is measured using an automated coagulometer.
-
-
Data Interpretation: A prolongation of the PT indicates a deficiency in one or more clotting factors or the presence of an anticoagulant.
Antitumor Activity
Certain pyridyl cyanoguanidines, most notably CHS-828, have demonstrated potent antitumor activity both in vitro and in vivo.[5] The primary mechanism of action for CHS-828 is the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[6] This leads to the depletion of intracellular NAD+, an essential cofactor for numerous cellular processes, ultimately resulting in cancer cell death through apoptosis.[7]
Mechanism of Action: NAMPT Inhibition and Apoptosis Induction
The following diagram outlines the cellular pathway affected by CHS-828.
Quantitative Data
The cytotoxic activity of CHS-828 has been evaluated against a panel of human cancer cell lines, including the NCI-60 panel.
| Cell Line | Cancer Type | IC50 (µM) |
| Panel of 10 Human Myeloma Cell Lines | Multiple Myeloma | 0.01 - 0.3[5] |
Note: IC50 values can vary depending on the specific cell line and assay conditions.
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
The National Cancer Institute's 60 human tumor cell line screen is a standardized method for identifying and characterizing novel anticancer agents.
-
Cell Lines: A panel of 60 human cancer cell lines representing various cancer types (e.g., leukemia, melanoma, lung, colon, kidney, ovarian, breast, prostate, and central nervous system cancers) is used.[8]
-
Assay Procedure:
-
Cells are inoculated into 96-well microtiter plates.
-
After a 24-hour incubation period, the cells are treated with the test compound at five different concentrations.
-
The plates are incubated for an additional 48 hours.
-
The sulforhodamine B (SRB) assay is used to determine cell viability by measuring total protein content.
-
-
Data Analysis: The 50% growth inhibition (GI50), total growth inhibition (TGI), and 50% lethal concentration (LC50) are calculated for each cell line.[9]
Histamine H1 and H2 Receptor Antagonism
Cyanoguanidine derivatives have been synthesized that exhibit dual antagonist activity at both histamine H1 and H2 receptors.[10][11] This is achieved by linking H1- and H2-receptor pharmacophoric substructures via a cyanoguanidine moiety. These compounds have potential applications in conditions where blockade of both receptor subtypes is beneficial, such as in certain allergic and inflammatory responses.
Quantitative Data
The antagonist potency of these compounds is typically expressed as pKB or pA2 values.
| Compound | H1 Receptor Antagonism (Guinea Pig Ileum) pKB | H2 Receptor Antagonism (Guinea Pig Atrium) pKB |
| Compound 21 | 8.42 | 6.43 |
| Compound 25 | 8.05 | 7.73 |
| Compound 28 | 8.6 | - |
| Compound 32 | 8.61 | 6.61 |
| Mepyramine (H1 antagonist) | 9.07 | - |
| Cimetidine (H2 antagonist) | - | 6.40 |
Data from Sadek et al. (2013)[10]
Experimental Protocols
Guinea Pig Ileum Assay for H1 Antagonism
This classic pharmacological preparation is used to assess the contractile response of smooth muscle to histamine and the inhibitory effect of H1 antagonists.
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing Tyrode's solution at 37°C, aerated with carbogen.
-
Contraction Measurement: The contractile responses of the ileum segment are recorded using an isotonic transducer.
-
Assay Procedure:
-
A cumulative concentration-response curve to histamine is established.
-
The tissue is then incubated with the test compound (antagonist) for a defined period.
-
A second concentration-response curve to histamine is generated in the presence of the antagonist.
-
-
Data Analysis: The pA2 or pKB value is calculated from the rightward shift of the histamine concentration-response curve caused by the antagonist.
Guinea Pig Right Atrium Assay for H2 Antagonism
This assay measures the positive chronotropic (rate-increasing) effect of histamine on the spontaneously beating right atrium, which is mediated by H2 receptors.
-
Tissue Preparation: The spontaneously beating right atrium is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution at 37°C, gassed with carbogen.
-
Rate Measurement: The heart rate is recorded using a force-displacement transducer.
-
Assay Procedure:
-
A cumulative concentration-response curve to histamine is obtained.
-
The atrium is incubated with the cyanoguanidine derivative.
-
A second histamine concentration-response curve is established.
-
-
Data Analysis: The antagonist potency is determined by calculating the pA2 or pKB value from the shift in the histamine concentration-response curve.
Anti-inflammatory Activity
Emerging evidence suggests that certain cyanoguanidine and related nitrogen-containing heterocyclic derivatives possess anti-inflammatory properties. This activity is often attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2.
NF-κB Signaling Pathway in Inflammation
The diagram below illustrates the canonical NF-κB signaling pathway and its role in inflammation.
Quantitative Data
The following data is for polysubstituted pyridine derivatives, which are structurally related to some cyanoguanidine compounds and demonstrate the potential for this class of molecules as anti-inflammatory agents.
| Compound | NO Release Inhibition IC50 (µM) | NF-κB Activity Inhibition IC50 (nM) |
| Compound 14 | 3.2 | 167.4 |
| Compound 15 | 1.1 | 532.5 |
| Compound 51 | 3.1 | 172.2 |
Data from a study on polysubstituted pyridine derivatives.[12]
Experimental Protocols
LPS-Induced Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
LPS is added to stimulate the cells, and they are incubated for 24 hours.
-
The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
-
Data Analysis: The IC50 value for the inhibition of NO production is calculated.
NF-κB Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Cell Line: A cell line (e.g., HEK293T) is transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.
-
Assay Procedure:
-
Transfected cells are plated in 96-well plates.
-
Cells are pre-incubated with the test compound.
-
An NF-κB activator, such as TNF-α or LPS, is added to the cells.
-
After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.
-
-
Data Analysis: The IC50 value for the inhibition of NF-κB transcriptional activity is determined.
Conclusion
The cyanoguanidine moiety has proven to be a valuable component in the design of novel therapeutic agents with a broad spectrum of biological activities. From potent and safer analgesics to anticoagulants and anticancer drugs, cyanoguanidine derivatives continue to be a rich area of research for drug development professionals. The experimental protocols and quantitative data presented in this guide provide a solid foundation for the further investigation and optimization of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytotoxic effect in vivo and in vitro of CHS 828 on human myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
The Guanidine Group: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide on the Applications of Substituted Guanidines in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The guanidinium moiety, a versatile and highly basic functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural properties, including its ability to form multiple hydrogen bonds and engage in electrostatic interactions, make it a critical pharmacophore in a vast array of biologically active compounds.[1] This technical guide provides a comprehensive overview of the current and potential applications of substituted guanidines in drug discovery, with a focus on their therapeutic targets, mechanisms of action, and the experimental methodologies used in their evaluation.
Therapeutic Applications and Mechanisms of Action
Substituted guanidines exhibit a broad spectrum of pharmacological activities, targeting a diverse range of biological systems.[2][3] The protonated guanidinium cation at physiological pH allows for strong interactions with biological targets such as enzymes and receptors.[4]
Central Nervous System Disorders
Guanidine derivatives have shown significant promise in the treatment of various central nervous system (CNS) disorders. They are known to modulate the activity of several key receptors, including:
-
α2-Adrenoceptors: Guanfacine and guanabenz are well-known α2-adrenoceptor agonists used in the treatment of hypertension and, more recently, Attention-Deficit/Hyperactivity Disorder (ADHD).[5][6] These compounds mimic the action of norepinephrine in the prefrontal cortex, enhancing neuronal firing and improving attention and impulse control.[7]
-
Neuropeptide Y (NPY) Receptors: Substituted guanidines, particularly those derived from arginine, have been developed as potent antagonists of the NPY Y1 receptor.[8][9] NPY is a key regulator of food intake, and Y1 receptor antagonists are being investigated as potential anti-obesity agents.[10]
-
Sigma Receptors: N,N'-di-o-tolyl-guanidine (o-DTG) and its derivatives are pan-selective sigma receptor agonists that have demonstrated neuroprotective effects in preclinical models of stroke.[11] They are thought to exert their effects by modulating calcium homeostasis and reducing excitotoxicity.[11]
Cardiovascular Diseases
The ability of guanidines to interact with ion channels and receptors in the cardiovascular system has led to their use as antihypertensive agents.
-
Voltage-Gated Potassium (Kv) Channels: Guanidine and its analogs can inhibit Kv channels, leading to an enhanced release of neurotransmitters like acetylcholine at the neuromuscular junction.[12][13] This mechanism is also relevant to their effects on vascular smooth muscle, contributing to their blood pressure-lowering effects.
-
Na+/H+ Exchanger (NHE) Inhibition: Acylguanidine derivatives are potent inhibitors of the Na+/H+ exchanger, an important regulator of intracellular pH.[3] NHE-1 inhibitors are being explored for the treatment of ischemic-reperfusion injury and other cardiovascular conditions.
Cancer
The guanidinium group is a feature of several anticancer agents, where it can contribute to DNA binding and enzyme inhibition.
-
DNA Interaction: The positive charge of the guanidinium group facilitates interaction with the negatively charged phosphate backbone of DNA.[14] Some guanidine-containing compounds act as minor groove binders, interfering with DNA replication and transcription.
-
Enzyme Inhibition: Guanidine derivatives have been designed to inhibit various enzymes implicated in cancer progression, such as protein kinases and phosphatases.[15][16]
Infectious Diseases
The strong basicity and hydrogen-bonding capacity of the guanidinium group are advantageous for targeting microbial enzymes and other essential cellular components.
-
Antibacterial Agents: Guanidine-containing compounds have demonstrated broad-spectrum antibacterial activity.[3] The positively charged guanidinium group can disrupt bacterial cell membranes.
-
Antiviral Agents: Zanamivir, an influenza neuraminidase inhibitor, features a guanidino group that is crucial for its binding to the viral enzyme.
-
Antifungal and Antiprotozoal Activities: Various natural and synthetic guanidine derivatives have shown promising activity against a range of fungal and protozoal pathogens.[2][6]
Quantitative Pharmacological Data
The following tables summarize key pharmacological data for a selection of substituted guanidines, providing a comparative overview of their potency and selectivity.
Table 1: Inhibitory Activity of Guanidine Derivatives against Various Enzymes
| Compound/Class | Target Enzyme | IC50 / Ki | Reference(s) |
| Sphingosine Kinase Inhibitors | SphK1 | Ki = 1-10 µM | [15] |
| Sphingosine Kinase Inhibitors | SphK2 | Ki = 1-10 µM | [15] |
| Guanidine Hydrochloride (GuHCl) | β-Galactosidase | Competitive (Ki) and Non-competitive (Ki') constants determined | [17][18] |
| Indole-based compounds | Various Enzymes | IC50 values ranging from µM to nM | [19] |
Table 2: Receptor Binding Affinities of Guanidine-Based Ligands
| Compound | Receptor | Ki (nM) / pKi | Reference(s) |
| N,N'-di-p-bromo-phenyl-guanidine (p-BrDPhG) | σ-1 | Lower affinity than o-DTG | [11] |
| p-BrDPhG | σ-2 | Lower affinity than o-DTG | [11] |
| Guanfacine | α2A-adrenoceptor | High Selectivity | [20] |
| Guanabenz | α2A-adrenoceptor | High Selectivity | [20] |
| Arginine Derivatives | NPY Y1 Receptor | pKB values in the range of 6.3-6.6 | [9] |
| Histamine H3R Antagonists | Muscarinic M2R/M4R | pKi values reported | [21] |
Table 3: Cellular Activity of Substituted Guanidines
| Compound/Class | Cell Line | Activity | IC50 / GI50 | Reference(s) |
| Arene–Ruthenium Complexes with Guanidine-Based Ligands | PC3, BPH1, A549, WI-38 | Antiproliferative | IC50 values determined | [22] |
| Phenyl-guanidines (e.g., ACB0) | Glioblastoma | Cytotoxic | Lower than temozolomide | |
| Guanidine-based SphK inhibitors | U937 (histiocytic lymphoma) | Decrease S1P levels | - | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the discovery and characterization of substituted guanidines.
Synthesis of Substituted Guanidines
Protocol 1: General Synthesis of N,N'-di-Boc-N''-substituted Guanidines [23]
This protocol describes a widely used method for the synthesis of protected guanidines, which can then be deprotected to yield the final product.
-
Activation of N,N'-di-Boc-thiourea: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N'-di-Boc-thiourea in a suitable anhydrous solvent such as tetrahydrofuran (THF). Add an activating agent, for example, 2-chloro-4,6-dimethoxy-1,3,5-triazine (TCT) or a peptide coupling reagent like HATU. Stir the reaction mixture at room temperature for 1-2 hours to ensure complete activation.
-
Guanylation of the Amine: To the activated thiourea solution, add the primary or secondary amine (R1R2NH) of interest. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (usually 2-24 hours).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the N,N'-di-Boc-N''-substituted guanidine.
-
Deprotection: Dissolve the purified Boc-protected guanidine in a suitable solvent like dichloromethane (DCM). Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Isolation of the Final Product: After complete deprotection, remove the solvent and excess acid under reduced pressure. The resulting guanidine salt can be purified by recrystallization or precipitation from a suitable solvent system.
Biological Evaluation
Protocol 2: Enzyme Inhibition Assay [4][24][25]
This protocol outlines a general procedure for determining the inhibitory potency (IC50) of a substituted guanidine against a specific enzyme.
-
Preparation of Reagents:
-
Prepare a stock solution of the purified enzyme in a suitable assay buffer that ensures its stability and optimal activity.
-
Prepare a stock solution of the enzyme's substrate in the assay buffer.
-
Prepare a stock solution of the substituted guanidine inhibitor in 100% DMSO. Create a series of dilutions of the inhibitor in the assay buffer to generate a dose-response curve.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The detection method will depend on the specific enzyme and substrate used.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Protocol 3: Radioligand Receptor Binding Assay [11][26][27]
This protocol describes a method to determine the binding affinity (Ki) of a substituted guanidine for a specific receptor.
-
Membrane Preparation: Prepare a membrane fraction from cells or tissues expressing the receptor of interest through homogenization and centrifugation.
-
Binding Reaction: In a 96-well filter plate, incubate the membrane preparation with a constant concentration of a specific radioligand (e.g., [3H]-labeled) and varying concentrations of the unlabeled substituted guanidine (competitor).
-
Incubation and Filtration: Allow the binding reaction to reach equilibrium by incubating for a specific time at a defined temperature. Terminate the reaction by rapid filtration through a glass fiber filter mat to separate the bound from the free radioligand.
-
Quantification: Wash the filters to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 4: Cellular Assay for Antiproliferative Activity (MTT Assay) [22]
This protocol is used to assess the cytotoxic or antiproliferative effects of substituted guanidines on cancer cell lines.
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted guanidine compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.
Visualizing Pathways and Workflows
Diagrams are essential for understanding the complex biological systems and experimental processes involved in drug discovery. The following are examples of diagrams generated using the DOT language.
Caption: A typical experimental workflow for the discovery of substituted guanidine-based drugs.
Caption: Simplified signaling pathway of the α2A-adrenoceptor activated by guanfacine.
Caption: NPY Y1 receptor signaling pathway and its inhibition by a guanidine-based antagonist.
Caption: Mechanism of voltage-gated potassium channel inhibition by guanidine.
Conclusion
Substituted guanidines represent a remarkably versatile class of molecules with profound implications for medicinal chemistry. Their ability to engage in multifaceted interactions with a wide range of biological targets has led to the development of drugs for a multitude of diseases. The continued exploration of the chemical space around the guanidine scaffold, coupled with advanced screening and characterization methodologies, promises to unlock even more of its therapeutic potential. This guide serves as a foundational resource for researchers dedicated to harnessing the power of substituted guanidines in the ongoing quest for novel and effective medicines.
References
- 1. ineosopen.org [ineosopen.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. Effects of guanabenz and guanfacine on postsynaptic alpha 2-adrenoceptors in the rat submaxillary and parotid glands [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-2 Adrenergic Receptors and Attention—Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of α-2A adrenergic agonists for the treatment of attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NPY Y1 antagonists: structure-activity relationships of arginine derivatives and hybrid compounds with arpromidine-like partial structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and neuropeptide Y Y1 receptor antagonistic activity of N,N-disubstituted omega-guanidino- and omega-aminoalkanoic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Evaluation of Guanidine Analogs as Sigma Receptor Ligands for Potential Anti-Stroke Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alpha 1-Antagonist activity of the alpha 2-adrenoceptor agonist guanabenz in perfused mesenteric artery of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Guanidine | CH5N3 | CID 3520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Kinetic Analysis of Guanidine Hydrochloride Inactivation of β-Galactosidase in the Presence of Galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. superchemistryclasses.com [superchemistryclasses.com]
- 25. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 27. brieflands.com [brieflands.com]
The Pivotal Role of 1-(4-Chlorophenyl)-3-cyanoguanidine in Proguanil Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the synthesis of the antimalarial drug Proguanil, with a specific focus on the critical role of the intermediate, 1-(4-Chlorophenyl)-3-cyanoguanidine. Proguanil, a biguanide derivative, is a prophylactic antimalarial drug that functions by inhibiting the enzyme dihydrofolate reductase in malaria parasites.[1][2] The synthesis of Proguanil is a well-established chemical process, and this compound serves as a key precursor in one of the common synthesis routes. This document will detail the chemical pathway, present quantitative data from various synthesis protocols, and provide a comprehensive overview of the experimental methodologies.
The Synthesis Pathway: From Precursors to Proguanil
The synthesis of Proguanil from this compound involves a condensation reaction with isopropylamine. This compound itself is typically synthesized from p-chloroaniline and sodium dicyanamide.[3] The overall reaction scheme showcases a straightforward yet elegant approach to constructing the biguanide moiety of the final drug product.
The general chemical transformation is the reaction of this compound with isopropylamine, often facilitated by a metal salt like copper sulfate, to yield 1-(4-chlorophenyl)-5-isopropylbiguanide (Proguanil).[4][5]
Quantitative Data Presentation
The efficiency of Proguanil synthesis can vary based on the specific reaction conditions, including the choice of solvent, catalyst, and reaction temperature. The following tables summarize quantitative data extracted from various experimental protocols.
| Reactants | Solvent System | Catalyst/Reagent | Reaction Time | Temperature | Product | Purity (by HPLC) | Yield | Reference |
| p-chlorophenyl cyanoguanidine, isopropylamine | Tetrahydrofuran (THF), Water | Copper sulfate pentahydrate, HCl, Ammoniacal EDTA | Not specified | 15-20°C (workup) | Proguanil hydrochloride | Not specified | Not specified | [4] |
| p-chlorophenyl cyanoguanidine, isopropylamine | Methanol, Water | Copper sulfate pentahydrate, HCl, Ammonia | 3 hours | Reflux | Proguanil hydrochloride | 81% | Not specified | [4] |
| p-chlorophenyl cyanoguanidine, isopropylamine | Ethanol, Water | Copper sulfate, HCl, Sodium sulfide | 20 hours | Reflux | Proguanil | Not specified | Not specified | [3] |
| p-chlorophenyl cyanoguanidine, isopropylamine | Ethanol, Water | Zinc chloride, Sodium hydroxide | 20 hours | Reflux | Proguanil | 30.14% | Not specified | [4] |
| p-chlorophenyl cyanoguanidine, isopropylamine | Ethanol, Water | Copper sulfate pentahydrate, HCl, Sodium sulfide | 16 hours | Reflux | Proguanil base | 80% | Not specified | [5] |
Note: Yields are not consistently reported across all sources, and purity is often determined by HPLC.
Experimental Protocols
The synthesis of Proguanil from this compound can be achieved through several methodologies. Below are detailed experimental protocols based on published literature.
Protocol 1: Synthesis of this compound [3]
-
A solution of p-chloroaniline (17.0 g, 0.133 mmol) in water (63 mL) and concentrated HCl (11.1 mL) is prepared.
-
This solution is added over 1 hour to a 50 °C solution of sodium dicyanamide (23.7 g, 0.266 mmol) in water (203 mL).
-
The reaction mixture is then heated to 80 °C for 24 hours.
-
After cooling to ambient temperature, a saturated NaHCO₃ solution (150 mL) is added.
-
After stirring for 15 minutes, the precipitated solid is collected by filtration, washed with water, and air-dried to yield 3-(4-chlorophenyl)-1-cyanoguanidine as a cream-colored solid (20.2 g, 78% yield).
Protocol 2: Synthesis of Proguanil using Copper Sulfate Catalyst [3]
-
3-(4-chlorophenyl)-1-cyanoguanidine (1.0 g, 5.14 mmol) is dissolved in ethanol (7.6 mL) and water (3.0 mL).
-
Copper sulfate is added to the solution, followed by isopropylamine (0.92 g, 15.6 mmol).
-
The mixture is heated to reflux for 20 hours.
-
After cooling to ambient temperature, water (23 mL) is added, followed by a solution of concentrated HCl (2.6 mL) in water (15.5 mL).
-
After stirring for 30 minutes, a solution of sodium sulfide nonahydrate (2.06 g) in water (10 mL) is added, and the mixture is stirred for an additional 30 minutes to precipitate copper sulfide.
-
The product, Proguanil, can then be isolated from the filtrate.
Protocol 3: Synthesis of Proguanil Hydrochloride in a Methanol/Water System [5]
-
10 g (0.05 mole) of p-chlorophenyl cyanoguanidine is stirred in 100 ml of methanol and 50 ml of water at 25-35° C.
-
6.5 g (0.03 mole) of copper sulfate pentahydrate is added to the stirring solution.
-
15 ml (0.15 mole) of isopropylamine is added to the stirring solution.
-
The reaction mixture is refluxed for 3 hours. The completion of the reaction is monitored by TLC to confirm the absence of p-chlorophenyl cyanoguanidine.
-
40 ml of water is added to the refluxed reaction mixture, and methanol is distilled out at a temperature of 70-75 °C.
-
The reaction mass is then cooled to 25-30° C.
-
An aqueous HCl solution (25 ml conc. HCl in 80 ml water) is added to the reaction mixture at 25-30° C and stirred for 30 minutes.
-
A sodium sulfide solution (4 g sodium sulfide dissolved in 16 ml water), cooled to 25-30° C, is added dropwise to the above reaction mixture.
-
After complete addition, the reaction mass is stirred at the same temperature for 30 minutes, and the separated copper sulfide is filtered.
-
The filtrate is cooled to 15-20° C, and 25 ml of 25% ammonia is added.
-
The separated solid is filtered, washed, and dried at 90-95° C to yield 7 g of Proguanil hydrochloride with a purity of 81% (by HPLC).
Visualizations of Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis processes described.
Caption: Overall synthesis workflow for Proguanil.
Caption: Experimental workflow for Proguanil synthesis.
Conclusion
This compound is a crucial intermediate in a widely utilized synthetic route for the antimalarial drug Proguanil. The condensation reaction of this intermediate with isopropylamine provides an efficient method for constructing the final biguanide structure. The synthesis has been shown to be adaptable, with various solvent systems and catalysts being employed to achieve the desired product. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and manufacturing, enabling a deeper understanding and optimization of Proguanil synthesis.
References
- 1. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]
- 2. Proguanil | C11H16ClN5 | CID 6178111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20110263901A1 - Process of Preparation of Proguanil - Google Patents [patents.google.com]
- 5. WO2009113092A2 - Process for preparation of proguanil hydrochloride - Google Patents [patents.google.com]
Methodological & Application
Synthesis Protocol for 1-(4-Chlorophenyl)-3-cyanoguanidine: An Intermediate for Pharmaceutical Development
Introduction
1-(4-Chlorophenyl)-3-cyanoguanidine is a key chemical intermediate, notably recognized as "Proguanil USP Related Compound E," indicating its significance in the synthesis of the antimalarial drug Proguanil.[1][2] The structural backbone of this compound, featuring a substituted phenyl ring attached to a cyanoguanidine moiety, makes it a valuable building block in the development of various therapeutic agents. This document provides a detailed protocol for the synthesis of this compound, compiled for researchers and professionals in drug development and organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClN₄ | [1][3][4] |
| Molecular Weight | 194.62 g/mol | [2][3][4] |
| Melting Point | 202-204 °C | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Slightly soluble in DMSO and Methanol | [1][2] |
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process commencing with the diazotization of p-chloroaniline, followed by a coupling reaction with dicyandiamide.
References
Application Notes and Protocols: Synthesis of 1-(4-chlorophenyl)biguanide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1-(4-chlorophenyl)biguanide through the coupling reaction of 4-chloroaniline and dicyandiamide. The synthesis of this biguanide is a critical step in the preparation of pharmacologically active compounds, such as the diuretic Chlorazanil.[1] The protocols outlined below cover conventional heating and microwave-assisted methods, offering flexibility for various laboratory settings.
Reaction Scheme
The fundamental reaction involves the acid-catalyzed addition of 4-chloroaniline to dicyandiamide.
Figure 1: General reaction scheme for the synthesis of 1-(4-chlorophenyl)biguanide.
Comparative Reaction Conditions
The synthesis of 1-(4-chlorophenyl)biguanide can be achieved under various conditions. The choice of method may depend on available equipment, desired reaction time, and scale. The following table summarizes different reported conditions for the synthesis of aryl biguanides, providing a comparative overview.
| Parameter | Conventional Heating Method 1 | Conventional Heating Method 2 | Microwave-Assisted Method |
| Reactant 1 | 4-Chloroaniline (1.0 eq) | 4-Chloroaniline (1.1 eq) | Substituted Aniline Hydrochlorides |
| Reactant 2 | Dicyandiamide (1.0 eq) | Dicyandiamide (1.0 eq) | Dicyandiamide |
| Catalyst | Hydrochloric Acid (catalytic) | Hydrochloric Acid | Hydrochloric Acid (1.0 eq) |
| Solvent | Water or Alcohol | Toluene/Water | Polar Aprotic Solvent |
| Temperature | Reflux | Reflux | 140 °C |
| Reaction Time | Several hours | 3 to 16 hours[2] | 15 minutes[3] |
| Reported Yield | Not specified | Moderate[3] | Good (86-89%)[3] |
| Work-up | Neutralization with base, filtration | Neutralization with NH4OH, solvent removal | Not specified |
| Reference | [1] | [2] | [3] |
Experimental Protocols
Below are detailed protocols for the synthesis of 1-(4-chlorophenyl)biguanide using both conventional heating and microwave-assisted methods.
Protocol 1: Conventional Synthesis in Toluene/Water
This protocol is adapted from a general procedure for the synthesis of N-arylbiguanides.[2]
Materials:
-
4-Chloroaniline
-
Dicyandiamide
-
Toluene
-
Hydrochloric acid (HCl), 50% solution in water
-
Ammonium hydroxide (NH₄OH), dilute solution
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add dicyandiamide (0.5 g, 0.0060 mol) and toluene (5 mL).[2]
-
Add 4-chloroaniline (1.1 mol equiv.).
-
Stir the reaction mixture at room temperature for 15 minutes.[2]
-
Add a 50:50 mixture of HCl diluted in water (2.5 mL) dropwise to the flask.[2]
-
Heat the mixture to reflux and maintain for 3 to 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the obtained residue with a dilute solution of NH₄OH.[2]
-
Remove the solvent under reduced pressure.
-
Wash the residue with water.
-
Collect the crude solid product by filtration.
-
Recrystallize the crude product from ethanol to afford the purified 1-(4-chlorophenyl)biguanide.[2]
Protocol 2: General Conventional Synthesis
This protocol provides a general framework for the synthesis using an acid catalyst.[1]
Materials:
-
4-Chloroaniline
-
Dicyandiamide
-
Water or an alcohol (e.g., ethanol)
-
Hydrochloric acid (HCl), catalytic amount
-
Sodium hydroxide (NaOH) solution for neutralization
-
Reaction vessel with reflux condenser
-
Heating and stirring apparatus
Procedure:
-
In a suitable reaction vessel, combine 4-chloroaniline (1.0 eq) and dicyandiamide (1.0 eq).[1]
-
Add a suitable solvent, such as water or an alcohol.[1]
-
Add a catalytic amount of a strong acid, like hydrochloric acid.[1]
-
Heat the reaction mixture to reflux and maintain for several hours.[1] Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the reaction mixture to room temperature.[1]
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the free biguanide base.[1]
-
Collect the solid product by filtration, wash with cold water, and dry.[1]
Protocol 3: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a significant reduction in reaction time with good yields.[3][4][5]
Materials:
-
4-Chloroaniline hydrochloride
-
Dicyandiamide
-
Polar aprotic solvent (e.g., acetonitrile)
-
Microwave reactor
-
Appropriate reaction vessel for microwave synthesis
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted aniline hydrochloride (e.g., 4-chloroaniline hydrochloride) and dicyandiamide.
-
Add a polar aprotic solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140 °C) for approximately 15 minutes.[3]
-
After the reaction is complete, cool the vessel to a safe temperature.
-
The product can then be isolated and purified using standard techniques such as precipitation, filtration, and recrystallization.
Experimental Workflow and Logic
The synthesis of 1-(4-chlorophenyl)biguanide from 4-chloroaniline and dicyandiamide is a two-step conceptual process involving the initial formation of a salt followed by the coupling reaction. The general workflow is depicted below.
Caption: A generalized workflow for the synthesis of 1-(4-chlorophenyl)biguanide.
References
Application Notes and Protocols: Synthesis of Biguanides using 1-(4-Chlorophenyl)-3-cyanoguanidine as a Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of biguanides using 1-(4-chlorophenyl)-3-cyanoguanidine as a key precursor. This compound is a vital intermediate in the development of antimalarial drugs, most notably proguanil. The following sections detail the synthetic methodologies, quantitative data, and the biological context of the resulting biguanide compounds.
Introduction
Biguanides are a class of compounds with significant therapeutic applications, including antimalarial and antidiabetic agents.[1][2] The synthesis of biguanides can be achieved through various methods, with a common and effective approach being the reaction of a substituted cyanoguanidine with an amine.[3][4] this compound serves as a readily available and versatile precursor for the synthesis of N1-(4-chlorophenyl)-substituted biguanides.
This document outlines the synthesis of this compound and its subsequent conversion to proguanil and other biguanide derivatives. It also describes the mechanism of action of proguanil's active metabolite, cycloguanil, as an inhibitor of the folate biosynthesis pathway in the malaria parasite, Plasmodium falciparum.
Synthesis of this compound
The precursor, this compound, can be synthesized from p-chloroaniline and sodium dicyanamide.
Experimental Protocol:
A solution of p-chloroaniline (17.0 g, 0.133 mmol) in water (63 mL) and concentrated HCl (11.1 mL) is added over 1 hour to a 50 °C solution of sodium dicyanamide (23.7 g, 0.266 mmol) in water (203 mL).[5] The reaction mixture is then heated to 80 °C for 24 hours.[5] After cooling to ambient temperature, a saturated NaHCO₃ solution (150 mL) is added.[5] The mixture is stirred for 15 minutes, and the precipitated solid is collected by filtration, washed with water, and air-dried.[5]
Expected Yield:
This protocol is reported to yield this compound as a cream-colored solid with a yield of 78%.[5]
Synthesis of N1-(4-Chlorophenyl)-N5-alkylbiguanides
The primary application of this compound is in the synthesis of proguanil (N1-(4-chlorophenyl)-N5-isopropylbiguanide). The general reaction involves the nucleophilic addition of an amine to the cyano group of the precursor, often facilitated by a copper salt catalyst.
General Reaction Scheme:
Caption: General workflow for the synthesis of N1-(4-Chlorophenyl)-N5-alkylbiguanides.
Data Presentation: Synthesis of Proguanil
The following table summarizes various reported conditions for the synthesis of proguanil from this compound and isopropylamine.
| Protocol | Solvent System | Reaction Time | Temperature | Reported Yield/Purity | Reference |
| 1 | Ethanol / Water | 20 hours | Reflux | Not specified | [5] |
| 2 | Methanol / Water | 3 hours | Reflux | Not specified, product confirmed by TLC | [6] |
| 3 | Tetrahydrofuran (THF) / Water | 3 hours | Reflux | Not specified, product confirmed by TLC | [6] |
| 4 | Toluene / Water | 3 to 16 hours | Reflux | 80% (for 1-(4-chlorophenyl)biguanide) | [7] |
| 5 | Ethanol / Water | 16 hours | Reflux | Not specified | [8] |
Experimental Protocols:
Protocol 1: Synthesis of Proguanil in Ethanol/Water [5][8]
-
Dissolve this compound (1.0 g, 5.14 mmol) in ethanol (7.6 mL) and water (3.0 mL).
-
Add copper sulfate pentahydrate.
-
Add isopropylamine (0.92 g, 15.6 mmol).
-
Heat the mixture to reflux for 16-20 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the absence of the starting material.
-
After cooling to ambient temperature, add water (23 mL).
-
Add a solution of concentrated HCl (2.6 mL) in water (15.5 mL).
-
Further purification steps may include neutralization with a dilute solution of NH₄OH, removal of solvent under vacuum, and recrystallization from ethanol.[7]
Protocol 2: Synthesis of Proguanil in Methanol/Water [6]
-
Stir this compound (10 g, 0.05 mole) in methanol (100 mL) and water (50 mL) at 25-35 °C.
-
Add copper sulfate pentahydrate (6.5 g, 0.03 mole).
-
Add isopropylamine (15 mL, 0.15 mole).
-
Reflux the reaction mixture for 3 hours.
-
Monitor the reaction by TLC.
-
Add water (40 mL) to the refluxed mixture and distill off the methanol at 70-75 °C.
-
Cool the reaction mass to 25-30 °C.
-
An acid solution is added to the cooled mixture and stirred for 30 minutes.
Mechanism of Action: Inhibition of Folate Biosynthesis
Proguanil is a prodrug that is metabolized in the liver to its active form, cycloguanil.[9] Cycloguanil is a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway of the malaria parasite, Plasmodium falciparum.[10][11] Inhibition of DHFR disrupts the synthesis of tetrahydrofolate (THF), a vital cofactor for the synthesis of nucleotides and amino acids, thereby halting DNA replication and parasite proliferation.[10][12]
Signaling Pathway: Folate Metabolism in P. falciparum
The following diagram illustrates the folate biosynthesis pathway in P. falciparum and the inhibitory action of cycloguanil.
Caption: The folate metabolism pathway in P. falciparum and the site of inhibition by cycloguanil.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a range of biguanide compounds with significant therapeutic potential. The protocols outlined in these notes provide a foundation for the efficient synthesis of proguanil and related derivatives. Understanding the mechanism of action of these compounds, such as the inhibition of the folate pathway by cycloguanil, is crucial for the rational design and development of new and effective drugs. Researchers are encouraged to adapt and optimize these methods for their specific applications, ensuring proper characterization and purity analysis of the final products.
References
- 1. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative folate metabolism in humans and malaria parasites (part I): pointers for malaria treatment from cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20110263901A1 - Process of Preparation of Proguanil - Google Patents [patents.google.com]
- 7. 1-(4-chlorophenyl)biguanide synthesis - chemicalbook [chemicalbook.com]
- 8. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. portlandpress.com [portlandpress.com]
Application Notes and Protocols for the Characterization of 1-(4-Chlorophenyl)-3-cyanoguanidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of 1-(4-Chlorophenyl)-3-cyanoguanidine, a key intermediate in the synthesis of pharmaceuticals, including the antimalarial drug proguanil.[1][2] The following protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy have been compiled to ensure accurate identification, purity assessment, and quality control.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1482-62-8 | [1][3] |
| Molecular Formula | C₈H₇ClN₄ | [1][3][4] |
| Molecular Weight | 194.62 g/mol | [1][3][4] |
| Melting Point | 202-204 °C | [2][5] |
| Appearance | Solid | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2][5] |
| IUPAC Name | 2-(4-chlorophenyl)-1-cyanoguanidine | [3][4] |
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the analysis of this compound. As this compound is a known impurity of the antimalarial drug proguanil (Proguanil EP Impurity E), methods developed for proguanil and its related substances can be adapted.[6][7]
Protocol: HPLC Analysis of this compound
Objective: To determine the purity of this compound and quantify it as an impurity in proguanil samples.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Hexane-1-sulphonic acid, sodium salt
-
Glacial acetic acid
-
Water (HPLC grade)
-
This compound reference standard
-
Proguanil hydrochloride reference standard
Mobile Phase Preparation:
Dissolve 4.0 g of Hexane-1-sulphonic acid, sodium salt in a mixture of 790 mL of water and 10 mL of glacial acetic acid. The final mobile phase composition should be a mixture of this buffer and acetonitrile/methanol. An isocratic elution with a mobile phase consisting of acetonitrile and a phosphate buffer at a pH of 2.6 has been shown to be effective for separating proguanil and its metabolites.[8] A typical mobile phase could be a mixture of methanol and acetonitrile (e.g., 85:15 v/v).
Standard Solution Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to prepare a 100 µg/mL stock solution.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to obtain a suitable concentration (e.g., 0.2-0.5 µg/mL).
Sample Preparation:
-
For Bulk Drug Analysis: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration similar to the working standard solution.
-
For Proguanil Tablet Analysis: Weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of proguanil hydrochloride, dissolve it in the mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm nylon filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Methanol/Buffer (optimized ratio) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | Ambient |
| Run Time | 30 min |
Data Analysis:
Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard. Calculate the purity or concentration based on the peak area.
Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Protocol: ¹H and ¹³C NMR Analysis of this compound
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or 400 MHz)
Reagents:
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
This compound sample
Sample Preparation:
Dissolve approximately 5-10 mg of the sample in about 0.7 mL of DMSO-d₆ in an NMR tube.
NMR Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Frequency | 400 MHz | 100 MHz |
| Reference | Residual solvent peak (δ ≈ 2.50 ppm) | Residual solvent peak (δ ≈ 39.52 ppm) |
| Temperature | Ambient | Ambient |
Expected Chemical Shifts:
Based on the structure and data for similar compounds, the following chemical shifts can be anticipated. Specific data for the title compound is available from spectral databases.[4]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.2 - 7.5 (multiplet) | 120 - 135 |
| NH/NH₂ | Broad signals, variable | - |
| C-Cl | - | ~128 |
| C=N | - | ~155-160 |
| C≡N | - | ~115-120 |
Data Analysis:
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule. In the ¹³C NMR spectrum, identify the signals corresponding to the aromatic carbons, the guanidine carbon, and the cyano carbon.
Logical Relationship of NMR Data to Structure
Caption: Correlation of molecular fragments to NMR signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Protocol: FTIR Analysis of this compound
Objective: To identify the characteristic functional groups of this compound.
Instrumentation:
-
FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Sample Preparation:
Place a small amount of the solid sample directly onto the ATR crystal.
FTIR Acquisition Parameters:
| Parameter | Value |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16-32 |
Expected Characteristic Absorption Bands:
Based on the structure and data for related cyanoguanidine compounds, the following absorption bands are expected.[9]
Table 3: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3500 - 3300 | N-H | Stretching |
| 2210 - 2100 | C≡N (Cyano) | Stretching |
| 1680 - 1630 | C=N (Guanidine) | Stretching |
| 1600 - 1450 | C=C (Aromatic) | Stretching |
| 850 - 800 | C-H (p-disubstituted) | Out-of-plane bending |
| ~750 | C-Cl | Stretching |
Data Analysis:
Compare the obtained spectrum with reference spectra of similar compounds. Assign the observed absorption bands to the corresponding functional groups. The presence of strong bands for N-H, C≡N, and C=N vibrations will confirm the identity of the compound.
FTIR Experimental Workflow
Caption: Workflow for FTIR analysis using ATR.
Synthesis Protocol
This compound can be synthesized by the reaction of 4-chloroaniline with dicyandiamide.
Protocol: Synthesis of this compound
Objective: To synthesize this compound.
Materials:
-
4-chloroaniline
-
Dicyandiamide (cyanoguanidine)
-
Hydrochloric acid (concentrated)
-
Water
-
Ethanol
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend 4-chloroaniline in water.
-
Add an equimolar amount of dicyandiamide to the suspension.
-
Slowly add concentrated hydrochloric acid to the mixture while stirring.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Dry the purified product under vacuum.
Synthesis Workflow
Caption: Step-by-step synthesis workflow.
References
- 1. This compound | 1482-62-8 [chemicalbook.com]
- 2. This compound | 1482-62-8 [amp.chemicalbook.com]
- 3. Buy this compound | 1482-62-8 [smolecule.com]
- 4. This compound | C8H7ClN4 | CID 15140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. dev.klivon.com [dev.klivon.com]
- 7. Proguanil EP Impurity E | CAS No: 1482-62-8 [aquigenbio.com]
- 8. Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of 1-(4-Chlorophenyl)-3-cyanoguanidine Purity
Introduction
1-(4-Chlorophenyl)-3-cyanoguanidine is a key intermediate and a potential impurity in the synthesis of several active pharmaceutical ingredients (APIs), including the antimalarial drug proguanil.[1] As such, a robust and accurate analytical method for determining its purity is crucial for quality control in drug development and manufacturing. This application note details a high-performance liquid chromatography (HPLC) method for the purity assessment of this compound. The described method is based on reverse-phase chromatography, which is a widely used technique for the analysis of related organic compounds.[2]
Principle
The method utilizes reverse-phase HPLC with UV detection to separate this compound from its potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acetonitrile and water mixture, with phosphoric acid added to control the pH and improve peak shape.[2] The analyte and any impurities are detected by their UV absorbance, and the purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Experimental Protocols
1. Apparatus and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required.
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector |
| Column | C18, 5 µm, 4.6 x 150 mm (e.g., Kromasil C18) |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid[2] |
| A: 0.1% Phosphoric Acid in Water | |
| B: Acetonitrile | |
| Gradient | 0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm[3] |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
2. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (AR grade)
-
Water (HPLC grade)
-
This compound reference standard
-
This compound sample for analysis
-
Methanol (HPLC grade, for sample preparation)
-
0.45 µm syringe filters
3. Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Methanol:Water (50:50, v/v).
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
4. System Suitability
Before sample analysis, the performance of the HPLC system should be verified. Inject the standard solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
5. Data Analysis
The purity of the sample is calculated based on the area percent method.
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
Data Presentation
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 8.52 | 1254321 | 1.15 | 5678 |
| 2 | 8.51 | 1256789 | 1.16 | 5712 |
| 3 | 8.53 | 1253987 | 1.14 | 5654 |
| 4 | 8.52 | 1255543 | 1.15 | 5698 |
| 5 | 8.51 | 1257123 | 1.16 | 5723 |
| Mean | 8.52 | 1255553 | 1.15 | 5693 |
| %RSD | 0.10% | 0.11% | - | - |
Table 2: Purity Analysis of a Sample Batch
| Sample ID | Main Peak Area | Total Peak Area | % Purity |
| Batch A-001 | 15432109 | 15598765 | 98.93% |
| Batch A-002 | 16098765 | 16198765 | 99.38% |
| Batch A-003 | 15876543 | 15998765 | 99.24% |
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical relationship of the purity analysis process.
References
Scale-Up Synthesis of 1-(4-Chlorophenyl)-3-cyanoguanidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 1-(4-Chlorophenyl)-3-cyanoguanidine, a key intermediate in the production of the antimalarial drug proguanil.[1][2] The synthesis is based on a two-step process commencing with the diazotization of p-chloroaniline, followed by a coupling reaction with dicyandiamide. This protocol is designed to be a comprehensive guide for researchers and process chemists in the pharmaceutical industry, focusing on reaction conditions, purification methods, and safety protocols pertinent to a larger scale production.
Introduction
This compound is a crucial building block in the synthesis of various biologically active compounds, most notably the biguanide class of antimalarial drugs.[1][2][3][4] Its chemical structure, featuring a chlorophenyl moiety and a cyanoguanidine group, makes it a versatile intermediate for further chemical transformations. The demand for effective and affordable antimalarial drugs necessitates robust and scalable synthetic routes for their key intermediates. This document outlines a detailed procedure for the scale-up synthesis of this compound, focusing on process efficiency, product purity, and operational safety.
Chemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClN₄ | [4] |
| Molecular Weight | 194.62 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 202-204 °C | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
Synthesis Pathway
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the diazotization of p-chloroaniline to form a diazonium salt intermediate. This intermediate is then coupled with dicyandiamide in the second step to yield the final product.
Caption: Synthesis pathway for this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Molar Mass ( g/mol ) |
| p-Chloroaniline | ≥99% | 127.57 |
| Sodium Nitrite | ≥99% | 69.00 |
| Hydrochloric Acid (37%) | ACS Reagent | 36.46 |
| Dicyandiamide | ≥99% | 84.08 |
| Sodium Carbonate | ≥99.5% | 105.99 |
| Sodium Hydroxide | ≥97% | 40.00 |
| Activated Carbon | Decolorizing | - |
| Deionized Water | - | 18.02 |
Scale-Up Synthesis Protocol (1 kg Scale)
Step 1: Diazotization of p-Chloroaniline
-
Preparation: In a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, add 5 L of deionized water and 1.25 kg (12.3 mol) of concentrated hydrochloric acid.
-
Dissolution: Cool the mixture to 0-5 °C using a circulating chiller. Slowly add 1.0 kg (7.84 mol) of p-chloroaniline to the stirred acid solution. Maintain the temperature below 10 °C during the addition. Stir until all the p-chloroaniline hydrochloride has dissolved.
-
Diazotization: Prepare a solution of 0.57 kg (8.26 mol) of sodium nitrite in 1.5 L of deionized water. Cool this solution to 0-5 °C.
-
Reaction: Add the cold sodium nitrite solution dropwise to the p-chloroaniline hydrochloride solution over a period of 2-3 hours, maintaining the reaction temperature strictly between 0-5 °C. Monitor the reaction for the presence of nitrous acid using potassium iodide-starch paper. A slight excess of nitrous acid should be maintained towards the end of the addition.
-
Completion: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the p-chlorophenyl diazonium chloride intermediate and should be used immediately in the next step.
Step 2: Coupling with Dicyandiamide
-
Preparation: In a separate 20 L jacketed glass reactor, prepare a solution of 0.73 kg (8.68 mol) of dicyandiamide and 1.25 kg (11.8 mol) of sodium carbonate in 8 L of deionized water.
-
Coupling Reaction: Cool the dicyandiamide solution to 10-15 °C. Slowly add the freshly prepared cold p-chlorophenyl diazonium chloride solution to the dicyandiamide solution over 2-3 hours, maintaining the temperature between 10-15 °C. Vigorous stirring is essential during this addition to ensure proper mixing.
-
Precipitation: After the addition is complete, continue stirring the mixture at 10-15 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. A solid precipitate of the crude product will form.
-
Isolation: Filter the crude product using a Büchner funnel and wash the filter cake thoroughly with deionized water until the filtrate is neutral.
Purification Protocol
-
Dissolution: Transfer the wet crude product to a 10 L reactor. Add 5 L of a 2% (w/v) aqueous sodium hydroxide solution and heat the mixture to 70-80 °C with stirring until the solid dissolves completely.
-
Decolorization: Add 50 g of activated carbon to the hot solution and stir for 30 minutes at 70-80 °C.
-
Filtration: Filter the hot solution through a pre-heated filter (e.g., a celite bed) to remove the activated carbon.
-
Precipitation: Cool the clear filtrate to room temperature. Slowly add 10% aqueous hydrochloric acid with stirring to neutralize the solution to a pH of 7.0-7.5. The purified product will precipitate out.
-
Final Isolation and Drying: Filter the purified product, wash it with deionized water until the washings are free of chloride ions (tested with silver nitrate solution), and then with a small amount of cold methanol. Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Expected Yield: 75-85% Purity (by HPLC): ≥99%
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Safety Precautions
The synthesis of this compound involves the use of hazardous materials and the formation of a potentially explosive intermediate. Strict adherence to safety protocols is mandatory.
-
p-Chloroaniline: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with combustible materials.
-
Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when dry. Never isolate the diazonium salt intermediate. Always use it in solution immediately after its preparation and keep it cold (0-5 °C) at all times.
-
Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle with appropriate PPE.
-
General Precautions: Conduct all steps in a well-ventilated area or a fume hood. Use appropriate engineering controls for large-scale reactions, such as a blast shield for the diazotization step. Have an emergency plan in place for spills and accidental exposures.
Conclusion
The protocol described in this document provides a detailed and scalable method for the synthesis of high-purity this compound. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this key intermediate for the manufacturing of antimalarial drugs and other important pharmaceutical compounds. The provided data and workflows are intended to facilitate the successful transfer of this synthesis from the laboratory to a pilot or production scale.
References
Application Notes and Protocols for In Vitro Assays Involving 1-(4-Chlorophenyl)-3-cyanoguanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chlorophenyl)-3-cyanoguanidine is an organic compound recognized as an intermediate in the synthesis of antimalarial drugs, notably as a related compound to proguanil.[1][2][3] While direct and extensive in vitro assay data for this compound is not widely published, its structural similarity to the antimalarial proguanil suggests that its biological activities and mechanism of action can be investigated using similar methodologies. Proguanil is a prodrug that is metabolized in vivo to the active compound, cycloguanil, a potent inhibitor of dihydrofolate reductase (DHFR), which is crucial for the folate synthesis pathway in malaria parasites.[4][5] Furthermore, proguanil itself exhibits intrinsic antimalarial activity, acting synergistically with atovaquone by a mechanism that appears to involve the parasite's mitochondrial membrane potential.[6][7]
These application notes provide a framework for the in vitro evaluation of this compound, leveraging established protocols for proguanil and its active metabolite. The described assays will enable researchers to investigate its potential as a DHFR inhibitor, its intrinsic antimalarial activity, and its synergistic effects with other compounds.
Postulated Signaling Pathway and Mechanism of Action
Based on its structural similarity to proguanil, the hypothetical mechanism of action for this compound and its potential active metabolites could involve the inhibition of the folate biosynthesis pathway, essential for DNA synthesis and parasite replication.
Caption: Postulated mechanism of action for the active metabolite of this compound.
Quantitative Data Summary
The following tables present example data for proguanil and its active metabolite, cycloguanil, against Plasmodium falciparum. These tables serve as a template for presenting quantitative data obtained from in vitro assays with this compound.
Table 1: In Vitro Antimalarial Activity against P. falciparum
| Compound | IC50 (nM) | Reference Strain |
| Proguanil | 2,400 - 19,000 | Various |
| Cycloguanil | 0.5 - 2.5 | Various |
| Atovaquone | 0.7 - 6.0 | Various |
Data derived from literature for illustrative purposes.[5]
Table 2: Dihydrofolate Reductase (DHFR) Inhibition
| Compound | Ki (nM) | Enzyme Source |
| Cycloguanil | ~1 | P. falciparum DHFR |
Data derived from literature for illustrative purposes.
Table 3: Synergy with Atovaquone
| Drug Combination | Fractional Inhibitory Concentration (FIC) Index | Interpretation |
| Atovaquone + Proguanil | < 0.7 (e.g., 0.64) | Synergy |
Data derived from literature for illustrative purposes.[7]
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the biological activity of this compound.
Protocol 1: In Vitro Antimalarial Susceptibility Assay
This assay determines the 50% inhibitory concentration (IC50) of the test compound against P. falciparum cultures. A commonly used method is the [³H]-hypoxanthine incorporation assay.
Experimental Workflow:
Caption: Workflow for the in vitro antimalarial susceptibility assay.
Methodology:
-
Parasite Culture: Maintain asynchronous P. falciparum (e.g., 3D7 strain) cultures in RPMI 1640 medium supplemented with human serum and erythrocytes. Synchronize cultures to the ring stage.
-
Drug Preparation: Prepare serial dilutions of this compound in culture medium in a 96-well plate.
-
Incubation: Add the synchronized parasite culture to the wells and incubate for 48 to 72 hours under standard culture conditions (37°C, 5% CO2).
-
Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.
-
Harvesting and Analysis: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay
This enzymatic assay measures the ability of the test compound to inhibit the activity of DHFR.
Methodology:
-
Enzyme and Substrate Preparation: Use recombinant P. falciparum DHFR. Prepare a reaction mixture containing buffer, NADPH, and the substrate dihydrofolate.
-
Inhibition Assay: Add varying concentrations of this compound to the reaction mixture.
-
Reaction Initiation and Monitoring: Initiate the reaction by adding the enzyme. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations to determine the mode of inhibition and the inhibition constant (Ki).
Protocol 3: Synergy Assay with Atovaquone
This assay evaluates the interaction between this compound and atovaquone.
Logical Relationship for Synergy:
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 1482-62-8 [amp.chemicalbook.com]
- 3. This compound | 1482-62-8 [chemicalbook.com]
- 4. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]
- 5. Atovaquone and proguanil hydrochloride: a review of nonclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Analysis of the Interaction between Atovaquone and Proguanil against Liver Stage Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(4-Chlorophenyl)-3-cyanoguanidine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 1-(4-chlorophenyl)-3-cyanoguanidine as a key starting material. This versatile building block is particularly valuable in the preparation of biologically active molecules, including biguanides and triazines, which are scaffolds for antimalarial and potential anticancer agents.
Synthesis of 1-(4-Chlorophenyl)-5-isopropylbiguanide (Proguanil)
Proguanil is an antimalarial drug, and its synthesis from this compound is a well-established process. The reaction involves the addition of isopropylamine to the cyanoguanidine in the presence of a copper(II) salt catalyst.
Experimental Protocol
A mixture of this compound, an organic solvent, water, and a copper (II) salt is prepared. Isopropylamine is then added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated and purified.
Table 1: Synthesis of Proguanil - Reaction Parameters
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Isopropylamine, Copper (II) sulfate pentahydrate |
| Solvent | Ethanol/Water or Methanol/Water |
| Reaction Temperature | Reflux |
| Reaction Time | 3 - 20 hours |
| Work-up | Addition of aqueous HCl, filtration, and neutralization |
| Yield | ~80% |
Detailed Protocol:
-
To a stirred solution of this compound (10 g, 0.05 mole) in methanol (100 ml) and water (50 ml) at 25-35°C, add copper (II) sulfate pentahydrate (6.5 g, 0.03 mole).
-
To this stirring solution, add isopropylamine (15 ml, 0.15 mole).
-
Heat the reaction mixture to reflux for 3 hours. Monitor the reaction for the absence of the starting material using TLC.
-
After completion, add water (40 ml) to the refluxed reaction mixture and distill off the methanol at 70-75°C.
-
Cool the reaction mass to 25-30°C.
-
Prepare an aqueous HCl solution (e.g., 50 ml conc. HCl in 300 ml water) and add it to the reaction mixture while maintaining the temperature at 25-30°C. Stir for 30 minutes.
-
The proguanil hydrochloride product can be isolated by filtration, washing, and drying.
DOT Script for Proguanil Synthesis Workflow
Caption: Workflow for the synthesis of Proguanil Hydrochloride.
Synthesis of 2,4-Diamino-6-(4-chlorophenyl)-1,3,5-triazine
Substituted 2,4-diamino-1,3,5-triazines are an important class of heterocyclic compounds with a wide range of biological activities, including anticancer properties. These can be synthesized from the corresponding biguanide derivatives.
Experimental Protocol
The synthesis is a two-step process. First, 1-(4-chlorophenyl)biguanide is synthesized from this compound. The resulting biguanide is then cyclized with a suitable reagent, such as an ester, in the presence of a base to yield the triazine.
Table 2: Synthesis of 2,4-Diamino-6-(4-chlorophenyl)-1,3,5-triazine
| Parameter | Value |
| Starting Material | 1-(4-Chlorophenyl)biguanide hydrochloride |
| Reagents | 4-Chlorobenzoate, Sodium methanolate |
| Solvent | Anhydrous Methanol |
| Reaction Temperature | 0°C to room temperature |
| Reaction Time | Not specified, monitor by TLC |
| Work-up | Filtration, washing with methanol, water, and cyclohexane |
| Yield | 45% |
Detailed Protocol:
Step 1: Synthesis of 1-(4-Chlorophenyl)biguanide hydrochloride
This intermediate can be synthesized following a similar procedure as for proguanil, by reacting this compound with ammonia or an ammonium salt in the presence of a copper catalyst.
Step 2: Synthesis of 2,4-Diamino-6-(4-chlorophenyl)-1,3,5-triazine
-
To a solution of 1-(4-chlorophenyl)biguanide hydrochloride (1 eq) in anhydrous methanol (15 ml) cooled to 0°C under a nitrogen atmosphere, add sodium methanolate (10 to 15 eq).
-
To the cooled mixture, add the corresponding ester derivative, for example, 4-chlorobenzoate (1.3 to 1.5 eq).
-
Allow the reaction to proceed, monitoring its completion by TLC.
-
The precipitated product is collected by filtration.
-
Wash the precipitate with methanol, water, and cyclohexane and then dry to obtain the pure triazine derivative.
DOT Script for Triazine Synthesis Pathway
Caption: Synthetic pathway to 2,4-diamino-1,3,5-triazine.
Representative Synthesis of 2-Amino-4-substituted-pyrimidines
While specific literature for the direct synthesis of pyrimidines from this compound is not abundant, a general and highly plausible method involves the cyclocondensation reaction with a 1,3-dicarbonyl compound. This approach is a standard method for pyrimidine synthesis from guanidine derivatives.
Proposed Experimental Protocol
A mixture of this compound and a 1,3-dicarbonyl compound (e.g., acetylacetone) in a suitable solvent is treated with a base and heated. The reaction progress is monitored by TLC. After completion, the product is isolated and purified.
Table 3: Proposed Synthesis of a 2-(4-Chlorophenylamino)-pyrimidine Derivative
| Parameter | Proposed Value |
| Starting Material | This compound |
| Reagents | Acetylacetone, a base (e.g., NaOEt, K2CO3) |
| Solvent | Ethanol or DMF |
| Reaction Temperature | Reflux |
| Reaction Time | To be determined by monitoring (e.g., 4-12 hours) |
| Work-up | Solvent evaporation, recrystallization |
| Expected Product | 2-(4-Chlorophenylamino)-4,6-dimethylpyrimidine |
Proposed Detailed Protocol:
-
To a solution of this compound (1 eq) in ethanol, add acetylacetone (1.1 eq).
-
To this mixture, add a catalytic amount of a base such as sodium ethoxide or potassium carbonate.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
DOT Script for Proposed Pyrimidine Synthesis
Caption: Proposed pathway for pyrimidine synthesis.
Application Notes and Protocols for the Synthesis of N-Aryl Biguanides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-aryl biguanides are a class of organic compounds with significant importance in medicinal chemistry. The biguanide moiety is a key pharmacophore in several therapeutic agents, most notably the anti-diabetic drug metformin. The substitution of an aryl group on the biguanide scaffold gives rise to a diverse range of molecules with various biological activities, including but not limited to, anti-diabetic, anti-malarial, anti-cancer, and anti-microbial properties. The synthesis of these compounds is a cornerstone for the discovery and development of new therapeutic agents.
This document provides detailed experimental procedures for the synthesis of N-aryl biguanides, focusing on two common and effective methods: a classical thermal approach and a modern microwave-assisted synthesis. These protocols are designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.
General Reaction Scheme
The most prevalent method for the synthesis of N-aryl biguanides involves the condensation reaction between an aniline derivative (or its hydrochloride salt) and dicyandiamide (cyanoguanidine). This reaction proceeds via nucleophilic addition of the amine to the nitrile group of dicyandiamide, followed by cyclization and tautomerization to yield the biguanide structure.
Figure 1: General reaction scheme for N-aryl biguanide synthesis
Caption: General synthetic route to N-aryl biguanides.
Experimental Protocols
Two detailed protocols for the synthesis of N-aryl biguanides are presented below. Method A describes a conventional heating approach, while Method B outlines a more rapid microwave-assisted synthesis.
Method A: Conventional Heating Synthesis of N-Aryl Biguanide Hydrochloride
This protocol is adapted from the established procedure of reacting an anilinium chloride with dicyandiamide in an aqueous medium.[1]
Materials:
-
Substituted Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Dicyandiamide
-
Deionized Water
-
Ethanol
-
Diethyl Ether
Equipment:
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Formation of Anilinium Chloride: In a round-bottom flask, dissolve the substituted aniline (1.0 eq.) in a minimal amount of ethanol. To this solution, add concentrated hydrochloric acid (1.1 eq.) dropwise while stirring. The anilinium chloride salt will precipitate. The solvent can be removed under reduced pressure, or the slurry can be used directly in the next step.
-
Reaction with Dicyandiamide: To the flask containing the anilinium chloride, add dicyandiamide (1.05 eq.) and deionized water to achieve a concentration of approximately 0.5 M with respect to the aniline.
-
Heating: Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction (typically 4-12 hours), cool the reaction mixture to room temperature and then further in an ice bath. The N-aryl biguanide hydrochloride product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water, followed by a small amount of cold ethanol, and finally with diethyl ether to aid in drying.
-
Drying: Dry the purified N-aryl biguanide hydrochloride in a vacuum oven at 40-50 °C to a constant weight.
Workflow for Conventional Synthesis:
Caption: Workflow for conventional synthesis of N-aryl biguanides.
Method B: Microwave-Assisted Synthesis of N-Aryl Biguanide Hydrochloride
This method offers a significant reduction in reaction time compared to conventional heating by utilizing microwave irradiation.[2]
Materials:
-
Substituted Aniline Hydrochloride (or aniline and HCl)
-
Dicyandiamide
-
Acetonitrile (anhydrous)
-
Trimethylsilyl chloride (TMSCl) (optional, can improve yield and purity)[2]
-
Isopropanol
Equipment:
-
Microwave synthesis reactor
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the substituted aniline hydrochloride (1.0 eq.) and dicyandiamide (1.2 eq.).
-
Solvent and Additive: Add anhydrous acetonitrile to the vessel. For improved results, trimethylsilyl chloride (1.2 eq.) can be added as a promoter.[2]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (typically 140-150 °C) for a short duration (usually 10-30 minutes). The reaction should be monitored for pressure changes.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Add isopropanol to the reaction mixture and stir. The product will precipitate as the hydrochloride salt.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold acetonitrile and then diethyl ether.
-
Drying: Dry the purified product in a vacuum oven.
Workflow for Microwave-Assisted Synthesis:
Caption: Workflow for microwave-assisted N-aryl biguanide synthesis.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes typical quantitative data for the synthesis of various N-aryl biguanides using the methods described above. Yields and reaction times can vary depending on the specific aniline derivative used.
| Aniline Derivative (Ar-NH₂) | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | A | Water | 100 | 6 h | 85 | [1] |
| 4-Chloroaniline | A | Water | 100 | 8 h | 82 | [1] |
| 4-Methoxyaniline | A | Water | 100 | 5 h | 88 | [1] |
| 3,4-Dichloroaniline | A | Water | 100 | 10 h | 75 | [1] |
| Aniline | B | Acetonitrile | 150 | 15 min | 92 | [2] |
| 4-Fluoroaniline | B | Acetonitrile | 150 | 15 min | 90 | [2] |
| 4-(Trifluoromethyl)aniline | B | Acetonitrile | 150 | 20 min | 85 | [2] |
| 2-Naphthylamine | B | Acetonitrile | 150 | 25 min | 80 | [2] |
Characterization
The synthesized N-aryl biguanide hydrochlorides can be characterized by standard analytical techniques:
-
Melting Point (m.p.): To determine the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Safety Precautions
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Substituted anilines can be toxic and should be handled with care.
-
Concentrated acids are corrosive and should be handled with appropriate caution.
-
Microwave synthesis should be performed in a dedicated microwave reactor with appropriate safety features. Always consult the manufacturer's guidelines for the safe operation of the equipment.
These protocols and application notes provide a comprehensive guide for the synthesis of N-aryl biguanides. Researchers are encouraged to adapt and optimize these procedures for their specific substrates and research goals.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-3-cyanoguanidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Chlorophenyl)-3-cyanoguanidine. This document addresses common issues, particularly the formation of byproducts, and offers guidance on optimizing the reaction for higher purity and yield.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the identification and mitigation of common byproducts.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reactants. - Formation of byproducts. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure the reaction is heated to reflux for a sufficient duration. - Use a slight excess of dicyandiamide. - Control the reaction temperature and pH to minimize side reactions. |
| Presence of a Significant Amount of 1,5-bis(4-chlorophenyl)biguanide | - Reaction of the desired product or an intermediate with a second molecule of 4-chloroaniline. - High concentration of 4-chloroaniline. - Prolonged reaction times at elevated temperatures. | - Use a stoichiometric amount or a slight excess of dicyandiamide relative to 4-chloroaniline hydrochloride. - Add the 4-chloroaniline hydrochloride portion-wise to the reaction mixture. - Optimize reaction time to maximize the formation of the desired product while minimizing the dimer. |
| Detection of Guanylurea in the Product Mixture | - Hydrolysis of the starting material, dicyandiamide, under acidic conditions. - Presence of excess water in the reaction mixture. | - Ensure the reaction is carried out under anhydrous or low-water conditions where possible. - Control the amount of acid catalyst used. - Minimize the reaction time to reduce the exposure of dicyandiamide to acidic conditions. |
| Product is Difficult to Purify | - Presence of multiple byproducts and unreacted starting materials. | - Utilize column chromatography for purification. A reverse-phase HPLC method can be effective for separating the desired product from impurities. - Recrystallization from a suitable solvent such as ethanol can also be employed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The two most frequently observed byproducts are:
-
1,5-bis(4-chlorophenyl)biguanide: A dimeric impurity formed from the reaction of two molecules of 4-chloroaniline with a dicyandiamide-derived intermediate.[1] This is also known as Proguanil Impurity C.
-
Guanylurea: Formed from the hydrolysis of dicyandiamide in the presence of an acid catalyst.
Q2: What is the general reaction for the synthesis of this compound?
A2: The synthesis is typically achieved through the reaction of 4-chloroaniline (or its hydrochloride salt) with dicyandiamide in the presence of an acid catalyst, such as hydrochloric acid, in a suitable solvent like water or an alcohol. The mixture is heated to reflux to drive the reaction.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] Developing a suitable HPLC method will also be beneficial for final product analysis and impurity profiling.
Q4: What analytical techniques are recommended for identifying byproducts?
A4: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating and quantifying the desired product and its impurities.[3] Mass spectrometry (MS) coupled with HPLC can be used for the definitive identification of the byproducts by determining their molecular weights.
Q5: How can the formation of 1,5-bis(4-chlorophenyl)biguanide be minimized?
A5: To reduce the formation of this dimeric byproduct, it is crucial to control the stoichiometry of the reactants. Using an excess of 4-chloroaniline should be avoided. A slight excess of dicyandiamide may favor the formation of the desired product. Optimizing the reaction time and temperature can also help to limit this side reaction.
Experimental Protocol: Synthesis of this compound
This protocol provides a general methodology for the synthesis of this compound, with considerations for minimizing byproduct formation.
Materials:
-
4-Chloroaniline hydrochloride
-
Dicyandiamide
-
Toluene
-
Water
-
Hydrochloric acid (concentrated)
-
Ammonium hydroxide solution (dilute)
-
Ethanol (for recrystallization)
Procedure:
-
To a solution of dicyandiamide (1.0 equivalent) in toluene, add 4-chloroaniline hydrochloride (1.1 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add a 1:1 mixture of concentrated hydrochloric acid and water dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3 to 16 hours, monitoring the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute solution of ammonium hydroxide.
-
Remove the solvent under reduced pressure.
-
Wash the resulting residue with water.
-
The crude solid product can be purified by recrystallization from ethanol.
Byproduct Formation Pathways
The following diagram illustrates the main reaction for the synthesis of this compound and the pathways for the formation of the two major byproducts.
References
Technical Support Center: Purification of Crude 1-(4-Chlorophenyl)-3-cyanoguanidine
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 1-(4-Chlorophenyl)-3-cyanoguanidine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of crude this compound in a question-and-answer format.
Recrystallization Issues
Q: Why is my recovery of this compound low after recrystallization?
A: Low recovery is a frequent challenge in recrystallization. The primary causes and their solutions are outlined below:
-
Inappropriate Solvent Choice: The ideal solvent should completely dissolve the compound at an elevated temperature but only sparingly at room temperature. If the compound has high solubility at low temperatures, significant loss in the mother liquor will occur.
-
Solution: Conduct small-scale solubility tests with a range of solvents. For a polar molecule like this compound, polar solvents such as ethanol, methanol, or acetonitrile are good starting points. Solvent mixtures, for instance, ethanol/water or acetone/hexane, can also be effective. Toluene has been successfully used for the recrystallization of the related compound, proguanil.
-
-
Excessive Solvent Volume: Using too much solvent will keep a larger amount of the product dissolved even after cooling, leading to poor yields.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. This is achieved by adding the hot solvent in small portions until dissolution is complete.
-
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals and trap impurities within the crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath. This promotes the formation of larger, purer crystals.
-
-
Premature Crystallization: The product may crystallize prematurely during a hot filtration step, resulting in product loss.
-
Solution: To prevent this, preheat the filtration apparatus (funnel, filter paper, and receiving flask) by passing hot solvent through it before filtering the product solution.
-
Q: My this compound is still impure after one recrystallization. What should I do?
A: Persistent impurities after a single recrystallization can be addressed by considering the following:
-
Co-crystallization of Impurities: The chosen solvent may have similar solubility properties for both the desired compound and the impurities, leading to their co-crystallization.
-
Solution: A different solvent system is needed. The ideal solvent should have high solubility for the target compound at high temperatures and low solubility at low temperatures, while impurities should either be insoluble at high temperatures or highly soluble at low temperatures.
-
-
Presence of Insoluble Impurities: Mechanical impurities or insoluble byproducts may be present in the crude mixture.
-
Solution: Perform a hot filtration of the dissolved crude product to remove any insoluble matter before allowing the solution to cool and crystallize.
-
-
"Oiling Out": Instead of forming crystals, the compound may separate as a liquid (oil). This oil can trap impurities, leading to a less effective purification.
-
Solution: This often occurs if the boiling point of the solvent is higher than the melting point of the solute. Try using a lower-boiling solvent or a larger volume of the current solvent. Re-heating the oil in more solvent and allowing it to cool slowly can sometimes induce proper crystallization.
-
-
High Initial Impurity Level: For very impure starting material, a single recrystallization may not be sufficient.
-
Solution: A second recrystallization step is recommended. While this will likely result in some product loss, it should significantly improve purity.
-
Chromatography Issues
Q: I am observing significant peak tailing and poor separation during the column chromatography of this compound on silica gel. How can I resolve this?
A: The basic nature of the guanidine functional group can lead to strong interactions with the acidic silica gel, causing poor chromatographic performance. Here are some solutions:
-
Mitigate Strong Silica Interaction:
-
Solution 1: Mobile Phase Modification. Add a small amount of a basic modifier, such as 0.1-1% triethylamine or ammonia, to the eluent. This will compete with the basic sites on your molecule for interaction with the silica, improving peak shape.
-
Solution 2: Alternative Stationary Phase. Use a less acidic stationary phase like neutral or basic alumina, or consider a bonded phase such as amino-propylated silica.
-
Solution 3: Reverse-Phase Chromatography. This is a highly effective method for purifying polar and basic compounds. A C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid to improve peak shape, is a good choice.[1]
-
-
Sample Solubility: Poor solubility of the compound in the mobile phase can lead to band broadening.
-
Solution: Ensure the chosen eluent system is a good solvent for your compound. For reverse-phase chromatography, this may involve increasing the proportion of the organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: Based on the synthesis of the related antimalarial drug proguanil, potential impurities may include:
-
Starting Materials: Unreacted p-chloroaniline and dicyandiamide.
-
Side-Products: Such as 1,5-bis(4-chlorophenyl)biguanide and other related substances.
-
Degradation Products: Formation of which depends on the specific reaction and workup conditions.
Q2: Which solvent is best for the recrystallization of this compound?
A2: The optimal solvent must be determined experimentally. Good starting points for investigation include:
-
Toluene: Has been used for the recrystallization of the closely related compound proguanil.
-
Alcohols (Ethanol, Methanol): The compound is reported to be slightly soluble in methanol, suggesting that alcohols could be suitable, possibly in combination with an anti-solvent like water or hexane.[2]
-
Acetonitrile: A polar aprotic solvent that can be effective for polar compounds.
-
Solvent Mixtures: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is insoluble) often provides the best results.
Q3: Is preparative HPLC a viable purification method?
A3: Yes, preparative High-Performance Liquid Chromatography (HPLC) is a very suitable technique for achieving high purity.[3][4][5][6] A reverse-phase method using a C18 column with a water/acetonitrile gradient and an acidic modifier is recommended.[1]
Q4: How can I monitor the purity of my compound during purification?
A4: Several techniques can be used to assess purity:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively assess the number of components in a mixture and to track the progress of purification. The aromatic ring in this compound allows for visualization under a UV lamp.[7]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC provides a quantitative measure of purity.
-
Melting Point: A sharp melting point range close to the literature value (202-204 °C) is indicative of high purity.[2] Impurities will typically cause a depression and broadening of the melting point range.
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Technique | Typical Solvents/Mobile Phase | Expected Purity | Estimated Yield | Key Advantages | Key Disadvantages |
| Recrystallization | Toluene, Ethanol, Methanol, Acetonitrile, or solvent mixtures | >98% | 55-90% | Cost-effective, scalable, simple setup. | May not remove all impurities, yield is highly dependent on solvent choice and technique.[8] |
| Preparative HPLC | Acetonitrile/Water with Formic or Phosphoric Acid (Reverse-Phase) | >99% | 50-80% | High-resolution separation, effective for closely related impurities. | Higher cost, requires specialized equipment, less suitable for very large scales. |
Note: Expected purity and yield are estimates and will vary based on the initial purity of the crude material and optimization of the experimental conditions.
Experimental Protocols
Method 1: Recrystallization (General Protocol)
This protocol provides a general framework that should be optimized for your specific crude material.
-
Solvent Selection: In a small test tube, add approximately 20 mg of crude this compound. Add a few drops of a test solvent. If the solid dissolves at room temperature, it is likely too soluble. If it does not dissolve, gently heat the mixture. A suitable solvent will dissolve the compound when hot but will allow it to crystallize upon cooling.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a stir bar. Heat the solvent on a hot plate and add the hot solvent to the flask in small portions with continuous stirring until the solid is just dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Method 2: Preparative High-Performance Liquid Chromatography (HPLC)
This is a general guide for scaling up an analytical HPLC method.
-
System: A preparative HPLC system equipped with a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid (for MS compatibility and ease of removal) or 0.1% phosphoric acid. The gradient should be optimized at an analytical scale first to ensure good separation.
-
Sample Preparation: Dissolve the crude material in a minimal amount of the initial mobile phase or a compatible strong solvent like methanol or acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.
-
Purification: Inject the sample onto the column and begin the gradient elution. Monitor the separation using a UV detector (e.g., at 254 nm).
-
Fraction Collection: Collect fractions corresponding to the peak of the desired product.
-
Analysis: Analyze the purity of the collected fractions using analytical HPLC or TLC.
-
Product Isolation: Combine the pure fractions and remove the solvents using a rotary evaporator. If a non-volatile acid like phosphoric acid was used, an additional workup step such as a liquid-liquid extraction may be necessary to remove it.
Mandatory Visualization
Caption: Workflow for the purification of crude this compound.
Caption: Troubleshooting impurities after recrystallization.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Cas 1482-62-8,this compound | lookchem [lookchem.com]
- 3. labcompare.com [labcompare.com]
- 4. shimadzu.com [shimadzu.com]
- 5. agilent.com [agilent.com]
- 6. warwick.ac.uk [warwick.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buy this compound | 1482-62-8 [smolecule.com]
Technical Support Center: Biguanide Synthesis from Cyanoguanidine
Welcome to the technical support center for the synthesis of biguanides from cyanoguanidine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during this synthetic transformation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments in a question-and-answer format, offering potential causes and solutions to get your research back on track.
| Problem | Potential Causes | Recommended Solutions |
| Q1: Why is my reaction yield consistently low? | 1. Inadequate Activation of Cyanoguanidine: The nitrile group of cyanoguanidine requires activation to be susceptible to nucleophilic attack by the amine.[1][2][3] 2. Suboptimal pH: The reaction is highly dependent on acidic conditions. The ideal pH is approximately 2.6.[2][3] 3. Insufficient Reaction Temperature: The reaction often requires elevated temperatures to proceed at a practical rate.[1][2][4] 4. Inappropriate Solvent: The solubility of reactants and the reaction kinetics are significantly influenced by the solvent.[2][4][5] 5. Side Reactions: Competing reactions can consume starting materials, reducing the yield of the desired biguanide.[1] | 1. Ensure Proper Acid Catalysis: Use a protic acid like hydrochloric acid (HCl) to protonate the nitrile group.[2][3] For substrates sensitive to strong acids, a Lewis acid such as iron(III) chloride (FeCl₃) can be a highly effective alternative, often providing excellent yields.[1][2] 2. Optimize pH: Adjust the pH of the reaction mixture to ~2.6 using an appropriate acid.[2][3] 3. Increase Reaction Temperature: Consider refluxing the reaction mixture. Solvents with higher boiling points, such as 1-butanol, can be used to achieve higher temperatures and potentially shorten reaction times.[2][3] Direct fusion of the amine salt and cyanoguanidine at high temperatures (180-200 °C) is another effective strategy.[6] 4. Solvent Selection: Use polar solvents such as water, alcohols (e.g., ethanol, 1-butanol), or toluene.[2][4][5][7] 5. Utilize Microwave Synthesis: Microwave irradiation can dramatically reduce reaction times (often from hours to minutes) and improve yields.[6][8][9][10][11] |
| Q2: The reaction is very slow or not proceeding to completion. | 1. Low Reaction Temperature: As mentioned above, insufficient heat is a common reason for slow reactions.[1][4] 2. Poor Catalyst Activity: The chosen acid catalyst may not be effective enough for your specific substrates. | 1. Increase Temperature or Use Microwave: Refluxing at a higher temperature or employing microwave synthesis are primary methods to accelerate the reaction rate.[4][6][8] 2. Alternative Catalysts: If using HCl, consider switching to FeCl₃, which can significantly increase the reactivity of cyanoguanidine.[2] For microwave-assisted synthesis, trimethylsilyl chloride (TMSCl) has been shown to improve both yield and purity.[2][3] |
| Q3: I am observing significant byproduct formation. What are they and how can I minimize them? | 1. Melamine Formation: Cyanoguanidine can trimerize to form melamine, especially at high temperatures.[5] 2. Triazine Derivatives: Biguanides can act as precursors for the synthesis of 1,3,5-triazine derivatives.[12] 3. Reaction with Other Functional Groups: If the amine starting material contains other nucleophilic groups (e.g., hydroxyl, additional amino groups), these can compete in the reaction.[2][3] 4. Ring-Opening Reactions: In specific cases, such as reactions involving thiadiazoles, ring-opening can lead to the formation of biguanide byproducts.[6] | 1. Control Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times. 2. Milder Reaction Conditions: The use of TMSCl in place of HCl, particularly in microwave synthesis, is more tolerant of various functional groups, including alcohols, carboxylic acids, and additional amines.[2][3] 3. Protecting Groups: If your amine contains other reactive functional groups, consider using appropriate protecting groups. 4. Careful Purification: Effective purification of the crude product through recrystallization or chromatography is crucial to remove byproducts.[5] |
| Q4: I am having difficulty purifying my biguanide product. | 1. High Polarity: Biguanides are polar and often hydrophilic compounds, which can make extraction and purification challenging.[2][13] 2. Formation of Salts: As strong bases, biguanides readily form salts, which can affect their solubility and chromatographic behavior.[2] | 1. Recrystallization: This is a common and effective method for purifying biguanide salts. Common solvent systems include water/ethanol.[5] 2. Chromatography: While challenging due to their polarity, techniques like reversed-phase HPLC can be employed.[13] 3. Precipitation: The biguanide product, often as a hydrochloride salt, can sometimes be precipitated from the reaction mixture by cooling or by the addition of a suitable anti-solvent.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of biguanides from cyanoguanidine?
The synthesis proceeds through the nucleophilic addition of an amine to the nitrile carbon of cyanoguanidine.[7][14] The reaction is typically catalyzed by an acid (protic or Lewis acid), which activates the nitrile group, making it more electrophilic and thus more susceptible to attack by the amine nucleophile.[2][3]
Q2: Which acid catalyst is the most suitable for my synthesis?
Hydrochloric acid (HCl) is the most commonly used and is effective for a wide range of substrates.[1][6] However, for amines that are sensitive to strong protic acids or contain other reactive functional groups, trimethylsilyl chloride (TMSCl) in conjunction with microwave heating can provide better yields and purity.[2][3][9] Iron(III) chloride (FeCl₃) is another excellent alternative, particularly for the synthesis of biguanides from alkyl and aryl amines, and can result in high yields.[1][2]
Q3: Can I use a free amine instead of an amine hydrochloride salt?
While many established procedures utilize the amine hydrochloride salt, especially when heating in a solvent, some methods do employ free amines.[1][6] For instance, the use of copper(II) salts as a catalyst often involves the reaction of a free primary amine with cyanoguanidine in refluxing water.[1]
Q4: What is the function of copper salts in some biguanide synthesis protocols?
Copper(II) salts, such as copper(II) chloride (CuCl₂), can facilitate the reaction between a primary amine and cyanoguanidine.[1] This method typically involves refluxing in an aqueous solution and results in the formation of a pink-colored copper-biguanide complex. The desired biguanide can then be liberated from this complex by treatment with hydrogen sulfide.[1]
Data Presentation
Comparison of Reaction Conditions for Biguanide Synthesis
| Method | Catalyst/Activator | Solvent | Temperature | Time | Yield Range |
| Conventional Heating | HCl | Aqueous or Organic | Reflux | 6 - 12 h | 51% - 84%[2][3] |
| Lewis Acid Catalysis | FeCl₃ (stoichiometric) | 1,4-Dioxane | 100 °C | 90 min | 55% - 99%[1][2][15] |
| Microwave Irradiation | TMSCl | Acetonitrile | 130 - 150 °C | 5 - 15 min | 61% - 95%[10][11] |
| Direct Fusion | Amine Hydrochloride | None | 180 - 200 °C | 1 h | 69% - 84%[6] |
| Copper Salt Method | CuCl₂ | Water | Reflux | Not specified | ~47%[1] |
Experimental Protocols
Protocol 1: General Procedure for Biguanide Synthesis using HCl (Conventional Heating)
-
In a round-bottom flask equipped with a reflux condenser, dissolve the amine hydrochloride (1.0 eq.) and cyanoguanidine (1.0 eq.) in a suitable solvent (e.g., water, ethanol, or 1-butanol).[2][3]
-
If necessary, adjust the pH of the mixture to approximately 2.6 with concentrated hydrochloric acid.[2][3]
-
Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).[1][13]
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., water/ethanol).[5]
Protocol 2: Microwave-Assisted Synthesis using TMSCl
-
In a microwave-safe reaction vessel, suspend cyanoguanidine (1.0 eq.) and the amine (1.0 eq.) in dry acetonitrile.[10][11]
-
Add trimethylsilyl chloride (TMSCl) (1.1 eq.) dropwise to the stirred mixture.
-
Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a temperature of 130-150 °C for 5-15 minutes.[10][11]
-
After cooling, add isopropyl alcohol to the reaction mixture and stir. The hydrochloride salt of the biguanide product will often precipitate.[10]
-
Collect the solid product by filtration and wash with a small amount of cold acetonitrile.[11]
Protocol 3: Synthesis using Iron(III) Chloride
-
To a solution of the amine (1.0 eq.) and cyanoguanidine (1.0 eq.) in 1,4-dioxane, add a stoichiometric amount of iron(III) chloride (FeCl₃).[15][16]
-
Heat the reaction mixture at 100 °C for approximately 90 minutes.[15][16]
-
After cooling to room temperature, the product, typically as a chloride salt, can be precipitated by the addition of hydrochloric acid.[15]
-
Collect the solid product by filtration and wash with a suitable solvent.
Visualizations
Caption: General experimental workflow for biguanide synthesis.
Caption: Troubleshooting logic for low yield in biguanide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. An expedient and facile one-step synthesis of a biguanide library by microwave irradiation coupled with simple product filtration. Inhibitors of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Total synthesis of metformin - The Science Snail [sciencesnail.com]
- 15. Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Impurity Formation in Proguanil Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in minimizing impurity formation during the synthesis of the antimalarial drug, proguanil.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during proguanil synthesis, focusing on the formation of common impurities.
| Problem / Observation | Question | Possible Cause(s) | Suggested Solution(s) |
| High Levels of Impurity C Detected | Why am I observing a significant amount of 1,5-bis(4-chlorophenyl)biguanide (Impurity C) in my reaction mixture? | Excess of p-chlorophenyl dicyandiamide: This starting material can react with the proguanil product or another molecule of itself under certain conditions. Sub-optimal reaction temperature: Higher temperatures may favor the formation of this symmetrical biguanide. | - Stoichiometry Control: Ensure precise molar ratios of reactants. Use a slight excess of isopropylamine to drive the reaction towards proguanil formation. - Temperature Management: Maintain the reaction temperature within the validated range. Consider running optimization experiments at slightly lower temperatures. |
| Presence of Impurity D | What leads to the formation of 1,5-bis(1-methylethyl)biguanide (Impurity D)? | Dimerization of Isopropylamine: Under certain conditions, particularly in the presence of catalysts or at elevated temperatures, isopropylamine can self-condense to form this impurity. | - Control of Reaction Conditions: Avoid excessive temperatures and prolonged reaction times. - Purity of Starting Materials: Ensure the isopropylamine used is of high purity and free from pre-existing dimers. |
| Detection of Impurity A | What is the source of 1-cyano-3-(1-methylethyl)guanidine (Impurity A)? | Incomplete Reaction or Side Reaction: This impurity may arise from a side reaction of isopropylamine with a reactive intermediate of the primary reaction. | - Reaction Monitoring: Monitor the reaction progress closely (e.g., by HPLC) to ensure complete conversion of starting materials. - Optimization of Reaction Time: Adjust the reaction time to maximize the yield of proguanil while minimizing the formation of this by-product. |
| General High Impurity Profile | My final product has a high overall impurity level. What are the general factors to consider? | Sub-optimal Solvent System: The choice of solvent can significantly impact reaction kinetics and selectivity. Inefficient Purification: The crystallization or purification process may not be effectively removing impurities. Degradation: Proguanil can degrade under certain conditions of heat and pH.[1] | - Solvent Screening: Consider alternative solvent systems. A tetrahydrofuran (THF)-water mixture has been reported to yield higher purity proguanil. - Purification Optimization: Re-evaluate the recrystallization solvent, temperature profile, and washing steps. - pH and Temperature Control: Ensure that the pH and temperature during work-up and isolation are controlled to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in proguanil synthesis?
A1: The most commonly reported process-related impurities in proguanil synthesis are:
-
Impurity A: 1-cyano-3-(1-methylethyl)guanidine
-
Impurity C: 1,5-bis(4-chlorophenyl)biguanide
-
Impurity D: 1,5-bis(1-methylethyl)biguanide[][3]
Other potential impurities can include unreacted starting materials (p-chlorophenyl dicyandiamide and isopropylamine), and degradation products such as 4-chloroaniline.
Q2: What are the regulatory guidelines for controlling impurities in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the control of impurities in new drug substances. The ICH Q3A(R2) guideline is particularly relevant, which outlines the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[4][5][6] For example, for a drug with a maximum daily dose of ≤ 2g/day, the identification threshold for an impurity is typically 0.10%.[7]
Q3: How can I effectively monitor the formation of impurities during the synthesis?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective analytical technique for monitoring the progress of the reaction and quantifying the levels of proguanil and its impurities. A validated HPLC method allows for in-process control, helping to determine the optimal reaction time and conditions to minimize impurity formation.
Q4: Can the quality of starting materials affect impurity formation?
A4: Absolutely. The purity of the starting materials, particularly p-chlorophenyl dicyandiamide and isopropylamine, is critical. Impurities in the starting materials can be carried through the synthesis and may also participate in side reactions, leading to the formation of new impurities. It is essential to use well-characterized starting materials with defined purity specifications.
Q5: What is the role of a catalyst in proguanil synthesis and how does it impact impurities?
A5: Copper salts are often used as catalysts in the synthesis of biguanides like proguanil. While the catalyst can improve the reaction rate, it can also potentially promote side reactions if not used in the correct amount or if the reaction conditions are not optimized. The choice of catalyst and its concentration should be carefully evaluated to maximize the yield of proguanil while minimizing impurity formation.
Data Presentation
Table 1: Summary of Key Proguanil Impurities
| Impurity Name | Structure | Molar Mass ( g/mol ) | Typical Source |
| Proguanil | 1-(4-chlorophenyl)-5-isopropylbiguanide | 253.74 | Main Product |
| Impurity A | 1-cyano-3-(1-methylethyl)guanidine | 126.16 | Side reaction |
| Impurity C | 1,5-bis(4-chlorophenyl)biguanide | 322.20 | Side reaction of p-chlorophenyl dicyandiamide |
| Impurity D | 1,5-bis(1-methylethyl)biguanide | 185.28 | Dimerization of isopropylamine |
| 4-Chloroaniline | 4-chloroaniline | 127.57 | Degradation product / Starting material for p-chlorophenyl dicyandiamide |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of Proguanil and Its Impurities
This protocol provides a general method for the separation and quantification of proguanil and its key impurities. Method validation and optimization may be required for specific applications.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 254 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare individual stock solutions of proguanil and each impurity of known concentration in a suitable solvent (e.g., methanol or mobile phase). Prepare working standards by diluting the stock solutions to appropriate concentrations.
-
Sample Solution: Accurately weigh a known amount of the reaction mixture or final product and dissolve it in a suitable solvent to a known volume. Filter the solution through a 0.45 µm filter before injection.
4. Analysis:
-
Inject the standard solutions to determine the retention times and response factors for proguanil and each impurity.
-
Inject the sample solution and identify the peaks based on their retention times.
-
Quantify the amount of each impurity in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Mandatory Visualizations
Caption: Proguanil synthesis pathway and potential impurity formation routes.
Caption: General workflow for impurity identification and control in API synthesis.
References
- 1. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
optimization of reaction temperature for 1-(4-Chlorophenyl)-3-cyanoguanidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of reaction temperature for the synthesis of 1-(4-Chlorophenyl)-3-cyanoguanidine, a key intermediate in the production of antimalarial drugs like proguanil.[1][2][3]
Experimental Protocols
A common and effective method for the synthesis of this compound involves the reaction of 4-chloroaniline with sodium dicyanamide. The following protocol outlines the key steps with a focus on temperature control.
Materials:
-
4-chloroaniline
-
Sodium dicyanamide
-
Hydrochloric acid
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of 4-chloroaniline solution: Prepare a solution of 4-chloroaniline in dilute hydrochloric acid.
-
Reaction Setup: In a reaction vessel, dissolve sodium dicyanamide in water. Heat this solution to the desired reaction temperature.
-
Addition of Reactants: Slowly add the 4-chloroaniline hydrochloride solution to the heated sodium dicyanamide solution with constant stirring.
-
Reaction Monitoring: Maintain the reaction mixture at the optimized temperature for a specified duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4][5]
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature (approximately 30°C) to allow the product to precipitate.
-
Purification: Filter the crude product and wash it with water. Further purification can be achieved by recrystallization from ethanol.
Reaction Workflow Diagram:
Optimization of Reaction Temperature
The reaction temperature is a critical parameter that significantly influences the yield and purity of this compound. Based on available literature, a systematic approach to optimizing this parameter is crucial for a successful synthesis.
Data on Reaction Temperature and Duration:
| Temperature (°C) | Duration (hours) | Solvent System | Notes | Reference |
| 20 (initial), then reflux | 10 | Toluene/Water | Two-stage reaction with initial stirring at room temperature. | [6] |
| 70 | 65 | Water | Extended reaction time at a constant elevated temperature. | |
| Reflux | 3 - 16 | Methanol/Water or Ethanol/Water | Used in the subsequent synthesis of proguanil, indicating the stability of the cyanoguanidine intermediate at reflux temperatures. | [4][5] |
| 80 | 24 | Water | Higher temperature for a prolonged period to drive the reaction to completion. | [7] |
Key Observations:
-
Higher Temperatures and Shorter Times: Reflux conditions in alcohol/water mixtures are often employed for the subsequent conversion to proguanil, suggesting that this compound is stable at these temperatures.[4][5] This implies that higher temperatures could potentially reduce the reaction time for its synthesis.
-
Moderate Temperatures and Longer Times: A reaction temperature of 70°C for an extended period (65 hours) has been reported, indicating that a more moderate temperature can also yield the desired product, albeit with a longer reaction time.
-
Initial Room Temperature Stirring: One protocol suggests an initial stirring period at room temperature before refluxing, which may be beneficial for initial reactant mixing and minimizing side reactions.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Reaction temperature is too low: Insufficient energy to overcome the activation energy barrier. | Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC. Consider using a solvent with a higher boiling point if necessary. |
| Reaction time is too short: The reaction has not proceeded to completion. | Extend the reaction time, monitoring periodically with TLC until the starting materials are consumed. | |
| Poor quality of starting materials: Impurities in 4-chloroaniline or sodium dicyanamide can inhibit the reaction. | Ensure the purity of the starting materials. Recrystallize or purify them if necessary. | |
| Formation of Impurities | Reaction temperature is too high: High temperatures can lead to the formation of byproducts, such as 1,5-bis(4-chlorophenyl)biguanide. | Lower the reaction temperature. If a higher temperature is required for a reasonable reaction rate, consider optimizing the reaction time to minimize byproduct formation. |
| Incorrect stoichiometry: An excess of one reactant can lead to side reactions. | Ensure the correct molar ratios of the reactants are used. | |
| Presence of moisture in subsequent steps (if applicable): Can lead to hydrolysis of the cyanoguanidine group. | Use anhydrous solvents and handle the product under dry conditions, especially during purification and storage. | |
| Product is Difficult to Purify | Presence of unreacted starting materials: Incomplete reaction. | Optimize the reaction temperature and time to ensure complete conversion of the starting materials. |
| Formation of closely related impurities: Byproducts with similar polarity to the desired product can co-elute during chromatography or co-precipitate during crystallization. | Employ different recrystallization solvents or solvent mixtures. Consider column chromatography with a carefully selected eluent system for purification. |
Troubleshooting Logic Diagram:
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The optimal temperature can vary depending on the solvent system and desired reaction time. Temperatures ranging from 70°C to reflux have been successfully employed.[4][5] It is recommended to start with a temperature around 80°C in an aqueous medium and optimize based on reaction monitoring by TLC.
Q2: How does reaction temperature affect the purity of the final product?
A2: Excessively high temperatures can promote the formation of impurities. For instance, the dimerization of the product to form 1,5-bis(4-chlorophenyl)biguanide can occur at elevated temperatures. Therefore, it is a trade-off between reaction rate and purity.
Q3: Can microwave irradiation be used to accelerate this reaction?
A3: While not specifically documented for this exact synthesis, microwave-assisted synthesis is a known method for accelerating reactions involving cyanoguanidines and could be a viable option for optimization to reduce reaction times.
Q4: What are the common impurities I should look for, and how can I minimize them?
A4: Common impurities include unreacted 4-chloroaniline and potential byproducts like 1,5-bis(4-chlorophenyl)biguanide. To minimize these, ensure precise stoichiometric control of reactants, optimize the reaction temperature to avoid excessive heat, and monitor the reaction to completion to consume all starting materials.
Q5: My reaction seems to stall and not go to completion. What should I do?
A5: If the reaction stalls, first verify the temperature of the reaction mixture to ensure it is at the desired setpoint. If the temperature is correct, a slight increase in temperature or the addition of a catalyst (if applicable to the specific protocol) could help drive the reaction to completion. Also, ensure that the stirring is efficient to ensure proper mixing of the reactants.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 1482-62-8 [amp.chemicalbook.com]
- 3. This compound | 1482-62-8 [chemicalbook.com]
- 4. US20110263901A1 - Process of Preparation of Proguanil - Google Patents [patents.google.com]
- 5. WO2009113092A2 - Process for preparation of proguanil hydrochloride - Google Patents [patents.google.com]
- 6. 1-(4-chlorophenyl)biguanide synthesis - chemicalbook [chemicalbook.com]
- 7. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Industrial Synthesis of 1-(4-Chlorophenyl)-3-cyanoguanidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the industrial synthesis of 1-(4-Chlorophenyl)-3-cyanoguanidine. This key intermediate is crucial in the production of the antimalarial drug proguanil.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
The most prevalent industrial synthesis method involves the reaction of p-chloroaniline (or its hydrochloride salt) with dicyandiamide (or sodium dicyanamide) in a suitable solvent. This reaction is typically carried out under acidic conditions and heating.[1][2]
Q2: What are the critical process parameters to monitor during the synthesis?
Key parameters that significantly influence the reaction's yield and purity include:
-
Temperature: The reaction is temperature-sensitive. Insufficient heat can lead to a sluggish or incomplete reaction, while excessive temperatures may promote the formation of byproducts.
-
pH: Maintaining an optimal acidic pH is crucial for the reaction to proceed efficiently.
-
Reaction Time: Adequate reaction time is necessary for completion, which should be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purity of Starting Materials: The purity of p-chloroaniline and dicyandiamide is critical to prevent the introduction of impurities into the final product.
Q3: What are the potential impurities and byproducts in this synthesis?
Common impurities can include unreacted starting materials such as p-chloroaniline and dicyandiamide. A significant byproduct that can form is 1,5-bis(4-chlorophenyl)biguanide.[1][3] The formation of this and other related substances can be influenced by reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient heating or reaction time. | Optimize reaction temperature and monitor the reaction to completion using TLC or HPLC. Consider extending the reaction time if necessary. |
| Suboptimal pH of the reaction mixture. | Carefully control and adjust the pH of the reaction mixture to the optimal acidic range. | |
| Poor quality or degradation of starting materials. | Ensure the purity and integrity of p-chloroaniline and dicyandiamide before use. | |
| Loss of product during workup and isolation. | Optimize the isolation and purification steps, such as crystallization and filtration, to minimize product loss. | |
| Low Purity | Presence of unreacted starting materials. | Ensure the reaction goes to completion. Optimize the stoichiometry of the reactants. |
| Formation of byproducts like 1,5-bis(4-chlorophenyl)biguanide. | Precisely control reaction temperature and pH to minimize side reactions. | |
| Inefficient purification. | Select an appropriate recrystallization solvent and optimize the crystallization conditions (e.g., cooling rate) to effectively remove impurities. | |
| Reaction Stalls or is Sluggish | Inadequate mixing in a heterogeneous reaction mixture. | Ensure vigorous and efficient stirring throughout the reaction. |
| Catalyst deactivation or insufficient catalyst. | If a catalyst is used, ensure its activity and appropriate loading. | |
| Product Discoloration | Presence of colored impurities from starting materials or side reactions. | Use high-purity starting materials. Consider a decolorization step using activated carbon during the workup. |
Data Presentation
Table 1: Impact of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 80 | 12 | 75 | 95 |
| 100 | 8 | 85 | 97 |
| 120 | 6 | 82 | 94 (Increased byproducts) |
Note: Data is illustrative and may vary based on specific reaction conditions and scale.
Table 2: Effect of pH on Reaction Outcome
| pH | Reaction Time (h) | Yield (%) | Purity (%) |
| 2-3 | 8 | 88 | 98 |
| 4-5 | 10 | 80 | 96 |
| 6-7 | 12 | 65 | 92 |
Note: Data is illustrative and may vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative lab-scale synthesis. Industrial-scale processes would require appropriate engineering controls and safety measures.
Materials:
-
p-Chloroaniline hydrochloride
-
Sodium dicyanamide
-
Hydrochloric acid (concentrated)
-
Water
-
Ethanol
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve p-chloroaniline hydrochloride in water.
-
Add sodium dicyanamide to the solution.
-
Adjust the pH of the mixture to approximately 2-3 with concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 100°C) and maintain for 6-8 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the crude product with water to remove any inorganic salts.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the final product under vacuum.
Protocol 2: HPLC Analysis for Purity Determination
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) at a specific ratio.[4] Flow Rate: 1.0 mL/min Detection: UV at a specific wavelength (e.g., 254 nm) Injection Volume: 10 µL Column Temperature: 30°C
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare a sample solution of the synthesized product.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the main peak corresponding to the product and any impurity peaks by comparing retention times and peak areas with the standard.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing low yield or purity issues.
References
stability issues of 1-(4-Chlorophenyl)-3-cyanoguanidine under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of 1-(4-Chlorophenyl)-3-cyanoguanidine under acidic conditions. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work.
Troubleshooting Guide
Encountering variability in your results when working with this compound in acidic environments can be frustrating. This guide will help you identify and resolve common stability-related issues.
| Issue | Potential Cause | Recommended Solution |
| Loss of parent compound peak intensity in HPLC analysis. | Degradation of this compound due to acidic mobile phase or sample matrix. | - Neutralize acidic samples with a suitable base before analysis.- If using an acidic mobile phase, ensure the analysis is performed promptly after sample preparation.- Consider using a less acidic mobile phase if the method allows. An example of a suitable mobile phase is a mixture of acetonitrile, water, and a small amount of phosphoric or formic acid[1]. |
| Appearance of new, unidentified peaks in the chromatogram. | Formation of degradation products. Under acidic conditions, hydrolysis is a likely degradation pathway. | - Perform forced degradation studies to identify potential degradation products.[2][3]- A likely degradation product, based on related compounds like proguanil, is 4-chloroaniline.[4]- Utilize techniques like HPLC-MS to identify the mass of the unknown peaks and elucidate their structures. |
| Inconsistent results between experimental repeats. | The rate of degradation may be sensitive to minor variations in pH, temperature, or exposure time to acidic conditions. | - Precisely control the pH of all solutions using buffers.- Maintain a constant temperature for all experiments.- Standardize the time between sample preparation in an acidic medium and analysis. |
| Precipitation of the compound from the solution. | Changes in solubility due to pH adjustments or the formation of less soluble degradation products. | - Assess the solubility of this compound at the specific pH of your experiment.- If a degradation product is precipitating, this may require adjusting the solvent system or filtration before analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in an acidic solution?
A1: While this compound is generally considered stable, its stability is pH-dependent.[5] Studies on the related compound, chlorproguanil, have shown increased rates of hydrolysis in both acidic and basic solutions, with maximum stability around pH 7.[6] Therefore, it is anticipated that this compound will exhibit some degree of degradation under acidic conditions, particularly at elevated temperatures.
Q2: What is the likely degradation pathway of this compound under acidic conditions?
A2: Under acidic conditions, the most probable degradation pathway is hydrolysis of the guanidine group. This is supported by studies on the related antimalarial drug proguanil, where the primary degradation product is 4-chloroaniline.[4] The cyanoguanidine moiety is expected to hydrolyze, leading to the cleavage of the molecule and the formation of 4-chloroaniline and other potential byproducts.
Q3: How can I monitor the degradation of this compound?
A3: The most common method for monitoring the degradation is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1] This involves developing an HPLC method that can separate the parent compound from all potential degradation products. The disappearance of the parent peak and the appearance and growth of new peaks over time indicate degradation.
Q4: Are there any specific analytical methods recommended for stability testing?
A4: A reverse-phase HPLC (RP-HPLC) method is a suitable technique. A mobile phase consisting of acetonitrile, water, and an acidifier like phosphoric acid or formic acid can be used for the analysis of this compound.[1] For the identification of degradation products, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.[4]
Q5: What are "forced degradation studies" and why are they important?
A5: Forced degradation studies, or stress testing, are used to intentionally degrade a compound under more severe conditions than it would typically experience.[2][3] These studies are crucial for:
-
Identifying potential degradation products.
-
Understanding the degradation pathways.
-
Assessing the intrinsic stability of the molecule.
-
Developing and validating stability-indicating analytical methods.
For this compound, this would involve exposing it to various acidic conditions (e.g., different pH levels, temperatures) and monitoring the degradation over time.
Quantitative Data
| Temperature (°C) | pH | First-Order Rate Constant (k/h⁻¹ x 10³) |
| 83 | Acidic | Increased rate constants observed |
| 83 | 7 | Minimum rate constant |
| 83 | Basic | Increased rate constants observed |
| 37 - 83 | 10 | Follows Arrhenius equation |
| Data extrapolated from studies on chlorproguanil, a related biguanide compound.[6] |
This data suggests that the degradation of biguanide-like structures is significantly influenced by both pH and temperature.
Experimental Protocols
Protocol for Forced Acidic Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.
1. Materials:
- This compound
- Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
- Sodium hydroxide (NaOH) solution (for neutralization)
- HPLC grade acetonitrile and water
- Phosphoric acid or formic acid
- Volumetric flasks, pipettes, and vials
2. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
- In separate reaction vessels, add a known volume of the stock solution to a solution of HCl at the desired concentration (e.g., 0.1 M HCl).
- Prepare a control sample by diluting the stock solution in the solvent without acid.
3. Stress Conditions:
- Incubate the acidic samples at a specific temperature (e.g., 60°C).
- Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.
- Dilute the neutralized samples to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A suitable gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid).[1]
- Flow Rate: 1.0 mL/min.
- Detection: UV at a suitable wavelength (e.g., 254 nm).
- Injection Volume: 10 µL.
5. Data Analysis:
- Monitor the decrease in the peak area of the this compound peak and the increase in the peak areas of any degradation products over time.
- Calculate the percentage of degradation at each time point.
- If possible, identify the degradation products using LC-MS.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Proposed acidic degradation pathway.
References
Technical Support Center: HPLC Analysis of 1-(4-Chlorophenyl)-3-cyanoguanidine
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues with 1-(4-Chlorophenyl)-3-cyanoguanidine.
Frequently Asked Questions (FAQs)
Q1: Why is my peak for this compound tailing?
A1: Peak tailing for this compound, a basic compound, is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2][3] The primary cause is the interaction of the protonated basic guanidine group with acidic residual silanol groups (Si-OH) on the surface of conventional silica-based columns (e.g., C18).[1][2][4] This secondary retention mechanism leads to a portion of the analyte molecules lagging behind the main peak, resulting in an asymmetrical, tailing peak shape.[4][5]
Other potential causes include:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the analyte or the silanol groups, causing peak distortion.[2][6]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[7]
-
Column Degradation: An old or fouled column may have lost its efficiency and inertness.[7]
-
Extra-Column Effects: Issues like excessive tubing length or dead volume in the system can contribute to band broadening and tailing.[2][7]
Q2: How can I use the mobile phase to eliminate peak tailing?
A2: Optimizing the mobile phase is a critical first step. The goal is to minimize the ionic interaction between your basic analyte and the acidic silanol groups.
1. Adjusting Mobile Phase pH: The most effective strategy is to adjust the mobile phase pH to suppress the ionization of either the analyte or the silanol groups.[8]
-
Low pH (2.5 - 3.5): At a low pH, the acidic silanol groups are protonated (neutral), which significantly reduces their ability to interact with the positively charged (protonated) guanidine group of your analyte.[3][7][8][9][10] This is the most common and recommended approach.
-
High pH ( > 8): At a high pH, the basic analyte is in its neutral form, which also minimizes ionic interactions. However, this requires a special pH-stable column, as traditional silica-based columns degrade rapidly above pH 8.[11][12]
2. Increasing Buffer Concentration: Using an adequate buffer concentration (typically 20-50 mM) is crucial for maintaining a stable pH across the column and preventing unwanted interactions.[7][8][13] Insufficient buffering can lead to pH shifts as the sample is introduced, causing peak shape issues.[8]
3. Using Mobile Phase Additives (Competing Bases): Historically, small basic molecules like triethylamine (TEA) were added to the mobile phase.[10][14] TEA acts as a "silanol blocker" by competing with the analyte for the active silanol sites, thereby reducing tailing.[10][14] However, this approach is less common with modern high-purity columns and can shorten column lifetime.[10][13]
Data Presentation: Effect of Mobile Phase pH on Peak Tailing
The following table illustrates the typical effect of adjusting mobile phase pH on the peak asymmetry (tailing factor) for a basic compound like this compound on a standard C18 column.
| Mobile Phase pH | Buffer System (25 mM) | Tailing Factor (Tf)* | Peak Shape |
| 7.0 | Phosphate | > 2.0 | Severe Tailing |
| 5.0 | Acetate | 1.8 | Significant Tailing |
| 3.0 | Formate/Phosphate | 1.2 | Symmetrical |
| 2.5 | Formate/Phosphate | 1.1 | Symmetrical |
*A Tailing Factor (Tf) of 1.0 represents a perfectly symmetrical peak. Values > 1.2 are generally considered to indicate significant tailing.[7]
Q3: I've adjusted the mobile phase, but the peak is still tailing. What is the next step?
A3: If mobile phase optimization is insufficient, the issue likely lies with the column chemistry.
1. Use a Base-Deactivated or End-Capped Column: Modern HPLC columns are designed to minimize silanol interactions.[5][15][16]
-
End-Capped Columns: These columns have their residual silanol groups chemically bonded with a small, inert compound (e.g., trimethylsilane), effectively shielding them from interacting with basic analytes.[1][2][5][9]
-
Polar-Embedded Columns: These columns have a polar group (like an amide) embedded near the base of the C18 chain.[2][5] This polar group interacts with nearby silanol groups, shielding them from the analyte.
-
Hybrid Silica Columns: These columns incorporate organic groups into the silica particle itself, reducing the number of surface silanols and increasing pH stability.[17]
2. Consider Ion-Pairing Reagents: For highly polar basic compounds that are poorly retained, an ion-pairing reagent can be added to the mobile phase. These reagents, such as alkyl sulfonates, have a hydrophobic part that adsorbs to the C18 stationary phase and a charged part that can pair with the ionized analyte.[18][19] This technique increases retention and can mask residual silanol activity, improving peak shape.[18] However, it requires long column equilibration times and dedicated columns.[18]
Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing and resolving peak tailing issues for this compound.
Experimental Protocols
Protocol 1: Mobile Phase Preparation at Low pH
This protocol describes the preparation of a mobile phase designed to minimize peak tailing for basic compounds.
Objective: To prepare 1 Liter of a 25 mM Potassium Phosphate buffer in 30:70 (v/v) Acetonitrile:Water at pH 3.0.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
Calibrated pH meter
-
0.45 µm solvent filter
Procedure:
-
Prepare the Aqueous Buffer:
-
Weigh out 3.40 g of KH₂PO₄ and dissolve it in approximately 650 mL of HPLC-grade water in a 1 L beaker or flask.
-
Place a magnetic stir bar in the beaker and stir until the salt is fully dissolved.
-
Place the calibrated pH electrode into the solution.
-
Slowly add phosphoric acid dropwise while monitoring the pH. Continue until the pH of the solution is stable at 3.0.
-
Transfer the solution to a 1 L graduated cylinder and add HPLC-grade water to bring the final volume to 700 mL.
-
-
Solvent Mixing and Degassing:
-
Measure 300 mL of HPLC-grade acetonitrile.
-
In a clean 1 L solvent bottle, combine the 700 mL of aqueous buffer with the 300 mL of acetonitrile.
-
Cap the bottle and invert several times to ensure thorough mixing.
-
-
Filtration and Final Preparation:
-
Filter the entire mobile phase through a 0.45 µm solvent filter to remove any particulates.
-
Degas the mobile phase using sonication or vacuum degassing before placing it on the HPLC system.
-
Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
-
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. How do intrinsically base-deactivated phases work? [restek.com]
- 5. Base Deactivated HPLC Column Definition - HPLC Primer [mtc-usa.com]
- 6. moravek.com [moravek.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. waters.com [waters.com]
- 12. agilent.com [agilent.com]
- 13. hplc.eu [hplc.eu]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. orochem.com [orochem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. welch-us.com [welch-us.com]
- 19. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
Technical Support Center: Catalyst Selection for Efficient 1-(4-Chlorophenyl)-3-cyanoguanidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the synthesis of 1-(4-Chlorophenyl)-3-cyanoguanidine, a key intermediate in the production of antimalarial drugs like proguanil.[1][2] This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and a comparative analysis of catalytic systems to enhance the efficiency and success of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
| Issue | Question | Possible Causes and Solutions |
| Low Product Yield | My reaction is resulting in a low yield of this compound. What are the potential reasons and how can I improve it? | 1. Incomplete Reaction: - Insufficient Reaction Time or Temperature: Monitor the reaction progress using TLC or LC-MS. If the starting materials are still present, consider extending the reaction time or gradually increasing the temperature. For microwave-assisted synthesis, optimizing the irradiation time and temperature is crucial.[3] - Poor Catalyst Activity: If using a catalyst, ensure it is fresh and active. Consider increasing the catalyst loading or switching to a more efficient catalyst (see Table 1). 2. Side Reactions: - Formation of 1,5-bis(4-chlorophenyl)biguanide: This impurity can form, especially at higher temperatures.[4] Optimize the reaction temperature and stoichiometry to minimize its formation. - Hydrolysis of Cyanoguanidine: Ensure anhydrous reaction conditions as moisture can lead to the decomposition of cyanoguanidine. Use dry solvents and reagents. 3. Product Loss During Work-up: - Precipitation Issues: Ensure complete precipitation of the product. Cooling the reaction mixture sufficiently and adjusting the pH might be necessary. - Washing: Use minimal amounts of cold solvent for washing the product to avoid significant loss. |
| Impurity Formation | I am observing significant impurities in my final product. How can I identify and minimize them? | 1. Identification of Impurities: - Common impurities include unreacted 4-chloroaniline, 1,5-bis(4-chlorophenyl)biguanidine, and other related substances.[4] Characterize impurities using techniques like HPLC, LC-MS, and NMR. 2. Minimizing Impurities: - Optimize Stoichiometry: Use a slight excess of one reactant (typically the less expensive one) to ensure the complete conversion of the other. - Control Temperature: As mentioned, higher temperatures can favor the formation of by-products. Maintain a consistent and optimized temperature throughout the reaction. - Purification: Recrystallization from a suitable solvent (e.g., ethanol) is often effective in removing most impurities. Column chromatography can be employed for higher purity if required. |
| Reaction Not Initiating | My reaction does not seem to be starting. What should I check? | 1. Reagent Quality: - Purity of Starting Materials: Ensure the purity of 4-chloroaniline and dicyandiamide/cyanoguanidine. Impurities can inhibit the reaction. - Catalyst Deactivation: If using a catalyst, it might be deactivated. Use a fresh batch of catalyst. 2. Reaction Conditions: - Activation Energy: The reaction may require initial heating to overcome the activation energy barrier. - Solvent Choice: The choice of solvent can be critical. Ensure the reactants are sufficiently soluble in the chosen solvent at the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound?
A1: Copper salts, such as copper(II) sulfate, are frequently mentioned as catalysts for the reaction between 4-chloroaniline and dicyandiamide. Acid catalysts have also been explored for the synthesis of related biguanide compounds. Microwave-assisted synthesis can often be performed without a catalyst, relying on the high temperature and pressure generated to drive the reaction.
Q2: Can this synthesis be performed without a catalyst?
A2: Yes, the reaction can be carried out without a catalyst, typically by heating the reactants at a high temperature in a suitable solvent. However, the use of a catalyst or microwave irradiation can often lead to higher yields and shorter reaction times.
Q3: What is the role of an acid, like hydrochloric acid, in some published procedures?
A3: In many procedures for biguanide synthesis, the amine starting material is used as its hydrochloride salt, or hydrochloric acid is added. This can help to activate the cyanoguanidine moiety towards nucleophilic attack by the amine.
Q4: What are the typical solvents used for this reaction?
A4: A range of solvents can be used, including water, ethanol, and toluene. The choice of solvent often depends on the specific catalyst and reaction conditions being employed. For microwave-assisted synthesis, polar solvents are generally preferred.[5]
Q5: What are the safety precautions I should take during this synthesis?
A5: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all chemicals used.
Catalyst Performance Data
The selection of an appropriate catalyst is crucial for optimizing the synthesis of this compound. The following table summarizes quantitative data for different catalytic systems.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None (Conventional Heating) | 4-Chloroaniline, Dicyandiamide | Toluene/Water | Reflux | 10 h | ~80% (for 1-(4-chlorophenyl)biguanide) | [6] |
| Copper(II) Sulfate | 4-Chloroaniline, Dicyandiamide | Ethanol | Reflux | Not Specified | Moderate | [7] |
| None (Microwave-Assisted) | Substituted Thioureas | Polar Solvents | Moderate | Minutes | High | [5] |
Note: Direct comparative data for the synthesis of this compound is limited in the literature. The data presented is based on the synthesis of closely related biguanide structures and general principles of microwave-assisted synthesis.
Experimental Protocols
Below are detailed methodologies for key experiments.
Protocol 1: Synthesis of this compound using Conventional Heating (Catalyst-Free)
Materials:
-
4-Chloroaniline
-
Dicyandiamide (Cyanoguanidine)
-
Toluene
-
Water
-
Hydrochloric Acid (HCl)
-
Ammonium Hydroxide (NH₄OH)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dicyandiamide in toluene.
-
Add 4-chloroaniline to the solution and stir the mixture at room temperature for 15 minutes.
-
Slowly add a 1:1 mixture of diluted hydrochloric acid and water to the reaction mixture.
-
Heat the mixture to reflux and maintain for 10-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute solution of ammonium hydroxide.
-
Remove the solvent under reduced pressure.
-
Wash the resulting residue with water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: General Procedure for Microwave-Assisted Synthesis of N,N'-diaryl Cyanoguanidines (Adaptable for this compound)
Materials:
-
Appropriate N,N'-diarylthiourea precursor
-
A polar solvent (e.g., DMF, DMSO)
Procedure:
-
In a microwave reaction vessel, dissolve the N,N'-diarylthiourea in a suitable polar solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a moderate temperature (e.g., 100-150 °C) for a short duration (e.g., 5-20 minutes).
-
Monitor the reaction for the disappearance of the starting material.
-
After the reaction is complete, cool the vessel to room temperature.
-
Isolate the product by precipitation or extraction, followed by purification, typically recrystallization.
Note: This is a general procedure and the specific parameters (temperature, time, solvent) will need to be optimized for the synthesis of this compound.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. This compound | 1482-62-8 [amp.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Microwave-assisted synthesis of N,N'-diaryl cyanoguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for 1-(4-Chlorophenyl)-3-cyanoguanidine
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a detailed comparison of analytical methodologies for the validation of 1-(4-Chlorophenyl)-3-cyanoguanidine, a key intermediate in the synthesis of several active pharmaceutical ingredients. This document outlines experimental protocols for three common analytical techniques, presents a comparative summary of their performance characteristics, and includes workflow diagrams to illustrate the validation process.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical technique is critical and depends on various factors, including the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Variations of HPLC, including Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), offer different selectivity for polar and non-polar analytes. For highly sensitive and specific detection, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
The following table summarizes the typical performance data for validated RP-HPLC, HILIC, and LC-MS/MS methods for the analysis of this compound and its related substances. The data presented is a synthesis of reported values for structurally similar compounds and represents expected performance characteristics.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | < 0.5% |
| - Intermediate Precision | < 2.0% | < 2.5% | < 1.0% |
| Limit of Detection (LOD) | ~50 ng/mL | ~100 ng/mL | < 1 ng/mL |
| Limit of Quantitation (LOQ) | ~150 ng/mL | ~300 ng/mL | ~2.5 ng/mL |
| Specificity | Good | Good | Excellent |
| Typical Run Time | 10 - 20 minutes | 15 - 25 minutes | 5 - 10 minutes |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for RP-HPLC, HILIC, and LC-MS/MS methods suitable for the analysis of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed for the routine quality control of this compound, providing robust separation from its potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. A typical starting point is a 30:70 (v/v) ratio of acetonitrile to buffer.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 235 nm.
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to achieve a final concentration within the linear range of the method.
-
Sample Solution: Prepare the sample by accurately weighing and dissolving the test substance in the mobile phase to achieve a concentration similar to the standard solution.
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
This method is particularly useful for separating polar impurities that may not be well-retained by RP-HPLC.
-
Instrumentation: HPLC or UHPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: HILIC column with a polar stationary phase (e.g., amide, silica).
-
Mobile Phase: A gradient of acetonitrile (as the weak solvent) and an aqueous buffer (as the strong solvent), such as ammonium formate or ammonium acetate (e.g., 10 mM, pH 4.5). A typical gradient would start at a high percentage of acetonitrile (e.g., 90%) and decrease to around 50%.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 235 nm or ELSD.
-
Injection Volume: 5 µL.
-
Standard and Sample Preparation:
-
Standard and Sample Solutions: Prepare as described for RP-HPLC, but the final diluent should be the initial mobile phase composition to ensure good peak shape.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method is ideal for trace-level impurity analysis and for confirmation of impurity identity.
-
Instrumentation: A Liquid Chromatograph coupled to a tandem Mass Spectrometer (e.g., a triple quadrupole).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) for fast analysis.
-
Mobile Phase: A gradient of methanol or acetonitrile and water, both containing a small amount of a volatile modifier such as formic acid (e.g., 0.1%) to aid in ionization.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its potential impurities.
-
Standard and Sample Preparation:
-
Standard and Sample Solutions: Prepare serial dilutions of the reference standard in the initial mobile phase to construct a calibration curve. Prepare sample solutions to fall within the calibrated range.
-
Visualizing the Workflow
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the general workflow for analytical method validation and the logical relationship for selecting an appropriate analytical method.
References
A Comparative Guide to the Synthesis of 1-(4-Chlorophenyl)-3-cyanoguanidine
For Researchers, Scientists, and Drug Development Professionals
1-(4-Chlorophenyl)-3-cyanoguanidine is a key intermediate in the synthesis of several pharmacologically important compounds, most notably the antimalarial drug proguanil. The efficiency and practicality of its synthesis are of significant interest to the pharmaceutical and organic chemistry sectors. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols and a summary of quantitative data to aid in the selection of the most suitable method for a given research or production context.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Direct Condensation | Route 2: Via Diazotization |
| Starting Materials | p-Chloroaniline hydrochloride, Sodium dicyanamide | p-Chloroaniline, Sodium nitrite, Dicyandiamide, HCl |
| Reaction Steps | One-pot reaction | Two distinct steps |
| Reaction Conditions | Reflux in a suitable solvent (e.g., isopropanol) | Initial low-temperature diazotization followed by heating |
| Reported Yield | ~55% | Information on overall yield is not readily available |
| Key Advantages | Simpler procedure, fewer steps | Potentially avoids high-temperature reflux with starting amine |
| Potential Challenges | Requires handling of sodium dicyanamide, potential for side reactions at high temperatures | Requires careful control of diazotization temperature, handling of potentially unstable diazonium salts |
Synthetic Pathway Overview
The two primary synthetic strategies for producing this compound are outlined below.
Caption: Comparative workflow of the two main synthetic routes.
Experimental Protocols
Route 1: Direct Condensation of p-Chloroaniline Hydrochloride and Sodium Dicyanamide
This method, adapted from procedures for analogous compounds, involves a one-pot reaction that is relatively straightforward to execute.
Procedure:
-
A mixture of p-chloroaniline hydrochloride (1 mole equivalent) and sodium dicyanamide (1 mole equivalent) is prepared in a suitable solvent such as isopropanol.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with a cold solvent (e.g., water or isopropanol) to remove unreacted starting materials and inorganic salts.
-
The crude product is then recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.
Note: Yields for this type of reaction have been reported to be around 55%.[1]
Route 2: Synthesis via Diazotization of p-Chloroaniline
This two-step approach involves the initial formation of a diazonium salt, followed by coupling with dicyandiamide and subsequent conversion to the final product.
Step 1: Diazotization of p-Chloroaniline and Coupling with Dicyandiamide
-
p-Chloroaniline (1 mole equivalent) is dissolved in a dilute aqueous solution of hydrochloric acid.
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (1 mole equivalent) in cold water is added dropwise to the p-chloroaniline solution while maintaining the temperature between 0-5 °C. This results in the formation of a p-chlorobenzene diazonium chloride solution.
-
In a separate vessel, dicyandiamide (1 mole equivalent) is dissolved in water, and the solution is made alkaline with sodium carbonate.
-
The freshly prepared p-chlorobenzene diazonium chloride solution is then slowly added to the dicyandiamide solution, which leads to a coupling reaction and the formation of an intermediate, 4-chlorophenyl azo cyanoguanidine.
Step 2: Conversion to this compound
-
The intermediate, 4-chlorophenyl azo cyanoguanidine, is suspended in dilute hydrochloric acid.
-
The mixture is heated, which causes the evolution of nitrogen gas and the formation of a crude product.
-
The crude product is then dissolved in a dilute sodium hydroxide solution.
-
The solution is treated with activated carbon to remove colored impurities and then filtered.
-
The filtrate is neutralized with acid to precipitate the purified this compound.
-
The final product is collected by filtration, washed with water, and dried.
Logical Flow for Method Selection
The choice between these two synthetic routes will depend on several factors specific to the laboratory or production environment. The following diagram illustrates a logical decision-making process.
References
A Comparative Guide to Proguanil Precursors: 1-(4-Chlorophenyl)-3-cyanoguanidine vs. Isopropyldicyandiamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary synthetic precursors for the antimalarial drug proguanil: 1-(4-Chlorophenyl)-3-cyanoguanidine and isopropyldicyandiamide. The performance of each precursor is evaluated based on available experimental data for reaction conditions, yield, and purity of the final product. Detailed experimental protocols for key synthetic routes are also presented to aid in research and development.
Executive Summary
The synthesis of proguanil, a crucial antimalarial agent, can be efficiently achieved through multiple pathways. This guide focuses on two prominent routes:
-
Route 1: The reaction of This compound with isopropylamine.
-
Route 2: The condensation of isopropyldicyandiamide with 4-chloroaniline.
Both routes offer viable methods for the production of proguanil. However, recent advancements in the synthesis utilizing this compound demonstrate significant improvements in yield, purity, and reaction time, presenting a more efficient and potentially cost-effective option for large-scale production.
Comparative Performance of Proguanil Synthesis Routes
The following tables summarize the quantitative data for the two primary synthetic routes to proguanil based on available literature.
Table 1: Synthesis of Proguanil from this compound
| Parameter | "Curd and Rose" Method | Modified Patented Method |
| Starting Material | This compound | This compound |
| Reagents | Isopropylamine, Copper Sulfate Pentahydrate | Isopropylamine, Copper Sulfate Pentahydrate |
| Solvent | Aqueous Ethanol | Tetrahydrofuran (THF) and Water |
| Reaction Time | 20 hours (reflux) | 3 hours (reflux)[1] |
| Yield | Not explicitly stated | 75-90%[1] |
| Purity (by HPLC) | Requires multiple purifications | 98-99.9%[1] |
Table 2: Synthesis of Proguanil from Isopropyldicyandiamide
| Parameter | Two-Step Synthesis |
| Intermediate | Isopropyldicyandiamide |
| Reagents (Step 1) | Isopropylamine Hydrochloride, Sodium Dicyanamide |
| Solvent (Step 1) | n-Butanol |
| Yield (Step 1) | 65% (of Isopropyldicyandiamide) |
| Reagents (Step 2) | 4-chloroaniline |
| Reaction Time (Step 2) | Data not available |
| Overall Yield | Data not available |
| Purity (by HPLC) | Data not available |
Experimental Protocols
Route 1: Synthesis of Proguanil from this compound
A. Classical Method (Curd and Rose, 1946)
This method is a foundational procedure for the synthesis of proguanil.
-
Materials:
-
This compound
-
Isopropylamine
-
Copper Sulfate Pentahydrate
-
Ethanol
-
Water
-
-
Procedure:
-
Dissolve this compound in a mixture of ethanol and water.
-
Add copper sulfate pentahydrate to the solution.
-
Add isopropylamine to the reaction mixture.
-
Heat the mixture to reflux and maintain for 20 hours.
-
After cooling, the proguanil-copper complex is typically precipitated and then treated to release the free base, which may require further purification.
-
B. Modified High-Yield Patented Method
This improved method offers higher yields and purity with a significantly shorter reaction time.[1]
-
Materials:
-
This compound
-
Isopropylamine
-
Copper Sulfate Pentahydrate
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric Acid
-
Ammoniacal EDTA solution
-
-
Procedure:
-
Stir a mixture of this compound in THF and water.
-
Add copper sulfate pentahydrate and isopropylamine to the stirring solution.
-
Heat the reaction mixture to reflux for 3 hours.
-
Cool the reaction mixture and add an acidic solution (e.g., aqueous HCl).
-
Add an ammoniacal EDTA solution to chelate the copper ions.
-
The precipitated proguanil hydrochloride is then filtered, washed, and dried.
-
Route 2: Synthesis of Proguanil via Isopropyldicyandiamide
This route involves the initial synthesis of isopropyldicyandiamide, which is subsequently reacted with 4-chloroaniline.
A. Synthesis of Isopropyldicyandiamide (Proguanil Impurity A)
-
Materials:
-
Isopropylamine Hydrochloride
-
Sodium Dicyanamide
-
n-Butanol
-
Dioxane
-
-
Procedure:
-
Dissolve isopropylamine hydrochloride in n-butanol and add sodium dicyanamide.
-
Reflux the reaction mixture for 4 hours.
-
Cool and filter the mixture.
-
Distill off the n-butanol under vacuum to obtain a sticky mass.
-
Add dioxane to precipitate the solid isopropyldicyandiamide.
-
Heat the mixture, then cool to 0-5°C.
-
Filter and wash the residue with chilled dioxane to yield the product.
-
B. Condensation with 4-chloroaniline
The second step involves the condensation of the synthesized isopropyldicyandiamide with 4-chloroaniline. While this reaction is documented, specific, reproducible experimental protocols with quantitative outcomes are not detailed in the available literature. Generally, this would involve heating the two reactants in a suitable solvent, potentially with a catalyst, followed by isolation and purification of the proguanil product. The lack of detailed public data for this step presents a challenge for direct comparison with Route 1.
Synthesis Pathway Visualizations
The following diagrams illustrate the two synthetic routes for proguanil.
Caption: Synthetic pathway of proguanil from this compound.
Caption: Synthetic pathway of proguanil from Isopropyldicyandiamide.
Discussion and Conclusion
Based on the available data, the synthetic route starting from This compound appears to be the more advantageous pathway for the synthesis of proguanil, particularly when employing the modified patented method. This route offers a significantly shorter reaction time (3 hours vs. 20 hours for the classical method), and impressively high yields (75-90%) and purity (98-99.9%).[1] These factors are critical for industrial-scale production, suggesting lower manufacturing costs and a more efficient process.
The alternative route, proceeding through an isopropyldicyandiamide intermediate, is a valid synthetic strategy. A 65% yield for the synthesis of the isopropyldicyandiamide intermediate has been reported. However, the lack of readily available, detailed quantitative data for the final condensation step with 4-chloroaniline makes a direct and comprehensive comparison challenging. Without this data, it is difficult to assess the overall efficiency of this two-step process in terms of yield, purity, and reaction time.
For researchers and drug development professionals, the choice of synthetic route will depend on various factors, including the availability and cost of starting materials, desired scale of production, and required purity of the final product. The evidence presented in this guide suggests that the synthesis from this compound, especially with modern procedural modifications, offers a more robust and well-documented path to high-purity proguanil. Further research to quantify the efficiency of the isopropyldicyandiamide condensation step would be valuable for a more complete comparative analysis.
References
A Comparative Guide to the Structure-Activity Relationship of Chlorophenyl-Guanidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The chlorophenyl-guanidine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds that interact with critical biological targets. Derivatives of this structure have shown a range of pharmacological activities, most notably as agonists of α2-adrenergic receptors and inhibitors of the Na+/H+ exchanger (NHE). Understanding the structure-activity relationship (SAR) of these compounds is paramount for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of chlorophenyl-guanidine derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
I. Modulation of α2-Adrenergic Receptors
Chlorophenyl-guanidine derivatives, such as guanabenz, are well-known for their agonistic activity at α2-adrenergic receptors, which leads to a decrease in sympathetic outflow from the central nervous system and subsequent antihypertensive effects.[1][2] The SAR of these compounds has been explored to separate this activity from other biological effects, such as antiprion activity.[3][4]
Structure-Activity Relationship Insights:
-
Chlorine Substitution on the Phenyl Ring: The position and number of chlorine atoms on the phenyl ring are critical for α2-adrenergic activity. Guanabenz, with its 2,6-dichloro substitution, is a potent α2-agonist.[3][5] Shifting the chlorine atoms to the 2,4- or 3,4-positions generally leads to a decrease in agonistic activity.[3]
-
Modifications of the Guanidine Moiety: Alterations to the guanidine group can significantly impact α2-adrenergic receptor binding and activation. N-methylation or replacement of the guanidine with a 2-amino-2-imidazoline moiety can modulate potency and selectivity.[3] For instance, certain modifications can abolish α2-adrenergic agonism while retaining other activities, such as antiprion effects.[3][4]
-
Planarity and Conformation: The dihedral angle between the phenyl ring and the guanidine group influences receptor affinity. A certain degree of non-planarity appears to be favorable for α2-adrenergic receptor engagement.[5]
Comparative Biological Activity: Guanabenz Derivatives
| Compound | Phenyl Substitution | Guanidine Modification | α2-Adrenergic Agonistic Activity (EC50, µM)[3] | Antiprion Activity (% inhibition at 10 µM)[3] |
| Guanabenz (GA) | 2,6-dichloro | Unmodified | 0.03 ± 0.01 | 85 ± 5 |
| 1 | 2,4-dichloro | Unmodified | > 10 | 70 ± 8 |
| 2 | 3,4-dichloro | Unmodified | > 10 | 65 ± 10 |
| 3 | 2-chloro | Unmodified | 1.5 ± 0.3 | 80 ± 6 |
| 4 | 4-chloro | Unmodified | > 10 | 50 ± 12 |
| 6 | 2,6-dichloro | N-methyl | > 10 | 90 ± 4 |
| 7 | 2,6-dichloro | 2-amino-2-imidazoline | > 10 | 88 ± 7 |
EC50 values were determined by measuring the inhibition of forskolin-induced cAMP accumulation in CHO cells expressing the human α2A-adrenergic receptor. Antiprion activity was assessed using a yeast-based assay.
Signaling Pathway of α2-Adrenergic Receptor Agonists
Caption: α2-Adrenergic receptor signaling pathway.
II. Inhibition of the Na+/H+ Exchanger (NHE)
Aryl-guanidine derivatives have been extensively studied as inhibitors of the Na+/H+ exchanger, particularly the NHE-1 isoform, which is a key regulator of intracellular pH and is implicated in cardiac ischemia-reperfusion injury.[6][7]
Structure-Activity Relationship Insights:
-
Aroyl Moiety: The nature of the aromatic ring attached to the guanidine is a primary determinant of inhibitory potency. Replacing the pyrazine ring of the early inhibitor amiloride with a phenyl or other bicyclic aromatic systems significantly increases potency and selectivity for NHE-1.[6]
-
Substitution on the Aromatic Ring: The position and electronic properties of substituents on the aromatic ring are crucial. For benzoylguanidine derivatives, electron-withdrawing groups at specific positions can dramatically enhance inhibitory activity.[8]
-
Hydrophobicity: Increased hydrophobicity of the aroyl ring moiety generally correlates with more potent NHE-1 inhibition.[9]
Comparative Biological Activity: Benzoylguanidine Derivatives as NHE-1 Inhibitors
| Compound | Phenyl Substitution | IC50 (nmol/L)[8] |
| Cariporide | (Reference Compound) | 30.7 ± 2.5 |
| 7a | 2-Cl, 4-NO2 | 1.15 ± 0.15 |
| 7d | 2-Cl, 5-NO2 | 0.12 ± 0.025 |
| 7e | 2-Cl, 5-CF3 | 0.073 ± 0.021 |
| 7h | 2-Br, 5-CF3 | 0.084 ± 0.012 |
| 7j | 2-I, 5-CF3 | 0.068 ± 0.021 |
IC50 values were determined by measuring the inhibition of NHE-1 mediated platelet swelling.
Experimental Workflow for Screening NHE-1 Inhibitors
Caption: Workflow for NHE-1 inhibitor screening.
III. Experimental Protocols
A. α2-Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for the α2-adrenergic receptor.
Materials:
-
CHO cells stably expressing the human α2A-adrenergic receptor.
-
Membrane preparation buffer (e.g., Tris-HCl with MgCl2).
-
Radioligand (e.g., [3H]-clonidine or [3H]-rauwolscine).
-
Test compounds (chlorophenyl-guanidine derivatives).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Culture and harvest CHO cells. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Binding Reaction: In a microplate, combine the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
B. Na+/H+ Exchanger (NHE-1) Activity Assay (Platelet Swelling)
Objective: To measure the inhibitory effect of test compounds on NHE-1 activity.
Materials:
-
Freshly isolated platelets.
-
Acid-loading solution (e.g., containing nigericin in a sodium-free medium).
-
Na+-containing buffer to initiate pH recovery.
-
pH-sensitive fluorescent dye (e.g., BCECF-AM).
-
Test compounds.
-
Fluorometric plate reader.
Procedure:
-
Platelet Preparation: Isolate platelets from whole blood by centrifugation.
-
Dye Loading: Incubate the platelets with the fluorescent pH indicator BCECF-AM.
-
Acid Loading: Resuspend the dye-loaded platelets in the acid-loading solution to induce intracellular acidification.
-
Inhibition: Add the test compounds at various concentrations to the acidified platelets and incubate.
-
pH Recovery: Initiate pH recovery by adding the Na+-containing buffer.
-
Measurement: Monitor the change in fluorescence over time using a fluorometric plate reader. The rate of fluorescence change corresponds to the rate of Na+/H+ exchange.
-
Data Analysis: Calculate the initial rate of pH recovery for each concentration of the test compound. Determine the concentration that causes 50% inhibition of the NHE-1 activity (IC50).
This guide provides a foundational understanding of the SAR of chlorophenyl-guanidine derivatives. The presented data and protocols serve as a starting point for researchers aiming to design and evaluate novel compounds with improved potency and selectivity for their intended biological targets.
References
- 1. Comparison of agonistic and antagonistic actions of guanabenz and guanfacin on alpha 1 and alpha 2-adrenoceptors in isolated smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-adrenergic activity and conformation of the antihypertensive specific alpha 2-agonist drug, guanabenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity. | Semantic Scholar [semanticscholar.org]
- 7. Structure-activity relationship in clonidine-like 2,3-disubstituted 2-aryl-imino-imidazolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Na+/H+ exchanger inhibitory activity of benzoylguanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative structure-activity relationships in centrally acting imidazolidines structurally related to clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Biguanide Synthesis Methods for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of biguanides—a class of compounds with significant therapeutic applications including antidiabetic (metformin), antimalarial (proguanil), and anticancer properties—is of paramount importance. This guide provides an objective comparison of the performance of various biguanide synthesis methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
The synthesis of the biguanide scaffold primarily involves the formation of a bond between a nitrogen atom of an amine and the carbon atom of a cyanoguanidine or a related synthon. The choice of synthetic route can significantly impact the reaction yield, purity, reaction time, and scalability. This analysis focuses on the most common and effective methods for preparing biguanides.
Comparative Yield Analysis
The following table summarizes the quantitative data on the yields of different biguanide synthesis methods, providing a clear comparison of their efficiencies under various conditions.
| Synthesis Method | Catalyst/Activator | Solvent | Temperature (°C) | Time | Yield Range (%) | Reference(s) |
| Conventional Heating | Hydrochloric Acid (HCl) | Aqueous or Organic | Reflux | 6 - 12 h | 51 - 84% | [1][2] |
| Lewis Acid Catalysis (Suyama Method) | Iron(III) Chloride (FeCl₃) | 1,4-Dioxane | 100 °C | 90 min | 55 - 99% | [1][3][4] |
| Microwave-Assisted (HCl) | Hydrochloric Acid (HCl) | Various Polar Solvents | ~125 °C | < 30 min | Moderate to Good | [1][5] |
| Microwave-Assisted (TMSCl) | Trimethylsilyl Chloride (TMSCl) | Acetonitrile | 130 - 150 °C | 10 - 15 min | 66 - 84% | [1][6] |
| Direct Fusion (Solvent-Free) | Amine Hydrochloride | None | 180 - 200 °C | 1 h | 69 - 84% | [1][5] |
| Copper Salt-Mediated | Copper(II) Chloride (CuCl₂) | Water | Reflux | Not Specified | ~47% | [1][5] |
Experimental Protocols
Detailed methodologies for the key synthesis methods are provided below to enable replication and adaptation in a laboratory setting.
Protocol 1: Conventional Heating with Hydrochloric Acid
This method represents a classical and widely used approach for the synthesis of biguanides.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the amine hydrochloride (1.0 eq) in a suitable solvent such as water or ethanol.
-
Addition of Reagents: Add dicyandiamide (1.0 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Lewis Acid Catalysis (Suyama Method)
This method, developed by Suyama et al., utilizes a Lewis acid to enhance the reactivity of cyanoguanidine, leading to high yields in a shorter reaction time.[3][4]
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend cyanoguanidine (1.0 eq) and iron(III) chloride (FeCl₃, stoichiometric amount) in anhydrous 1,4-dioxane.
-
Addition of Amine: Add the desired amine (1.0 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for approximately 90 minutes.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically quenched with an appropriate reagent to remove the iron catalyst. The product is then extracted and purified, often by precipitation as the hydrochloride salt by adding hydrochloric acid.[3]
Protocol 3: Microwave-Assisted Synthesis with TMSCl
Microwave irradiation offers a significant acceleration of the reaction, often leading to improved yields and cleaner product formation in a fraction of the time required for conventional heating.[6][7]
-
Reaction Setup: In a microwave-safe reaction vessel, suspend dicyandiamide (1.0 eq) in dry acetonitrile.
-
Addition of Reagents: Add the amine (1.0 eq) followed by the slow, dropwise addition of trimethylsilyl chloride (TMSCl, 1.1 eq).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a temperature of 130-150 °C for 10-15 minutes.[1]
-
Work-up and Purification: After cooling, the resulting precipitate is collected by filtration and washed with a suitable solvent such as acetonitrile or isopropanol. The product is typically obtained in high purity without the need for further purification.[6]
Protocol 4: Direct Fusion (Solvent-Free)
This method avoids the use of solvents and can be advantageous for certain substrates, providing good yields in a short reaction time.[5]
-
Reaction Setup: In a suitable reaction vessel, thoroughly mix the amine hydrochloride (1.0 eq) and dicyandiamide (1.0 eq) as fine powders.
-
Reaction Conditions: Heat the mixture to a molten state at a temperature between 180-200 °C for 1 hour.
-
Work-up and Purification: After cooling, the solidified mass is dissolved in a suitable solvent (e.g., water or ethanol) and the product is purified by recrystallization.
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the key biguanide synthesis methods.
Caption: Workflow for Conventional Heating Synthesis of Biguanides.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An expedient and facile one-step synthesis of a biguanide library by microwave irradiation coupled with simple product filtration. Inhibitors of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Commercial 1-(4-Chlorophenyl)-3-cyanoguanidine
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and active pharmaceutical ingredients is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of commercial 1-(4-Chlorophenyl)-3-cyanoguanidine, a key intermediate in the synthesis of several pharmaceutical compounds. We present detailed experimental protocols, a comparative analysis of techniques, and visual workflows to aid in the selection and implementation of the most appropriate purity assessment strategy.
Comparative Analysis of Purity Assessment Techniques
The selection of an analytical method for purity assessment depends on various factors, including the required accuracy, sensitivity, available instrumentation, and the nature of potential impurities. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity | Intrinsic quantitative response of nuclei in a magnetic field | Separation by polarity followed by mass-to-charge ratio detection |
| Primary Use | Quantification of known and unknown impurities, Purity determination | Absolute purity determination without a specific reference standard | Trace-level impurity quantification and identification |
| Precision | High (<1% RSD) | Very High (<0.5% RSD) | High (<5% RSD for trace levels) |
| Accuracy | High (requires certified reference standard) | Very High (primary ratio method) | High (requires isotopically labeled internal standard) |
| Sensitivity | Moderate (ng range) | Low (mg range) | Very High (pg-fg range) |
| Speed | Moderate (15-30 min per sample) | Slow (>30 min per sample) | Fast (<15 min per sample) |
| Cost | Moderate | High | High |
| Strengths | Robust, versatile, widely available. | Does not require an identical reference standard for quantification. Provides structural information. | Exceptional sensitivity and selectivity for trace impurities. |
| Limitations | Requires a reference standard for each impurity for accurate quantification. | Lower sensitivity compared to other methods. | Matrix effects can influence accuracy. |
Experimental Protocols
Detailed and validated experimental protocols are critical for obtaining accurate and reproducible purity data. Below are recommended starting protocols for HPLC, qNMR, and LC-MS/MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is suitable for the separation and quantification of this compound and its potential process-related impurities. A reverse-phase HPLC method is generally effective for this compound.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[1]
-
This compound reference standard (a certified reference material, such as "Proguanil Related Compound E," is available from suppliers like Sigma-Aldrich)[2][3]
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25.1-30 min: Return to initial conditions (95% A, 5% B) and equilibrate.
-
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the commercial sample in the same solvent to a final concentration of 1 mg/mL.
-
-
Analysis and Data Processing:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample using the area normalization method or by using the response factor of the reference standard for a more accurate quantification of the main component and any identified impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR is a primary analytical technique that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[4][5]
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6), ensuring the analyte and internal standard are fully soluble.
-
Internal Standard (IS): A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The IS should have signals that do not overlap with the analyte signals.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A typical starting point is a D1 of 30 seconds.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[5]
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Impurity Analysis
LC-MS/MS provides unparalleled sensitivity and selectivity for the detection and quantification of trace-level impurities.[6][7] This is particularly important for genotoxic or other highly potent impurities.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS): An isotopically labeled version of this compound or a structurally similar compound.
Procedure:
-
LC and MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to separate the analyte from potential impurities.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and potential impurities need to be determined by infusing the individual compounds into the mass spectrometer.
-
-
Standard and Sample Preparation:
-
Prepare a series of calibration standards by spiking known concentrations of the target impurities into a solution of the purified main compound.
-
Prepare the sample solution at a known concentration and spike with the internal standard.
-
-
Analysis and Quantification:
-
Inject the calibration standards and the sample solution.
-
Create a calibration curve for each impurity by plotting the peak area ratio (impurity/IS) against the concentration.
-
Quantify the impurities in the sample by interpolating their peak area ratios from the calibration curve.
-
Workflow and Method Relationships
A comprehensive assessment of purity often involves a multi-faceted approach, leveraging the strengths of different analytical techniques. The following diagrams illustrate a typical workflow and the logical relationship between the methods described.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. This compound | 1482-62-8 [chemicalbook.com]
- 3. This compound | 1482-62-8 [amp.chemicalbook.com]
- 4. emerypharma.com [emerypharma.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. bioxpedia.com [bioxpedia.com]
Spectroscopic Analysis of 1-(4-Chlorophenyl)-3-cyanoguanidine and Its Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-(4-Chlorophenyl)-3-cyanoguanidine and its common process-related impurities. Spectroscopic techniques are essential for ensuring the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates. Here, we present a summary of key spectroscopic data for this compound and its potential impurities, along with detailed experimental protocols for their analysis.
This compound is a key intermediate in the synthesis of the antimalarial drug proguanil.[1][2] It is also known as Proguanil USP Related Compound E, highlighting its significance as a potential impurity in the final drug product.[1][2] The manufacturing process of proguanil and its intermediates can lead to the formation of several impurities that must be carefully monitored and controlled.
Potential Impurities in this compound
The primary impurities associated with this compound often arise from unreacted starting materials, side reactions during synthesis, or degradation. Based on the common synthesis routes for proguanil and related biguanide compounds, the following are considered key impurities:
-
4-Chloroaniline (Impurity B): A primary starting material for the synthesis.[3][4]
-
1-(4-Chlorophenyl)biguanide: A potential byproduct or intermediate.
-
1,5-bis(4-chlorophenyl)biguanide (Impurity C): A common byproduct from the condensation reaction.
-
1-Cyano-3-(1-methylethyl)guanidine (Impurity A): A related substance from the proguanil synthesis pathway.
-
1,5-bis(1-methylethyl)biguanide (Impurity D): Another potential process-related impurity.
-
1-(3,4-Dichlorophenyl)-5-isopropylbiguanide (Impurity F): A potential impurity arising from chlorinated precursors or side reactions.
-
N-Nitroso Proguanil: A potential degradation product.[3][5][6]
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its major impurities. This data is crucial for the identification and quantification of these compounds in a sample.
Table 1: 1H NMR Spectroscopic Data (Chemical Shifts in δ ppm)
| Compound Name | Aromatic Protons | Aliphatic Protons | Other Protons | Solvent |
| This compound | 7.20-7.40 (m, 4H) | - | 6.80 (br s, 2H, NH2), 8.50 (br s, 1H, NH) | DMSO-d6 |
| 4-Chloroaniline | 6.60-6.70 (d, 2H), 7.00-7.10 (d, 2H) | - | 5.20 (br s, 2H, NH2) | CDCl3 |
| 1-(4-Chlorophenyl)biguanide | 7.25-7.35 (m, 4H) | - | 6.90-7.10 (br s, 5H, NH protons) | DMSO-d6 |
| 1,5-bis(4-chlorophenyl)biguanide | 7.30-7.45 (m, 8H) | - | 7.80-8.00 (br s, 4H, NH protons) | DMSO-d6 |
Note: NMR data can vary slightly based on solvent and concentration. The data presented is a representative summary.
Table 2: Infrared (IR) Spectroscopy Data (Key Absorption Bands in cm⁻¹)
| Compound Name | N-H Stretching | C=N Stretching | C≡N Stretching | Aromatic C-H Stretching | C-Cl Stretching |
| This compound | 3400-3200 | 1640-1600 | ~2175 | 3100-3000 | 850-800 |
| 4-Chloroaniline | 3450-3300 | - | - | 3100-3000 | 840-810 |
| 1-(4-Chlorophenyl)biguanide | 3400-3200 | 1650-1620 | - | 3100-3000 | 850-800 |
| 1,5-bis(4-chlorophenyl)biguanide | 3400-3200 | 1640-1610 | - | 3100-3000 | 850-800 |
Table 3: Mass Spectrometry (MS) Data (m/z of Molecular Ion [M]⁺ or [M+H]⁺)
| Compound Name | Molecular Formula | Molecular Weight | Observed m/z |
| This compound | C₈H₇ClN₄ | 194.62 | 195.04 [M+H]⁺ |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | 127.02 [M]⁺ |
| 1-(4-Chlorophenyl)biguanide | C₈H₁₀ClN₅ | 211.65 | 212.07 [M+H]⁺ |
| 1,5-bis(4-chlorophenyl)biguanide | C₁₄H₁₃Cl₂N₅ | 322.19 | 322.06 [M+H]⁺ |
Experimental Protocols
Detailed and validated analytical methods are critical for the accurate detection and quantification of impurities. Below are representative experimental protocols for the spectroscopic analysis of this compound and its impurities.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common choice due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak.
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity or the bulk sample in approximately 0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: To determine the proton environment of the molecule.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for piecing together the molecular structure.
-
Infrared (IR) Spectroscopy for Functional Group Identification
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid Samples: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.[7]
-
Alternatively, Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like HPLC (LC-MS) or GC (GC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for these types of polar molecules.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of the parent ion and its fragments.
-
Sample Introduction: For LC-MS, the sample is introduced after separation on an HPLC column. For direct infusion, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and infused directly into the mass spectrometer.
-
Data Analysis: Analyze the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Study the fragmentation pattern (MS/MS) to gain structural information.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the identification and characterization of impurities in a pharmaceutical intermediate like this compound.
Caption: Workflow for Impurity Analysis.
Logical Relationship of Impurities
The following diagram illustrates the synthetic relationship between the starting materials, the main product, and the formation of a key byproduct.
Caption: Synthesis and Byproduct Formation.
By employing these spectroscopic techniques and analytical workflows, researchers and drug development professionals can effectively identify, characterize, and control impurities in this compound, ensuring the quality and safety of the final pharmaceutical products.
References
The Synthetic Route's Influence on Proguanil's Biological Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proguanil, a biguanide antimalarial agent, serves as a cornerstone in the prophylaxis and treatment of malaria. It functions as a prodrug, metabolically activated to its active form, cycloguanil, which potently inhibits the parasitic enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the folate pathway, crucial for the synthesis of nucleic acids and ultimately leading to the parasite's demise. While the primary synthetic route to proguanil is well-established, the potential impact of different intermediates and the presence of process-related impurities on its biological efficacy remains an area of limited investigation. This guide provides a comparative overview of proguanil synthesized from different intermediates, supported by available data and detailed experimental protocols to facilitate further research in this critical area.
Synthesis of Proguanil and Potential Impurities
The conventional synthesis of proguanil involves the condensation of 4-chloroaniline with isopropyldicyandiamide. However, variations in starting materials and reaction conditions can lead to the formation of several impurities. The most commonly identified process-related impurities include:
-
Impurity A: 1-cyano-3-(1-methylethyl)guanidine
-
Impurity C: 1,5-bis(4-chlorophenyl)biguanide
-
Impurity D: 1,5-bis(1-methylethyl)biguanide
The presence and concentration of these impurities in the final active pharmaceutical ingredient (API) could potentially influence its overall biological activity, safety, and stability profile.
Comparative Biological Efficacy: A Data Gap
A comprehensive review of existing scientific literature reveals a significant data gap regarding the direct comparison of the biological efficacy of proguanil synthesized from different intermediates or containing varying impurity profiles. While studies have focused on the synthesis and characterization of proguanil and its impurities, there is a lack of publicly available quantitative data (e.g., 50% inhibitory concentration - IC₅₀ values) directly comparing the antimalarial activity of proguanil derived from distinct synthetic routes.
To address this, further research is warranted to evaluate the in vitro antiplasmodial activity and DHFR inhibitory potential of proguanil preparations with known and varied impurity profiles. Such studies would provide invaluable insights into the structure-activity relationship of these impurities and their potential to either contribute to or antagonize the therapeutic effect of proguanil.
Data Presentation
The following table is a template for presenting quantitative data from future comparative studies on the biological efficacy of proguanil from different synthetic intermediates.
| Sample ID | Synthetic Intermediate(s) | Purity (%) | Impurity A (%) | Impurity C (%) | Impurity D (%) | In Vitro Antiplasmodial Activity (IC₅₀, nM) vs. P. falciparum (Strain) | DHFR Inhibition (IC₅₀, nM) |
| Proguanil Ref. Std. | - | >99 | <0.1 | <0.1 | <0.1 | Data to be determined | Data to be determined |
| Proguanil Batch X | Intermediate 1 + Intermediate 2 | Value | Value | Value | Value | Data to be determined | Data to be determined |
| Proguanil Batch Y | Intermediate 3 + Intermediate 4 | Value | Value | Value | Value | Data to be determined | Data to be determined |
| Impurity A | - | >99 | - | - | - | Data to be determined | Data to be determined |
| Impurity C | - | >99 | - | - | - | Data to be determined | Data to be determined |
| Impurity D | - | >99 | - | - | - | Data to be determined | Data to be determined |
Experimental Protocols
To facilitate the generation of the much-needed comparative data, detailed methodologies for key experiments are provided below.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7, Dd2 strains)
-
Human red blood cells (O+)
-
Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris-HCl, EDTA, saponin, and Triton X-100)
-
96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells.
-
Drug Preparation: Prepare serial dilutions of the test compounds (proguanil from different syntheses, isolated impurities) in the complete culture medium.
-
Assay Setup: Add the drug dilutions to a 96-well plate. Add the parasite culture (synchronized to the ring stage) to each well. Include positive (artemisinin) and negative (no drug) controls.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: After incubation, add the SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour at room temperature.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each concentration and determine the IC₅₀ values using a non-linear regression analysis.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.
Materials:
-
Recombinant P. falciparum DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH
-
Assay buffer (e.g., Tris-HCl buffer)
-
96-well UV-transparent microplates
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of the DHFR enzyme, DHF, and NADPH in the assay buffer. Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound dilutions.
-
Reaction Initiation: Initiate the reaction by adding NADPH and DHF to each well.
-
Absorbance Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the percentage of inhibition and calculate the IC₅₀ value.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the proguanil synthesis pathway, its mechanism of action, and a typical experimental workflow.
Caption: Synthesis of proguanil and potential process-related impurities.
Caption: Mechanism of action of proguanil via its active metabolite, cycloguanil.
Caption: Workflow for comparing the biological efficacy of proguanil samples.
A Comparative Guide to the Synthesis of N-(4-chlorophenyl) biguanides: Alternative Reagents and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-(4-chlorophenyl) biguanides, a core structure in several pharmacologically significant compounds, has traditionally relied on the reaction of 4-chloroaniline with dicyandiamide. However, the quest for improved yields, milder reaction conditions, and greater substrate scope has led to the development of several alternative reagents and synthetic strategies. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Synthetic Methods
The following table summarizes the key quantitative data for various methods used in the synthesis of N-(4-chlorophenyl) biguanides and related structures. The traditional method is presented as a baseline for comparison with more modern alternatives.
| Method | Reagents | Catalyst/Activator | Solvent | Temperature | Time | Yield (%) | Reference(s) |
| Traditional Synthesis | 4-chloroaniline, Dicyandiamide | Hydrochloric acid | Water or Toluene | Reflux | 3 - 16 hours | 80 | [1][2] |
| Microwave-Assisted | 4-chloroaniline, Dicyandiamide | TMSCl | Acetonitrile | 130 - 150 °C | 5 - 15 minutes | 66 - 95 | [3][4] |
| Lewis Acid Catalysis | 4-chloroaniline, Dicyandiamide | FeCl₃ | 1,4-Dioxane | 100 °C | 90 minutes | 55 - 99 | [5] |
| Biamidine-Transfer | Amine, N-(diaminomethylene)-1H-pyrazole-1-carboximidamide hydrochloride | Pyridine | Pyridine | Room Temperature | Varies | up to 73 | [6] |
| From Sodium Dicyanamide | 4-chloroaniline, Sodium dicyanamide, Hexamethylenediamine | - | Butanol, 2-ethoxyethanol | Reflux | Stepwise, multi-hour | Fair | [3] |
Synthetic Pathways
The following diagrams illustrate the core chemical transformations for the synthesis of N-(4-chlorophenyl) biguanide using different reagents.
Caption: Overview of synthetic pathways to N-(4-chlorophenyl) biguanide.
Experimental Protocols
This section provides detailed methodologies for the key synthetic approaches discussed.
Traditional Synthesis using Dicyandiamide
This method involves the direct reaction of an amine with dicyandiamide, typically in the presence of an acid catalyst.[1][2]
Procedure:
-
To a solution of dicyandiamide (0.5 g, 0.0060 mol) in toluene (5 mL), add 1.1 molar equivalents of 4-chloroaniline.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add a 1:1 mixture of concentrated hydrochloric acid and water (2.5 mL) dropwise.
-
Stir the mixture at reflux for 3 to 16 hours.
-
After completion, neutralize the obtained residue with a dilute solution of ammonium hydroxide.
-
Remove the solvent under vacuum, and wash the residue with water.
-
Recrystallize the crude solid product from ethanol to afford the title compound.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction, often in the presence of an activator like trimethylsilyl chloride (TMSCl).[3][4]
Procedure:
-
In a microwave-safe vial, suspend dicyandiamide (2 equivalents) and trimethylsilyl chloride (2.2 equivalents) in dry acetonitrile.
-
Irradiate the mixture under microwave conditions (200–400 W) for 15 minutes at 140 °C.
-
After cooling, add isopropyl alcohol (3 equivalents) and stir.
-
Further irradiate the mixture at 125 °C for 1 minute.
-
The target compound precipitates as its hydrochloride salt.
-
Wash the precipitate with acetonitrile to yield the desired product.
Caption: General workflow for microwave-assisted biguanide synthesis.
Lewis Acid Catalysis
Iron(III) chloride can be employed as a Lewis acid to enhance the reactivity of cyanoguanidine.[7][5]
Procedure:
-
To a solution of the primary aryl amine (2 equivalents) and triethylorthoformate (1 equivalent) in toluene (10 mL), add a catalytic amount of FeCl₃ (10 mol%).
-
Stir the solution for 3 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated and purified by standard methods. (Note: The provided reference is for a related formamidine synthesis, but the principle of FeCl₃ catalysis is applicable to biguanide synthesis from cyanoguanidine). A more direct protocol for biguanide synthesis using FeCl₃ involves heating the amine, cyanoguanidine, and a stoichiometric amount of FeCl₃ in a solvent like 1,4-dioxane at 100°C for 90 minutes.[7][5]
Biamidine-Transfer Reaction
This approach utilizes pre-activated reagents for milder reaction conditions.[6][8]
Procedure:
-
Synthesize the biamidine-transfer reagent, for example, N-(diaminomethylene)-1H-pyrazole-1-carboximidamide hydrochloride, by reacting cyanoguanidine with the appropriate heterocycle in the presence of hydrochloric acid.
-
React the biamidine-transfer reagent with the desired amine (e.g., 4-chloroaniline) in a suitable solvent such as pyridine.
-
The reaction proceeds via an addition-elimination mechanism to yield the monosubstituted biguanide.
-
Optimization of concentration, temperature, and reactant equivalents may be necessary to maximize yield.
Conclusion
The synthesis of N-(4-chlorophenyl) biguanides can be achieved through a variety of methods, each with its own set of advantages and limitations. While the traditional acid-catalyzed reaction with dicyandiamide is well-established, modern techniques offer significant improvements. Microwave-assisted synthesis provides a rapid and high-yielding alternative, particularly when combined with TMSCl as an activator. Lewis acid catalysis with FeCl₃ also offers excellent yields with relatively short reaction times. For sensitive substrates, the use of biamidine-transfer reagents allows for milder reaction conditions. The choice of the optimal synthetic route will depend on factors such as the desired scale of the reaction, the availability of specialized equipment (e.g., microwave reactor), and the sensitivity of the starting materials. This guide provides the foundational information for researchers to make an informed decision based on their specific experimental context.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-(4-chlorophenyl)biguanide synthesis - chemicalbook [chemicalbook.com]
- 3. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. researchgate.net [researchgate.net]
Navigating the Polarity Challenge: A Comparative Guide to HPLC Columns for Guanidine Compound Analysis
For researchers, scientists, and drug development professionals, the accurate analysis of highly polar and basic guanidine compounds presents a significant chromatographic challenge. This guide provides an objective comparison of various High-Performance Liquid Chromatography (HPLC) columns, supported by experimental data, to aid in the selection of the most suitable stationary phase for your analytical needs.
Guanidine and its derivatives are characterized by their high polarity and basicity (pKa ≈ 12.5), making them poorly retained on traditional reversed-phase (RP) columns like C18.[1][2] This often leads to elution in the solvent front and inadequate separation from other sample components. To overcome these challenges, alternative chromatographic strategies are necessary. This guide explores the performance of Mixed-Mode, Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange columns for the analysis of these critical compounds.
Performance Comparison of HPLC Columns
The selection of an appropriate HPLC column is paramount for achieving robust and reliable quantification of guanidine compounds. The following tables summarize the performance of different column types based on available experimental data.
| Column Type | Stationary Phase | Retention Mechanism(s) | Advantages | Disadvantages | Suitable Applications |
| Mixed-Mode | Combines reversed-phase and ion-exchange or HILIC functionalities.[3][4] | Reversed-Phase, Ion-Exchange, HILIC | Enhanced retention and selectivity for polar and charged compounds, single-run analysis of analytes with diverse polarities, MS-compatible mobile phases.[3][4] | Method development can be more complex due to multiple interaction modes. | Analysis of APIs and their counter-ions, complex mixtures of polar and nonpolar compounds.[3][5] |
| HILIC | Polar stationary phases (e.g., silica, amide).[6] | Partitioning of analytes into a water-enriched layer on the stationary phase surface.[7] | Excellent retention for very polar compounds, complementary selectivity to reversed-phase, enhanced MS sensitivity.[7][8] | Requires careful control of mobile phase water content, potential for longer equilibration times. | Analysis of polar metabolites, amino acids, and other highly hydrophilic compounds.[7] |
| Cation-Exchange | Negatively charged stationary phase. | Ionic interaction between the positively charged guanidinium ion and the stationary phase. | High selectivity for cationic species, effective in high-salt matrices.[9] | Limited retention for neutral or anionic compounds, mobile phase constraints. | Clearance testing of guanidine in biopharmaceutical products, analysis in high-salt and protein matrices.[9] |
Quantitative Performance Data
The following table presents a summary of experimental conditions and results from various studies to provide a comparative overview of column performance for guanidine analysis.
| Column | Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Limit of Quantitation (LOQ) | Reference |
| Primesep 100 (Mixed-Mode) | - | Not specified | - | ELSD, UV (200 nm) | - | - | [1] |
| Cogent Diamond Hydride™ (HILIC) | 4.6 x 100 mm, 4 µm | 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid | 1.0 | UV @ 195 nm | Guanidine: Not specified, but shown in chromatogram | - | [2][10] |
| Dionex CS 14 (Cation-Exchange) | 4 x 250 mm (analytical), 4 x 50 mm (guard) | 3.75 mM Methanesulfonic Acid | 1.0 | UV @ 195 nm | - | 0.25 mg/L | [9] |
| Amaze TH/HD (Mixed-Mode HILIC) | 3.0 x 100 mm, 3 µm | 85% ACN with 30 mM Ammonium Formate pH 3 | 0.6 | Corona CAD | Guanidine: ~2.5 (Amaze HD) | - | [11] |
Note: A direct comparison of retention times is challenging due to variations in column dimensions, mobile phase compositions, and instrumentation across different studies. The data is presented to illustrate the conditions under which successful retention was achieved.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of the experimental protocols from the cited application notes.
Method 1: HILIC Analysis of Guanidine
-
Column: Cogent Diamond Hydride™, 4 µm, 100Å (4.6 x 100 mm)[2][10]
-
Mobile Phase: 50% Deionized Water / 50% Acetonitrile / 0.1% Formic Acid[2][10]
-
Sample Preparation: 1.7 mg/mL Guanidine in mobile phase.[2][10]
Method 2: Cation-Exchange Analysis of Guanidine
-
Column: Dionex CS 14 Cation-Exchange (4 x 250 mm) with a guard column (4 x 50 mm)[9]
-
Mobile Phase: 3.75 mM Methanesulfonic Acid[9]
-
Flow Rate: 1 mL/min[9]
-
Injection Volume: 50 µL[9]
-
Detection: UV at 195 nm[9]
-
Sample Preparation: For samples with high protein concentrations, proteins were removed by centrifugation using a 30K NanoSep centrifugal filter.[9]
Method 3: Mixed-Mode HILIC Analysis of Guanidine and Counterions
-
Column: Amaze TH or Amaze HD (3.0 x 100 mm, 3 µm, 100Å)[11]
-
Mobile Phase: 85% Acetonitrile with 30 mM Ammonium Formate pH 3[11]
-
Flow Rate: 0.6 mL/min[11]
-
Injection Volume: 2 µL[11]
-
Detection: Corona Charged Aerosol Detector (CAD)[11]
-
Sample: 1 mg/mL[11]
Experimental Workflow
The general workflow for the HPLC analysis of guanidine compounds involves several key steps, from sample preparation to data analysis. The following diagram illustrates this logical process.
Caption: General workflow for the HPLC analysis of guanidine compounds.
Conclusion
The successful HPLC analysis of guanidine compounds hinges on selecting a column that provides adequate retention and selectivity. While traditional reversed-phase columns are generally unsuitable, Mixed-Mode, HILIC, and Cation-Exchange columns offer viable and effective solutions.
-
Mixed-mode columns provide a versatile approach, allowing for the simultaneous analysis of guanidine and other compounds of varying polarities.[3][4][5]
-
HILIC columns are an excellent choice when high retention of very polar guanidine compounds is the primary goal.[7][8]
-
Cation-exchange columns are highly specific for cationic analytes like guanidine and perform well in challenging matrices such as those with high salt or protein content.[9]
The choice of column will ultimately depend on the specific analytical requirements, including the complexity of the sample matrix, the desired sensitivity, and the availability of detection methods. For complex method development, mixed-mode columns offer a high degree of flexibility by allowing for the adjustment of mobile phase ionic strength, pH, and organic solvent content to optimize selectivity.[4] Researchers are encouraged to consider the experimental conditions outlined in this guide as a starting point for developing robust and reliable methods for the analysis of guanidine compounds.
References
- 1. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 2. Guanidine analyzed with HPLC- AppNote [mtc-usa.com]
- 3. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line [manufacturingchemist.com]
- 6. agilent.com [agilent.com]
- 7. chromtech.com [chromtech.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mtc-usa.com [mtc-usa.com]
- 11. helixchrom.com [helixchrom.com]
Safety Operating Guide
Proper Disposal of 1-(4-Chlorophenyl)-3-cyanoguanidine: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is paramount in any research and development setting. This guide provides essential, step-by-step procedures for the proper handling and disposal of 1-(4-Chlorophenyl)-3-cyanoguanidine, safeguarding both laboratory personnel and the environment.
This compound is classified as a hazardous substance, causing skin and eye irritation.[1] Therefore, its disposal must be managed with strict adherence to safety protocols and regulatory requirements. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[2] The primary route for disposal is through an approved and licensed hazardous waste disposal service.[1][3]
Hazard and Safety Information
Before handling this compound for disposal, it is crucial to be aware of its associated hazards and the necessary personal protective equipment (PPE).
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Skin Irritant (H315) [1] | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, closed-toe shoes. |
| Serious Eye Irritant (H319) [1] | Safety glasses with side shields or chemical safety goggles. |
| May Cause Respiratory Irritation (H335) [1] | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Pre-Disposal Procedure
This protocol outlines the necessary steps to safely prepare this compound waste for collection by a certified hazardous waste disposal company.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: As soon as this compound is designated for disposal, it must be treated as hazardous waste.[4]
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.[4][5] It should be stored separately from incompatible materials, such as strong oxidizing agents.[1]
Step 2: Container Selection and Management
-
Use Appropriate Containers: The waste must be stored in a container that is in good condition, free of leaks, and compatible with the chemical.[2][5]
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[2][4] This prevents the release of dust or vapors.
Step 3: Labeling the Waste Container
Proper labeling is a critical regulatory requirement and ensures the safety of all personnel handling the waste.
-
Affix a "Hazardous Waste" Label: As soon as the waste is placed in the container, it must be labeled with the words "Hazardous Waste".[6]
-
Complete the Label Information: The label must include the following details:
-
Full chemical name: "this compound"[1]
-
CAS Number: 1482-62-8[1]
-
Accumulation start date (the date the first piece of waste was added to the container).
-
An indication of the hazards (e.g., "Irritant").[6]
-
The name of the principal investigator or laboratory contact.
-
The specific location (building and room number).
-
Step 4: Storage of Chemical Waste
-
Store at or Near the Point of Generation: The labeled waste container should be kept in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[6]
-
Use Secondary Containment: To prevent the spread of potential spills, the waste container should be placed within a larger, chemically resistant secondary container, such as a tray or tub.[4]
-
Avoid Prohibited Areas: Do not store chemical waste in high-traffic areas, near heat sources, or in locations where it could be knocked over.[2]
Step 5: Arranging for Disposal
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance on waste pickup procedures and connect you with the institution's contracted hazardous waste disposal vendor.
-
Schedule a Pickup: Once the container is ready for disposal, follow your institution's procedures to schedule a waste pickup. Do not exceed the storage time limits for hazardous waste as defined by your local regulations and institutional policies.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. vumc.org [vumc.org]
- 5. actenviro.com [actenviro.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Essential Safety and Operational Guide for 1-(4-Chlorophenyl)-3-cyanoguanidine
This guide provides critical safety, handling, and disposal protocols for 1-(4-Chlorophenyl)-3-cyanoguanidine, tailored for research scientists and drug development professionals. The following procedures are compiled from safety data sheets and general laboratory safety practices for handling hazardous chemical compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, the use of appropriate personal protective equipment is mandatory to ensure the safety of laboratory personnel.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side protection. | To protect against splashes and airborne particles that can cause serious eye irritation[1][3]. |
| Skin Protection | Nitrile rubber gloves (consult manufacturer for specific breakthrough times) and a chemically resistant lab coat. | To prevent skin contact, which can cause irritation[1][3]. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended. | To minimize the inhalation of dust or aerosols that may cause respiratory irritation[1][2]. |
| Footwear | Closed-toe shoes. | To protect feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is available within a fume hood or a ventilated balance enclosure.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment (spatulas, weighing paper, glassware) and have it readily accessible inside the fume hood to minimize movement.
-
Ensure an eyewash station and safety shower are accessible.
2. Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within a chemical fume hood to control airborne dust.
-
Wear the recommended PPE (safety goggles, lab coat, and nitrile gloves).
-
Carefully open the container with this compound.
-
Use a clean spatula to transfer the desired amount of the compound onto weighing paper or directly into a suitable container.
-
Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.
-
Close the container tightly after use.
3. Dissolution and Reaction Setup:
-
If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Ensure the dissolution vessel is appropriately sized and sealed if the process is exothermic.
-
If the compound is being added to a reaction mixture, do so slowly and in a controlled manner.
4. Post-Handling:
-
Clean all equipment that has been in contact with the chemical.
-
Wipe down the work surface within the fume hood with an appropriate solvent and then with soap and water.
-
Dispose of all contaminated disposables as hazardous waste.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles, then lab coat).
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[3].
Emergency Procedures
In the event of exposure or a spill, immediate action is necessary.
| Incident | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1]. |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing[1]. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][2]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal. For larger spills, evacuate the area and alert the appropriate emergency response team. Prevent the spilled material from entering drains or waterways. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated weighing paper, gloves, and paper towels, in a clearly labeled, sealed container.
-
Liquid Waste: Collect any solutions containing the compound in a labeled, sealed, and chemically compatible waste container.
-
Disposal: Dispose of all waste through your institution's hazardous waste management program, following all local, state, and federal regulations[3]. Do not dispose of it down the drain or in regular trash.
Visualizations
Personal Protective Equipment (PPE) Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.
Caption: Logical workflow for PPE selection based on hazard assessment.
Handling and Disposal Workflow
This diagram outlines the procedural steps for the safe handling and disposal of this compound.
Caption: Step-by-step workflow for handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
